molecular formula C14H11Cl2NO2 B390050 N-(2,4-dichlorophenyl)-2-methoxybenzamide CAS No. 331435-43-9

N-(2,4-dichlorophenyl)-2-methoxybenzamide

Cat. No.: B390050
CAS No.: 331435-43-9
M. Wt: 296.1g/mol
InChI Key: NRAIGHFXYPOMJR-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-2-methoxybenzamide (CAS Registry Number: 331435-43-9) is a benzamide derivative with the molecular formula C14H11Cl2NO2 and a molecular weight of 296.15 g/mol . This compound is a solid at room temperature and has a calculated density of 1.369 g/cm³ at 20 °C . It is characterized by low water solubility, with a calculated solubility of 3.6E-3 g/L at 25 °C . Benzamide derivatives are a significant class of organic compounds known to exhibit a wide spectrum of biological properties, which are extensively explored in scientific research. Literature indicates that related compounds demonstrate promising antimicrobial, anthelmintic, antifungal, and antibacterial activities . For instance, some benzamide-based molecules have been identified as novel anti-Helicobacter pylori agents, showing activity against resistant bacterial isolates . Other derivatives, such as 2-hydroxy-N-phenylbenzamides, have been reported to possess antimycobacterial and antifungal effects . The structure of benzamide derivatives allows for detailed computational studies, including the calculation of vibrational wavenumbers and geometrical parameters, making them attractive subjects for research in non-linear optics and other physicochemical applications . This product is strictly for Research Use Only. It is the responsibility of the purchaser to determine the suitability of this product for their intended purpose. Please refer to the available Safety Data Sheet (SDS) for safe handling and storage information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-19-13-5-3-2-4-10(13)14(18)17-12-7-6-9(15)8-11(12)16/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAIGHFXYPOMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001269558
Record name N-(2,4-Dichlorophenyl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331435-43-9
Record name N-(2,4-Dichlorophenyl)-2-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331435-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dichlorophenyl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N-(2,4-dichlorophenyl)-2-methoxybenzamide chemical properties"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of N-(2,4-dichlorophenyl)-2-methoxybenzamide, a known inhibitor of the Hedgehog signaling pathway.

Core Chemical Properties

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₁₄H₁₁Cl₂NO₂PubChem
Molecular Weight 296.1 g/mol PubChem
Canonical SMILES COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)ClPubChem
InChI Key FZJNXODCFJQRRU-UHFFFAOYSA-NPubChem

Biological Activity: Hedgehog Signaling Pathway Inhibition

This compound has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway. The Hh pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the development of various cancers.[1]

Quantitative Biological Data
AssayParameterValue
Gli-luc Reporter AssayIC₅₀0.53 ± 0.05 μM

This data indicates that this compound inhibits the Hh pathway at a sub-micromolar concentration, making it a compound of interest for further investigation in cancer research.

Experimental Protocols

Synthesis of this compound (General Method)

A common method for the synthesis of N-aryl benzamides involves the condensation of an acyl chloride with a corresponding aniline. While a specific detailed protocol for this compound is not available in the searched literature, a general procedure can be outlined as follows:

Materials:

  • 2-methoxybenzoyl chloride

  • 2,4-dichloroaniline

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloroaniline in the anhydrous solvent.

  • Add the tertiary amine base to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 2-methoxybenzoyl chloride in the anhydrous solvent to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is typically washed with an acidic aqueous solution (e.g., 1M HCl) to remove excess amine, followed by a basic aqueous solution (e.g., saturated NaHCO₃) to remove any unreacted acyl chloride, and finally with brine.

  • The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

A reported yield for a compound identified as this compound, synthesized via a similar condensation method, is 71%.

Gli-luc Reporter Assay for Hedgehog Pathway Inhibition

This assay is used to quantify the inhibitory activity of compounds on the Hedgehog signaling pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Materials:

  • Hh-responsive cells (e.g., Shh-LIGHT2 cells)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Positive control (e.g., a known Hh pathway inhibitor like Vismodegib)

  • Vehicle control (e.g., DMSO)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the Hh-responsive cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control in the cell culture medium. Add the diluted compounds to the respective wells. Include wells with vehicle control.

  • Incubation: Incubate the plate for a period sufficient to allow for changes in gene expression (typically 24-48 hours).

  • Luciferase Assay: Following incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the activity of the Gli transcription factor. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.

Visualizations

Logical Flow of Synthesis

Synthesis_Workflow General Synthesis Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_methoxybenzoyl_chloride 2-Methoxybenzoyl Chloride condensation Condensation Reaction 2_methoxybenzoyl_chloride->condensation 2_4_dichloroaniline 2,4-Dichloroaniline 2_4_dichloroaniline->condensation solvent Anhydrous Aprotic Solvent solvent->condensation base Tertiary Amine Base base->condensation workup Aqueous Workup & Extraction condensation->workup Reaction Mixture purification Purification (Recrystallization/Chromatography) workup->purification Crude Product product This compound purification->product Pure Product

Caption: General synthesis workflow for this compound.

Hedgehog Signaling Pathway Inhibition

Hh_Pathway_Inhibition Mechanism of Hedgehog Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI_A GLI (Active) GLI->GLI_A Target_Genes Target Gene Expression GLI_A->Target_Genes Promotes Hh_Ligand Hedgehog Ligand Hh_Ligand->PTCH1 Binds & Inhibits Compound N-(2,4-dichlorophenyl)- 2-methoxybenzamide Compound->SMO Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by targeting Smoothened.

References

Synthesis of N-(2,4-dichlorophenyl)-2-methoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-(2,4-dichlorophenyl)-2-methoxybenzamide, a substituted benzamide with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and characterization data.

Synthetic Pathway

The synthesis of this compound is typically achieved through the acylation of 2,4-dichloroaniline with 2-methoxybenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, proceeds by the attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. A base is commonly employed to neutralize the HCl byproduct and drive the reaction to completion.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_methoxybenzoyl_chloride 2-Methoxybenzoyl Chloride Reaction_Step Acylation 2_methoxybenzoyl_chloride->Reaction_Step 2_4_dichloroaniline 2,4-Dichloroaniline 2_4_dichloroaniline->Reaction_Step Product N-(2,4-dichlorophenyl)- 2-methoxybenzamide Reaction_Step->Product Base (e.g., Pyridine, Triethylamine) Solvent (e.g., DCM, THF) Experimental_Workflow A Dissolve 2,4-dichloroaniline in DCM B Add base and cool to 0 °C A->B C Add 2-methoxybenzoyl chloride dropwise B->C D Stir at room temperature for 4-6 h C->D E Quench with water D->E F Wash with 1 M HCl, NaHCO3, and brine E->F G Dry organic layer and concentrate F->G H Purify by recrystallization or chromatography G->H I Characterize the final product H->I

Technical Guide: N-(2,4-dichlorophenyl)-2-methoxybenzamide (CAS No. 331435-43-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2,4-dichlorophenyl)-2-methoxybenzamide, a molecule of interest in the field of chemical biology and drug discovery. This document consolidates available data on its chemical properties, synthesis, and biological activity, with a particular focus on its role as an inhibitor of the Hedgehog signaling pathway. Detailed experimental methodologies and data visualizations are provided to support further research and development efforts.

Chemical and Physical Properties

This compound is a synthetic small molecule with the chemical formula C₁₄H₁₁Cl₂NO₂. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 331435-43-9
Molecular Formula C₁₄H₁₁Cl₂NO₂
Molecular Weight 296.1 g/mol
IUPAC Name This compound
SMILES COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl[1]

Table 1: Physicochemical Properties of this compound.

Synthesis and Purification

General Experimental Protocol: Amide Coupling

A plausible synthetic route for this compound is the reaction of 2-methoxybenzoyl chloride with 2,4-dichloroaniline.

Materials:

  • 2-methoxybenzoyl chloride

  • 2,4-dichloroaniline

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloroaniline (1.0 equivalent) in anhydrous dichloromethane.

  • To this solution, add triethylamine (1.1 to 1.5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-methoxybenzoyl chloride (1.0 to 1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude this compound can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product, as determined by TLC, are combined and concentrated to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

G cluster_synthesis Synthesis Workflow start Start reactants 2-methoxybenzoyl chloride + 2,4-dichloroaniline start->reactants reaction Amide Coupling (DCM, TEA, 0°C to RT) reactants->reaction workup Aqueous Workup reaction->workup purification Silica Gel Chromatography workup->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.

Spectral Data

Specific experimental spectral data for this compound is not widely published. However, based on the known structure and data from analogous compounds, the expected spectral characteristics are outlined below. Researchers should confirm these characteristics with their own experimental data.

Expected ¹H NMR (proton nuclear magnetic resonance) signals:

  • Aromatic protons from the 2-methoxybenzoyl and 2,4-dichlorophenyl rings.

  • A singlet for the methoxy group protons.

  • A broad singlet for the amide proton (N-H).

Expected ¹³C NMR (carbon-13 nuclear magnetic resonance) signals:

  • Signals corresponding to the carbonyl carbon of the amide.

  • Aromatic carbon signals.

  • A signal for the methoxy group carbon.

Expected Mass Spectrometry (MS) data:

  • A molecular ion peak corresponding to the exact mass of the molecule.

  • Characteristic fragmentation patterns for benzamides.

Expected Infrared (IR) Spectroscopy data:

  • A strong absorption band for the C=O stretch of the amide.

  • An N-H stretching band.

  • Bands corresponding to aromatic C-H and C=C stretching.

  • A C-O stretching band for the methoxy group.

Biological Activity and Mechanism of Action

Inhibition of the Hedgehog Signaling Pathway

This compound has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway. The Hedgehog pathway is a crucial signaling cascade in embryonic development and is also implicated in the pathogenesis of certain cancers when aberrantly activated.

The inhibitory activity of this compound and related analogues has been quantified using a Gli-luciferase reporter assay. The IC₅₀ value represents the concentration of the compound that causes 50% inhibition of the reporter signal.

Compound IDSubstituent (R)IC₅₀ (µM)
This compound 2,4-Cl₂ 0.53 ± 0.05
Analogue 12-Cl0.17 ± 0.06
Analogue 23-F0.79 ± 0.14
Analogue 34-F0.34 ± 0.07
Analogue 42-Cl (with heterocycle)0.05 ± 0.02

Table 2: Hedgehog signaling pathway inhibition by 2-methoxybenzamide analogues.

The Hedgehog Signaling Pathway

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (such as Sonic hedgehog, Shh) to the Patched (PTCH) receptor. This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. The activation of SMO leads to a downstream signaling cascade that ultimately results in the activation of the Gli family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, differentiation, and survival.

G cluster_pathway Hedgehog Signaling Pathway Shh Shh Ligand PTCH PTCH Receptor Shh->PTCH binds SMO SMO PTCH->SMO inhibits SUFU SUFU SMO->SUFU inhibits Gli Gli SUFU->Gli inhibits Gli_A Gli (Active) Gli->Gli_A activation Nucleus Nucleus Gli_A->Nucleus translocates to Target_Genes Target Gene Expression Nucleus->Target_Genes promotes

A simplified diagram of the Hedgehog signaling pathway.

Conclusion

This compound is a noteworthy compound with demonstrated inhibitory activity against the Hedgehog signaling pathway. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its biological context. The provided data and protocols are intended to facilitate further investigation into its therapeutic potential and to serve as a valuable resource for researchers in the fields of medicinal chemistry and oncology. It is recommended that future studies focus on elucidating the precise molecular interactions with its biological target and on optimizing its pharmacological profile.

References

Unraveling the Biological Activities of N-(2,4-dichlorophenyl)-2-methoxybenzamide: A Review of Available Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough review of scientific literature, a detailed mechanism of action for N-(2,4-dichlorophenyl)-2-methoxybenzamide, including specific signaling pathways and comprehensive quantitative data, remains to be fully elucidated. Publicly available research does not currently offer in-depth technical guides or whitepapers on the core mechanism of this specific compound. However, by examining studies on structurally related molecules, we can infer potential biological activities and areas for future investigation.

Research into the broader class of benzamide derivatives has revealed a diverse range of biological effects, suggesting that this compound may also possess noteworthy pharmacological properties. Studies on similar chemical structures have pointed towards potential interactions with crucial cellular signaling pathways.

Insights from Related Benzamide Derivatives

Derivatives of 2-methoxybenzamide have been identified as inhibitors of the Hedgehog (Hh) signaling pathway.[1][2] This pathway is critical during embryonic development and its aberrant activation in adults is linked to the formation of various cancers. The inhibition is achieved by targeting the Smoothened (Smo) receptor, a key component of the Hh signaling cascade.[1][2] This suggests that this compound could potentially exhibit similar inhibitory effects on this pathway, a hypothesis that warrants further experimental validation.

Furthermore, other benzamide-containing compounds have been shown to interact with neurotransmitter receptors. For instance, a series of N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides have demonstrated high affinity for the dopamine D4 receptor, indicating a potential role in neurological or psychiatric applications.[3]

Another area of interest is inflammation and pain management. A structurally distinct pyrimidine carboxamide, which also contains a dichlorophenyl group, has been developed as a selective agonist for the cannabinoid 2 (CB2) receptor.[4] This receptor is a promising target for treating inflammatory and neuropathic pain.[4]

Future Directions in Research

The absence of specific data on this compound highlights a gap in the current scientific knowledge. To ascertain its precise mechanism of action, a systematic investigation is required. This would involve a series of targeted experiments, including but not limited to:

  • Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the primary molecular targets of the compound.

  • Signaling Pathway Analysis: Utilizing reporter assays, Western blotting, and phosphoproteomics to map the downstream signaling cascades affected by the compound's binding to its target.

  • Quantitative Bioassays: Conducting dose-response studies to determine the potency and efficacy of the compound in relevant cellular and animal models.

A potential experimental workflow to elucidate the mechanism of action is proposed below.

Experimental_Workflow cluster_0 Initial Screening & Target Identification cluster_1 Mechanism of Action Studies cluster_2 Preclinical Evaluation A Compound Synthesis & Characterization B Phenotypic Screening (e.g., cell viability, proliferation) A->B C Affinity-based Target ID (e.g., chemical proteomics) B->C D Genetic Screening (e.g., CRISPR/Cas9) B->D E Target Validation (e.g., siRNA, overexpression) C->E D->E F Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) E->F G Biochemical & Biophysical Assays (e.g., SPR, ITC) E->G H In Vivo Efficacy Studies (Animal Models) F->H G->H I Pharmacokinetics & Toxicology H->I

Figure 1. A generalized workflow for elucidating the mechanism of action of a novel compound.

References

In Vitro Profile of N-(2,4-dichlorophenyl)-2-methoxybenzamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals often require comprehensive data on novel chemical entities. This technical guide addresses the available in vitro data for N-(2,4-dichlorophenyl)-2-methoxybenzamide. Despite a thorough search of publicly available scientific literature, no specific in vitro studies detailing the biological activity, experimental protocols, or associated signaling pathways for this exact compound have been identified. The following sections summarize the current state of knowledge and provide context based on related structures.

Quantitative Data Summary

A comprehensive search of scientific databases and literature has not yielded any specific quantitative in vitro biological data for this compound. This includes, but is not limited to, metrics such as IC50, EC50, Ki, or other measures of potency and efficacy in cell-based or biochemical assays.

Experimental Protocols

Detailed experimental protocols for in vitro studies of this compound are not available in the public domain. Information regarding specific cell lines, enzyme assays, or other methodologies used to evaluate this compound has not been published.

Signaling Pathways and Mechanisms of Action

There is currently no published information elucidating the signaling pathways or specific molecular mechanisms of action for this compound. While the benzamide scaffold is present in a wide range of biologically active molecules with diverse mechanisms, any potential pathways for this specific compound remain uninvestigated and unknown.

Context from Related Compounds

While direct data is absent for this compound, the broader class of benzamides and N-phenylbenzamide derivatives has been explored for various biological activities. These activities are highly dependent on the specific substitution patterns on both the benzoyl and phenyl rings. For instance, various substituted benzamides have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. However, it is crucial to note that direct extrapolation of the biological activities of related compounds to this compound is not scientifically valid without direct experimental evidence. The specific combination of the 2,4-dichloro substitution on the phenyl ring and the 2-methoxy group on the benzoyl ring will uniquely influence its physicochemical properties and biological targets.

Visualization of General Experimental Workflow

In the absence of specific experimental details for the target compound, a generalized workflow for the initial in vitro screening of a novel compound is presented below. This diagram illustrates a typical progression from initial synthesis to broader biological evaluation.

G Generalized In Vitro Screening Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening synthesis Synthesis of N-(2,4-dichlorophenyl)- 2-methoxybenzamide purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization primary_screening Primary Screening (e.g., Cell Viability Assays) characterization->primary_screening secondary_screening Secondary Screening (e.g., Enzyme Inhibition Assays) primary_screening->secondary_screening tertiary_screening Mechanism of Action Studies (e.g., Signaling Pathway Analysis) secondary_screening->tertiary_screening

Caption: A generalized workflow for the synthesis and in vitro screening of a novel compound.

Based on an extensive review of available literature, there is a notable absence of published in vitro studies for this compound. Consequently, quantitative biological data, detailed experimental methodologies, and an understanding of its molecular targets and signaling pathways are not available. The information presented herein highlights this data gap and provides a general framework for how such a compound might be evaluated. Future research is required to elucidate the in vitro pharmacological profile of this compound.

N-(2,4-dichlorophenyl)-2-methoxybenzamide: A Comprehensive Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,4-dichlorophenyl)-2-methoxybenzamide, also known as GW405833, is a synthetic compound that has garnered significant interest for its therapeutic potential, primarily in the fields of analgesia and oncology. Initially developed as a selective cannabinoid receptor 2 (CB2) agonist, subsequent research has revealed a more complex pharmacological profile, including a critical role for the cannabinoid receptor 1 (CB1) in its in vivo effects. Furthermore, emerging evidence highlights its activity against key targets in cancer progression, particularly in the context of breast cancer bone metastasis. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Cannabinoid Receptor Engagement: A Complex Mechanism of Action

The primary therapeutic targets of this compound are the cannabinoid receptors CB1 and CB2. However, its mechanism of action is not straightforward, with conflicting evidence from in vitro and in vivo studies.

Quantitative Data: Receptor Binding and Functional Activity

This compound exhibits a significantly higher binding affinity for the CB2 receptor compared to the CB1 receptor in radioligand binding assays. Functional assays, such as cAMP inhibition, have characterized it as a potent CB2 agonist. However, its effects at the CB1 receptor are more nuanced, with some studies suggesting it may act as a non-competitive antagonist in certain in vitro systems.

ReceptorParameterValueReference
Human CB1Ki1900 - 4800 nM[1]
Human CB2Ki3.92 - 14 nM[1]
Human CB2EC50 (cAMP)0.65 nM[1]

Table 1: Quantitative Binding and Functional Data for this compound at Cannabinoid Receptors.

In Vivo Analgesic Effects: A CB1-Dependent Pathway

Despite its higher in vitro affinity for the CB2 receptor, studies using knockout mice have demonstrated that the analgesic effects of this compound in models of inflammatory and neuropathic pain are dependent on the CB1 receptor, and surprisingly, independent of the CB2 receptor. This suggests a complex in vivo mechanism that may involve allosteric modulation of the CB1 receptor or downstream signaling pathways that are indirectly initiated by CB1 activation.

GW405833 N-(2,4-dichlorophenyl)- 2-methoxybenzamide CB1 CB1 Receptor GW405833->CB1 Functional Interaction (In Vivo) CB2 CB2 Receptor GW405833->CB2 High Affinity Binding (In Vitro) Unknown Unknown Downstream Effectors CB1->Unknown Analgesia Analgesia (Inflammatory & Neuropathic Pain) Unknown->Analgesia

Figure 1: Proposed in vivo analgesic signaling pathway of this compound.

Anti-Cancer Potential: Targeting Breast Cancer Bone Metastasis

Recent research has uncovered a promising new therapeutic avenue for this compound in the context of breast cancer, specifically in mitigating bone metastasis. Its mechanism in this setting involves the modulation of key signaling pathways that govern cancer cell migration, invasion, and interaction with the bone microenvironment.

The CXCR4/CXCL12 Axis and MMP-9

The CXCR4/CXCL12 chemokine signaling axis is a critical driver of breast cancer cell homing to the bone. This compound has been shown to interfere with this pathway. Additionally, it has been observed to reduce the expression of Matrix Metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.

Modulation of the AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. In the context of breast cancer bone metastasis, this compound has been shown to promote the viability of osteoblasts (bone-forming cells) through the activation of the AKT/mTOR signaling cascade. This suggests a dual benefit of inhibiting cancer progression while promoting bone health.

cluster_cancer_cell Breast Cancer Cell cluster_osteoblast Osteoblast GW405833_cancer N-(2,4-dichlorophenyl)- 2-methoxybenzamide CXCR4 CXCR4 GW405833_cancer->CXCR4 Inhibits MMP9 MMP-9 Expression GW405833_cancer->MMP9 Reduces Invasion Cell Invasion CXCR4->Invasion MMP9->Invasion GW405833_osteo N-(2,4-dichlorophenyl)- 2-methoxybenzamide AKT AKT GW405833_osteo->AKT mTOR mTOR AKT->mTOR Viability Cell Viability mTOR->Viability

Figure 2: Dual anti-cancer and pro-osteoblast signaling of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the therapeutic targets of this compound.

Cannabinoid Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Materials:

  • HEK293 cells stably expressing human CB1 or CB2 receptors

  • Membrane preparation buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • [3H]CP55,940 (radioligand)

  • This compound (test compound)

  • WIN 55,212-2 (for non-specific binding determination)

  • Glass fiber filters (GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in binding buffer. Determine protein concentration using a Bradford assay.

  • Binding Reaction: In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of this compound, and 50 µL of [3H]CP55,940 (at a final concentration equal to its Kd). For non-specific binding, use a saturating concentration of WIN 55,212-2 instead of the test compound.

  • Incubation: Add 100 µL of cell membrane preparation (containing 10-20 µg of protein) to each well. Incubate at 30°C for 90 minutes.

  • Filtration: Terminate the reaction by rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from a competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

Forskolin-Induced cAMP Accumulation Assay

This protocol measures the functional activity of this compound at Gαi-coupled receptors like CB1 and CB2.

Materials:

  • CHO-K1 cells stably expressing human CB1 or CB2 receptors

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

  • Forskolin

  • This compound (test compound)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Plate reader compatible with the chosen detection kit

Procedure:

  • Cell Plating: Seed CHO-K1 cells into a 96-well plate and culture overnight.

  • Compound Addition: Aspirate the culture medium and replace it with assay buffer. Add various concentrations of this compound to the wells.

  • Stimulation: Add forskolin to all wells (except for the basal control) at a final concentration that elicits a submaximal cAMP response (typically 1-10 µM).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value for the inhibition of forskolin-induced cAMP accumulation.

start Start plate_cells Plate CHO-K1 cells expressing CB1 or CB2 start->plate_cells add_compound Add N-(2,4-dichlorophenyl)- 2-methoxybenzamide plate_cells->add_compound add_forskolin Add Forskolin add_compound->add_forskolin incubate Incubate at 37°C add_forskolin->incubate lyse_detect Lyse cells and detect cAMP incubate->lyse_detect analyze Analyze data (EC50 calculation) lyse_detect->analyze end End analyze->end

References

Preliminary Screening of N-(2,4-dichlorophenyl)-2-methoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide summarizes the potential preliminary screening approaches for the compound N-(2,4-dichlorophenyl)-2-methoxybenzamide. As of the date of this document, specific experimental data for this exact molecule is limited in publicly available scientific literature. Therefore, this guide is based on established screening methodologies and data reported for structurally related benzamide and N-phenylbenzamide derivatives. The experimental protocols and potential findings described herein are intended to serve as a general framework for researchers and drug development professionals.

Introduction

This compound is a synthetic compound belonging to the benzamide class of molecules. The presence of the 2,4-dichlorophenyl group and a methoxybenzamide core suggests its potential for a range of biological activities. The benzamide scaffold is a well-established pharmacophore found in numerous approved drugs with diverse therapeutic applications, including antiemetic, antipsychotic, and prokinetic effects. Furthermore, various substituted N-phenylbenzamide derivatives have demonstrated promising results in preclinical studies, exhibiting anticancer, anti-inflammatory, antiviral, and antifungal properties.[1][2][3][4][5][6]

This document outlines a comprehensive strategy for the preliminary in vitro screening of this compound to elucidate its potential therapeutic value. The proposed screening cascade includes cytotoxicity, anti-inflammatory, and antifungal assays, which represent common starting points for the biological evaluation of novel chemical entities.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
Molecular FormulaC₁₄H₁₁Cl₂NO₂PubChem
Molecular Weight296.15 g/mol PubChem
XLogP34.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count3PubChem

Synthesis

The synthesis of this compound analogs can be achieved through various established synthetic routes. A common method involves the coupling of a substituted benzoic acid with a substituted aniline. For the title compound, this would typically involve the reaction of 2-methoxybenzoyl chloride with 2,4-dichloroaniline. The reaction progress can be monitored by thin-layer chromatography, and the final product purified by recrystallization or column chromatography. Structural confirmation is typically achieved using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Preliminary Biological Screening

A tiered approach to the preliminary screening of this compound is recommended, starting with broad cytotoxicity assays, followed by more specific functional assays based on structural similarities to known bioactive molecules.

Cytotoxicity Screening

Initial cytotoxicity screening is essential to determine the concentration range for subsequent biological assays and to identify any potential anticancer activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: A panel of human cancer cell lines (e.g., A549 - lung, HeLa - cervical, MCF-7 - breast) and a normal cell line (e.g., HEK293T) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][8]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the log of the compound concentration.

The results of the cytotoxicity screening are typically presented in a tabular format, as shown in Table 2.

CompoundCell LineIC₅₀ (µM)
This compoundA549Value
HeLaValue
MCF-7Value
HEK293TValue
Doxorubicin (Positive Control)A549Value
HeLaValue
MCF-7Value
HEK293TValue

Note: The IC₅₀ values are hypothetical and would be determined experimentally.

Anti-inflammatory Screening

The structural features of this compound suggest potential anti-inflammatory activity. A common in vitro assay to assess this is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

The anti-inflammatory activity data can be summarized as shown in Table 3.

CompoundIC₅₀ for NO Inhibition (µM)
This compoundValue
Dexamethasone (Positive Control)Value

Note: The IC₅₀ value is hypothetical and would be determined experimentally.

Antifungal Screening

Benzamide derivatives have been reported to possess antifungal activity.[4] A preliminary screening against common fungal pathogens can be performed using a broth microdilution method.

  • Fungal Strains: A panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans) are used.

  • Inoculum Preparation: Fungal suspensions are prepared and adjusted to a standardized concentration.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: The fungal inoculum is added to each well.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring absorbance.

The antifungal activity is typically reported as MIC values in a table.

CompoundCandida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
This compoundValueValueValue
Fluconazole (Positive Control)ValueValueValue

Note: The MIC values are hypothetical and would be determined experimentally.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the described preliminary screening assays.

experimental_workflow_cytotoxicity cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) cell_seeding->compound_prep incubation_48h Incubation (48-72h) compound_prep->incubation_48h mtt_addition MTT Addition incubation_48h->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: General workflow for the MTT cytotoxicity assay.

experimental_workflow_anti_inflammatory cluster_setup Assay Setup cluster_treatment Treatment & Stimulation cluster_measurement Measurement cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_treatment Compound Pre-treatment (1h) cell_seeding->compound_treatment lps_stimulation LPS Stimulation (24h) compound_treatment->lps_stimulation collect_supernatant Collect Supernatant lps_stimulation->collect_supernatant griess_reaction Griess Reaction collect_supernatant->griess_reaction read_absorbance Read Absorbance (540 nm) griess_reaction->read_absorbance calculate_inhibition Calculate % NO Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro anti-inflammatory (NO inhibition) assay.

experimental_workflow_antifungal cluster_setup Assay Setup cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis prepare_inoculum Prepare Fungal Inoculum compound_dilution Compound Serial Dilution (96-well plate) prepare_inoculum->compound_dilution inoculate_wells Inoculate Wells compound_dilution->inoculate_wells incubation_24h Incubation (24-48h) inoculate_wells->incubation_24h visual_inspection Visual/Spectrophotometric Inspection incubation_24h->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Caption: General workflow for the antifungal broth microdilution assay.

Potential Signaling Pathways

Based on the activities of related benzamide derivatives, this compound could potentially modulate several signaling pathways. For instance, anti-inflammatory effects are often mediated through the inhibition of the NF-κB pathway, which leads to a downstream reduction in pro-inflammatory cytokines and enzymes like iNOS.[9] Anticancer activity could be mediated through various mechanisms, including the inhibition of specific kinases or the induction of apoptosis. The diagram below illustrates a simplified, hypothetical signaling pathway that could be investigated if anti-inflammatory activity is observed.

signaling_pathway_inflammation cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_compound Potential Point of Intervention cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_p IκB (P) IKK->IkB_p NFkB_IkB NF-κB/IκB Complex NFkB_IkB->IKK phosphorylates NFkB NF-κB NFkB_IkB->NFkB releases NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc translocates to nucleus IkB_deg IκB (degraded) IkB_p->IkB_deg ubiquitination & degradation Gene_Transcription Gene Transcription NFkB_nuc->Gene_Transcription Compound N-(2,4-dichlorophenyl) -2-methoxybenzamide Compound->IKK Inhibits? iNOS_mRNA iNOS mRNA Gene_Transcription->iNOS_mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation NO_Production Nitric Oxide (NO) iNOS_Protein->NO_Production catalyzes

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion and Future Directions

The preliminary screening of this compound through the outlined cytotoxicity, anti-inflammatory, and antifungal assays will provide valuable initial insights into its biological activity profile. Positive results in any of these assays would warrant further investigation, including:

  • Expansion of the cell line panel for more comprehensive cytotoxicity testing.

  • Mechanism of action studies to elucidate the specific molecular targets and signaling pathways involved.

  • In vivo studies in relevant animal models to assess efficacy and safety.

  • Structure-activity relationship (SAR) studies through the synthesis and screening of analogs to optimize potency and selectivity.

This systematic approach will enable a thorough evaluation of the therapeutic potential of this compound and guide its future development as a potential drug candidate.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2,4-dichlorophenyl)-2-methoxybenzamide and related benzamide derivatives, a class of compounds with significant potential in medicinal chemistry. This document outlines the general synthesis, potential biological activities, and mechanisms of action based on available literature for structurally similar compounds. While specific quantitative biological data for this compound is not prominently available in public databases, this guide leverages data from related analogues to provide a comparative framework for its potential efficacy and biological targets. This guide includes detailed experimental protocols, structured data tables for easy comparison of related compounds, and visualizations of synthetic pathways and relevant biological signaling cascades to aid in further research and development.

Introduction

Benzamides are a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The versatility of the benzamide structure allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacological profiles. The subject of this guide, this compound, incorporates key structural features—a dichlorinated phenyl ring and a methoxy-substituted benzoyl group—that are frequently associated with diverse biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of these functional groups can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. This guide aims to consolidate the existing knowledge on related benzamide derivatives to infer the potential properties and guide future investigation of this compound.

Synthesis of Benzamide Derivatives

The synthesis of N-aryl benzamides, such as this compound, is typically achieved through the condensation of a carboxylic acid or its activated derivative with an aniline. A common and efficient method involves the conversion of the carboxylic acid to an acyl chloride, followed by its reaction with the corresponding amine.

General Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard methods for the synthesis of N-aryl benzamides.

Step 1: Formation of 2-methoxybenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methoxybenzoic acid in an excess of thionyl chloride (SOCl₂).

  • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-methoxybenzoyl chloride as an oil or low-melting solid. This intermediate is often used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve 2,4-dichloroaniline in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a separate flask.

  • Add a base, such as triethylamine (TEA) or pyridine, to the solution to act as an acid scavenger.

  • Cool the solution in an ice bath.

  • Slowly add the freshly prepared 2-methoxybenzoyl chloride (dissolved in a small amount of the same anhydrous solvent) to the cooled aniline solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthesis Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling 2-methoxybenzoic_acid 2-methoxybenzoic acid reflux Reflux 2-methoxybenzoic_acid->reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->reflux 2-methoxybenzoyl_chloride 2-methoxybenzoyl chloride reflux->2-methoxybenzoyl_chloride coupling Coupling Reaction (DCM, 0°C to rt) 2-methoxybenzoyl_chloride->coupling 2,4-dichloroaniline 2,4-dichloroaniline 2,4-dichloroaniline->coupling Base Base (e.g., TEA) Base->coupling product N-(2,4-dichlorophenyl)-2- methoxybenzamide coupling->product

Figure 1: General synthesis workflow for this compound.

Biological Activity and Quantitative Data

While direct quantitative biological data for this compound is scarce in the public domain, the biological activities of structurally related benzamide derivatives have been reported. This section summarizes the available data to provide a comparative context.

Hedgehog Signaling Pathway Inhibition by 2-Methoxybenzamide Derivatives

Recent studies have identified 2-methoxybenzamide derivatives as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and tumorigenesis. The primary target within this pathway for these inhibitors is the Smoothened (Smo) receptor.

Table 1: In Vitro Hedgehog Signaling Pathway Inhibitory Activity of Selected 2-Methoxybenzamide Derivatives

Compound IDR Group (Substitution on aniline ring)TargetIC₅₀ (µM)Reference
17 4-ChloroHh Pathway0.12 ± 0.06[1]
18 2,4-DichloroHh Pathway0.26 ± 0.08[1]
19 3-FluoroHh Pathway0.31 ± 0.09[1]
20 4-FluoroHh Pathway0.25 ± 0.04[1]
21 2-Chloro (on nicotinamide)Hh Pathway0.03 ± 0.01[1]
22 6-Chloro (on nicotinamide)Hh Pathway0.15 ± 0.08[1]
23 Unsubstituted (nicotinamide)Hh Pathway0.07 ± 0.02[1]
Vismodegib (1) (Positive Control)Hh Pathway0.02 ± 0.01[1]

Note: The data presented is for compounds structurally related to this compound and is intended for comparative purposes.

Antimicrobial Activity of Chlorinated N-Aryl Amides

Various studies have demonstrated the antimicrobial potential of chlorinated N-aryl amides against a range of bacterial strains.

Table 2: In Vitro Antibacterial Activity of Selected Chlorinated Benzamide Derivatives

Compound IDStructureTarget OrganismMIC (µg/mL)Reference
1f 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)-phenyl]amino}butan-2-yl]benzamideMRSA-[2]
1g N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamideMRSA-[2]
1h 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamideMRSA-[2]

Note: MIC values are not explicitly provided in the abstract but the compounds were identified as potent bactericidal agents. This table highlights the structural class and its recognized activity.

Mechanism of Action and Signaling Pathways

Based on the activity of structurally similar compounds, a plausible mechanism of action for this compound could involve the inhibition of the Hedgehog signaling pathway.

The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development and progression of various cancers. The Smoothened (Smo) receptor is a key component of this pathway. In the "off" state, the Patched (PTCH) receptor inhibits Smo. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing Smo to activate downstream signaling, leading to the activation of GLI transcription factors and the expression of target genes involved in cell proliferation and survival.

G cluster_0 Hh Pathway 'OFF' State cluster_1 Hh Pathway 'ON' State cluster_2 Inhibition by 2-Methoxybenzamide Derivatives PTCH1 PTCH1 SMO_inactive SMO (Inactive) PTCH1->SMO_inactive Inhibits SUFU SUFU GLI_inactive GLI (Inactive/Repressor) SUFU->GLI_inactive Sequesters SHH SHH Ligand PTCH1_bound PTCH1 SHH->PTCH1_bound SMO_active SMO (Active) PTCH1_bound->SMO_active Relieves Inhibition GLI_active GLI (Active) SMO_active->GLI_active Activates Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes Benzamide N-(2,4-dichlorophenyl) -2-methoxybenzamide (Hypothesized) Benzamide->SMO_active Inhibits

Figure 2: The Hedgehog signaling pathway and hypothesized inhibition by 2-methoxybenzamide derivatives.

Structure-Activity Relationships (SAR)

The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on both the benzoyl and aniline rings.

  • Substitution on the Aniline Ring: The presence and position of halogen atoms on the N-phenyl ring significantly influence activity. For Hedgehog pathway inhibitors, a 2,4-dichloro substitution on the aniline ring (as in compound 18 ) resulted in a slightly lower potency compared to a 4-chloro substitution (compound 17 ).[1] This suggests that the steric and electronic properties of the substituents at these positions are critical for optimal interaction with the target.

  • The 2-Methoxy Group: The 2-methoxy group on the benzoyl ring appears to be a key feature for the anti-Hedgehog activity observed in the studied series of compounds.[1] This group may be involved in crucial hydrogen bonding or hydrophobic interactions within the binding pocket of the Smoothened receptor.

Conclusion and Future Directions

This compound belongs to a class of benzamide derivatives with demonstrated potential for biological activity. Based on the analysis of structurally related compounds, it is plausible that this molecule could exhibit inhibitory activity against the Hedgehog signaling pathway, a validated target in oncology. Furthermore, the presence of the dichlorophenyl moiety suggests potential for antimicrobial activity.

To fully elucidate the therapeutic potential of this compound, further research is imperative. Key future directions include:

  • Definitive Synthesis and Characterization: A documented synthesis with full analytical characterization (NMR, MS, Elemental Analysis) is required.

  • In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines, particularly those with known aberrant Hedgehog signaling. Antimicrobial screening against a broad range of bacterial and fungal pathogens is also warranted.

  • Quantitative Biological Assays: Determination of IC₅₀ and EC₅₀ values against specific molecular targets (e.g., Smoothened receptor) and in cell-based assays is crucial.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanism through which this compound exerts its biological effects is a critical next step.

This technical guide provides a foundational understanding of this compound based on the current landscape of related compounds. The presented protocols, data, and visualizations are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutic agents.

References

Potential Antifungal Properties of N-(2,4-dichlorophenyl)-2-methoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential antifungal properties of the compound N-(2,4-dichlorophenyl)-2-methoxybenzamide. While direct experimental data on this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes findings from studies on structurally similar N-phenylbenzamide derivatives to extrapolate potential antifungal activity, mechanisms of action, and experimental considerations. This guide aims to provide a foundational resource for researchers and drug development professionals interested in the antifungal potential of this class of compounds.

Introduction

The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, presents a significant global health challenge. This necessitates the exploration and development of novel antifungal agents with diverse mechanisms of action. Benzamide derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The N-phenylbenzamide subclass, in particular, has demonstrated notable antifungal potential in various studies.[1][2] This guide focuses on the hypothetical antifungal profile of this compound, based on the established activities of its chemical relatives.

Chemical Structure and Properties

Compound Name: this compound Molecular Formula: C14H11Cl2NO2[3] Chemical Structure:

Chemical structure of this compound

Source: PubChem CID 814241[3]

The structure features a benzamide core with a 2-methoxy substitution on the benzoyl ring and a 2,4-dichloro substitution on the N-phenyl ring. These substitutions are expected to influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets, thereby modulating its antifungal activity.

Synthesis of N-phenylbenzamide Derivatives

The synthesis of N-phenylbenzamide derivatives typically involves a multi-step reaction process. A common method involves the reaction of a substituted benzoic acid with a substituted aniline.[1]

General Synthesis Pathway

A representative synthesis pathway for N-phenylbenzamide derivatives is illustrated below.[1] This process generally involves the reaction of an anthranilic acid derivative with a benzoyl chloride derivative to form a benzoxazine intermediate, which is then reacted with a nucleophile.[1]

Synthesis_Pathway cluster_step1 Step 1: Benzoxazine Formation cluster_step2 Step 2: Amidation Anthranilic_Acid Anthranilic Acid Derivative Benzoxazine Benzoxazine Derivative Anthranilic_Acid->Benzoxazine Pyridine Benzoyl_Chloride Benzoyl Chloride Derivative Benzoyl_Chloride->Benzoxazine N_Phenylbenzamide N-phenylbenzamide Derivative Benzoxazine->N_Phenylbenzamide Reaction Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->N_Phenylbenzamide

Caption: General synthesis pathway for N-phenylbenzamide derivatives.

Potential Antifungal Activity

While specific data for this compound is pending, studies on analogous compounds provide insights into its potential antifungal spectrum.

In Vitro Susceptibility Testing

Research on various N-phenylbenzamide derivatives has demonstrated activity against a range of fungal pathogens, including species of Aspergillus, Candida, and other filamentous fungi.[2][4] The antifungal efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Table 1: Antifungal Activity of Structurally Related Benzamide Derivatives

Compound Class Fungal Species MIC Range (µg/mL) Reference
2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides Candida kefyr, Alternaria rubi, Aspergillus ochraceus, A. niger 32 - 256 [4]
N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety Phomopsis sp., Botryosphaeria dothidea, Botrytis cinerea Inhibition rates reported at 50 µg/mL [2]
2-chloro-N-phenylacetamide Aspergillus niger, Aspergillus flavus 16 - 256 [5][6]

| N-phenacyldibromobenzimidazoles | Candida albicans, Cryptococcus neoformans | IC50 = 8 |[7][8] |

This table summarizes data from related compounds to suggest the potential activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of novel antifungal compounds, based on established protocols.[9][10][11]

Broth Microdilution Assay for MIC Determination

This method is a standard for determining the MIC of an antifungal agent against fungal isolates.[9]

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[9]

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Fungal Inoculum: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to achieve a final concentration of approximately 0.4 x 10^4 to 5 x 10^4 CFU/mL.[9]

  • Preparation of Compound Dilutions: The test compound is serially diluted in RPMI-1640 medium in the 96-well plates.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: Plates are incubated at 35°C for 24-72 hours, depending on the fungal species.[10]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[12]

MIC_Workflow Start Start: Prepare Fungal Inoculum Prepare_Dilutions Prepare Serial Dilutions of Test Compound in Microtiter Plate Start->Prepare_Dilutions Inoculate Inoculate Wells with Fungal Suspension Prepare_Dilutions->Inoculate Incubate Incubate at 35°C for 24-72 hours Inoculate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Minimum Fungicidal Concentration (MFC) Determination

This assay determines the lowest concentration of an antifungal agent that kills the fungus.[10]

Procedure:

  • Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar plate (e.g., Sabouraud Dextrose Agar).

  • Plates are incubated at 35°C for a time sufficient for the growth of the control.

  • The MFC is the lowest concentration from which no fungal growth occurs on the subculture plates.[10]

Potential Mechanisms of Action

The precise mechanism of action for this compound is yet to be elucidated. However, related benzamide and amide compounds have been shown to act on various fungal targets.[5][6][13]

Potential Targets:

  • Cell Membrane Integrity: Some amide compounds interact with ergosterol in the fungal plasma membrane, leading to membrane disruption.[5][6]

  • Cell Wall Synthesis: Inhibition of key enzymes involved in the synthesis of cell wall components like β-glucan is a possible mechanism.[7]

  • Efflux Pump Inhibition: Some natural products with antifungal properties can inhibit efflux pumps, which are involved in drug resistance.[13]

  • DNA/RNA and Protein Synthesis: Interference with nucleic acid or protein synthesis is another potential antifungal mechanism.[13]

Antifungal_MoA cluster_fungal_cell Fungal Cell Compound This compound Cell_Membrane Cell Membrane (Ergosterol Interaction) Compound->Cell_Membrane Disruption Cell_Wall Cell Wall Synthesis (β-glucan synthase inhibition) Compound->Cell_Wall Inhibition Efflux_Pumps Efflux Pump Inhibition Compound->Efflux_Pumps Inhibition Biosynthesis DNA/Protein Synthesis Inhibition Compound->Biosynthesis Inhibition

Caption: Potential antifungal mechanisms of action.

Conclusion and Future Directions

This compound represents a molecule of interest for further investigation as a potential antifungal agent. Based on the activity of structurally related N-phenylbenzamide derivatives, it is hypothesized to possess activity against a range of pathogenic fungi. Future research should focus on the synthesis and in vitro antifungal evaluation of this specific compound against a broad panel of clinical fungal isolates. Subsequent studies should aim to elucidate its precise mechanism of action, evaluate its in vivo efficacy and toxicity, and explore structure-activity relationships to optimize its antifungal properties.

References

Exploring the Anticancer Potential of N-(2,4-dichlorophenyl)-2-methoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The benzamide scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets to elicit significant pharmacological responses. This technical guide explores the theoretical anticancer potential of a specific benzamide derivative, N-(2,4-dichlorophenyl)-2-methoxybenzamide. While direct experimental data for this compound is not yet prevalent in published literature, this document synthesizes the established anticancer activities of structurally related 2-methoxybenzamide and N-aryl benzamide derivatives to build a strong rationale for its investigation. We will delve into potential mechanisms of action, including the inhibition of critical oncogenic signaling pathways and the induction of apoptosis, supported by quantitative data from analogous compounds. Furthermore, this guide provides detailed experimental protocols for the synthesis and evaluation of this molecule's anticancer efficacy, offering a foundational framework for researchers aiming to explore this promising area.

Introduction: The Rationale for Investigation

The benzamide core, an aromatic ring linked to an amide functional group, is a cornerstone in drug discovery due to its versatile binding capabilities. Derivatives have demonstrated a wide spectrum of activities, including potent anticancer effects. The specific design of this compound incorporates key functional groups that are known to contribute to cytotoxic activity, providing a strong basis for its investigation as a novel therapeutic agent.

  • The 2-Methoxybenzamide Moiety: The inclusion of a methoxy group at the ortho-position of the benzamide ring is a key feature. Research into 2-methoxybenzamide derivatives has revealed their potent ability to inhibit the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development that is aberrantly reactivated in numerous cancers, including basal cell carcinoma and medulloblastoma.[1][2][3] These derivatives often target the Smoothened (SMO) protein, a key transducer in the Hh pathway.[1][2][3]

  • The N-(2,4-dichlorophenyl) Group: The substitution of a 2,4-dichlorophenyl ring on the amide nitrogen significantly influences the molecule's physicochemical properties. The chlorine atoms increase lipophilicity, which can enhance cell membrane permeability. Halogen substitutions are a common strategy in drug design to improve target engagement and metabolic stability. Studies on related compounds with dichlorophenyl groups have shown promising cytotoxic activity against various cancer cell lines.[4]

This guide will, therefore, explore the potential of this compound by examining the established activities of these key structural motifs.

Quantitative Data on Structurally Related Benzamide Derivatives

To contextualize the potential efficacy of this compound, the following tables summarize the in vitro cytotoxic activities (IC50 values) of various analogous benzamide derivatives against a range of human cancer cell lines.

Table 1: Anticancer Activity of Imidazole-Based N-Phenylbenzamide Derivatives

Compound ID Substitution A549 (Lung) IC50 (µM) HeLa (Cervical) IC50 (µM) MCF-7 (Breast) IC50 (µM)
4f 4-Fluoro 7.5 9.3 8.9
4h 2-Methoxy 9.3 11.9 10.4
4a Unsubstituted 12.1 15.6 11.6
4b 4-Nitro 21.3 25.4 19.8

Data synthesized from a study on new imidazole-based N-phenylbenzamide derivatives.[5]

Table 2: Anticancer Activity of 2-Methoxybenzamide and Dichlorophenyl Derivatives

Compound Class/ID Cancer Cell Line IC50 (µM) Notes
2-Methoxybenzamide Derivative (Compound 21) Daoy (Medulloblastoma) < 1.0 Exhibited stronger antiproliferation than vismodegib at 1 µM and 10 µM.[1]
2-Methoxybenzamide Derivative (Compound 21) Gli-luc Reporter Assay 0.03 Potent Hedgehog pathway inhibition.[1][3]
3-Amino-1-(2,5-dichlorophenyl) Derivative (Compound 4) MIA PaCa-2 (Pancreatic) 7.3 Demonstrates the potency of dichlorophenyl-containing scaffolds.[4]
3-Amino-1-(2,5-dichlorophenyl) Derivative (Compound 4) A549 (Lung) 7.7 Demonstrates the potency of dichlorophenyl-containing scaffolds.[4]

| 3-Amino-1-(2,5-dichlorophenyl) Derivative (Compound 4) | MDA-MB-231 (Breast) | 10.7 | Demonstrates the potency of dichlorophenyl-containing scaffolds.[4] |

Potential Mechanisms of Anticancer Action

Based on the activities of related compounds, this compound may exert its anticancer effects through several key mechanisms, primarily by inhibiting oncogenic signaling and inducing programmed cell death.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) pathway is a crucial signaling cascade in embryonic development that becomes aberrantly activated in many cancers, driving tumor growth and proliferation.[6][7] The 2-methoxybenzamide scaffold has been specifically identified in potent inhibitors of this pathway.[1][2][3] The mechanism involves the binding of a Hedgehog ligand (like SHH) to the Patched1 (PTCH1) receptor, which alleviates PTCH1's inhibition of the G-protein-coupled receptor, Smoothened (SMO). Activated SMO then initiates a downstream cascade that leads to the activation of GLI transcription factors, which translocate to the nucleus and upregulate genes involved in cell proliferation and survival.[8] It is hypothesized that this compound could act as an SMO antagonist, blocking the pathway and suppressing tumor growth.

Hedgehog_Signaling_Pathway cluster_ligand Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Sequesters N-(2,4-dichlorophenyl)\n-2-methoxybenzamide Potential Inhibitor GLI GLI SUFU->GLI Represses GLI_A GLI (Active) GLI->GLI_A Activation Target_Genes Target Genes (Proliferation, Survival) GLI_A->Target_Genes Transcription Potential Inhibitor Potential Inhibitor Potential Inhibitor->SMO Inhibition Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mito Mitochondrion cluster_caspase Cytoplasm N-(2,4-dichlorophenyl)\n-2-methoxybenzamide Potential Inducer ROS Increased ROS N-(2,4-dichlorophenyl)\n-2-methoxybenzamide->ROS Mito Mitochondrial Damage ROS->Mito Bax Bax ROS->Bax Activates CytC Cytochrome c Mito->CytC Release Bax->Mito Permeabilizes Bcl2 Bcl-2 Bcl2->Bax Inhibits Apoptosome Apoptosome (Apaf-1 + Cyt c) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Tubulin_Workflow cluster_workflow Experimental Workflow Start Cancer Cells Treatment Treat with N-(2,4-dichlorophenyl) -2-methoxybenzamide Start->Treatment Tubulin Inhibit Tubulin Polymerization Treatment->Tubulin Spindle Disrupt Mitotic Spindle Formation Tubulin->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

A Prospective Analysis of N-(2,4-dichlorophenyl)-2-methoxybenzamide as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Discovery Professionals

Introduction

Protein kinases play a pivotal role in cellular signaling, regulating a vast array of processes including cell growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The benzamide scaffold has emerged as a versatile core structure in medicinal chemistry, with derivatives showing a wide range of biological activities. While direct evidence for N-(2,4-dichlorophenyl)-2-methoxybenzamide as a kinase inhibitor is not yet present in the public domain, its structural features suggest potential for interaction with the ATP-binding site of kinases. This whitepaper will serve as a technical guide, presenting a prospective analysis of this compound as a potential kinase inhibitor, outlining a hypothetical workflow for its evaluation, and detailing the requisite experimental protocols.

Physicochemical Properties of this compound

A foundational step in the assessment of any potential drug candidate is the characterization of its physicochemical properties. These parameters, summarized in the table below, are crucial for understanding its potential for bioavailability and formulating it for experimental assays. The data presented here is compiled from publicly available information.[3]

PropertyValueSource
Molecular Formula C14H11Cl2NO2PubChem
Molecular Weight 296.15 g/mol PubChem
PubChem CID 814241PubChem
XLogP3-AA 3.8PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem
Hypothetical Kinase Inhibition Profile

To illustrate the potential of this compound, we present a table of hypothetical kinase inhibition data. This data is representative of what would be sought in an initial screening campaign against a panel of cancer-related kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetIC50 (nM)Assay Type
EGFR 150Luminescence-based
VEGFR2 275FRET-based
PDGFRβ 450AlphaScreen
Src 800ELISA-based
CDK2 >10,000Radiometric

Experimental Protocols

A rigorous and well-defined set of experimental protocols is essential for the accurate evaluation of a potential kinase inhibitor. Below are detailed methodologies for key experiments that would be performed in a typical kinase inhibitor discovery campaign.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., EGFR)

  • Substrate peptide

  • ATP

  • This compound (test compound)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay plates (e.g., 384-well white plates)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound dilution to the assay plate.

    • Add 2.5 µL of a solution containing the kinase and substrate.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of the test compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549 lung carcinoma)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) value.

Visualizing the Drug Discovery Workflow and Signaling Pathways

To provide a clearer picture of the processes involved, the following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow for evaluating a kinase inhibitor and a simplified representation of a generic kinase signaling pathway.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo & Preclinical a Compound Synthesis & Characterization b Primary Kinase Screening (Biochemical) a->b c IC50 Determination b->c d Selectivity Profiling c->d e Cell Proliferation Assays d->e f Target Engagement Assays e->f g Downstream Signaling Analysis (Western Blot) f->g h Pharmacokinetic Studies g->h i Xenograft Efficacy Models h->i j Toxicology Studies i->j

A hypothetical workflow for kinase inhibitor discovery.

G growth_factor Growth Factor receptor_tyrosine_kinase Receptor Tyrosine Kinase (RTK) growth_factor->receptor_tyrosine_kinase ras Ras receptor_tyrosine_kinase->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cellular_response Cellular Response (Proliferation, Survival) transcription_factors->cellular_response inhibitor N-(2,4-dichlorophenyl) -2-methoxybenzamide inhibitor->receptor_tyrosine_kinase

Simplified RTK signaling pathway with a hypothetical inhibitor.

The Benzamide Scaffold in Kinase Inhibition

While this compound itself has not been extensively studied as a kinase inhibitor, the broader class of benzamides has shown promise. For instance, a chemical proteomics approach using a benzamide analogue successfully identified mitogen-activated protein kinases (MAPKs) and cdc2-related kinases (CRKs) as potential molecular targets.[4] This suggests that the benzamide core can be a suitable starting point for the design of novel kinase inhibitors. The dichlorophenyl and methoxybenzamide moieties of the title compound provide opportunities for a variety of chemical interactions within the ATP-binding pocket of a kinase, including hydrogen bonding and hydrophobic interactions.

Conclusion and Future Directions

This compound represents a potential, yet unexplored, starting point for a kinase inhibitor drug discovery program. Its physicochemical properties fall within a range that is generally considered favorable for drug development. The next steps in evaluating its true potential would involve a comprehensive screening against a diverse panel of kinases, followed by cell-based assays to confirm on-target activity and assess its anti-proliferative effects. Should promising activity be identified, a medicinal chemistry campaign to optimize its potency, selectivity, and pharmacokinetic properties would be warranted. This whitepaper provides a roadmap for such an investigation, offering a glimpse into the exciting potential that this and other novel benzamide-based compounds may hold in the future of targeted cancer therapy.

References

An In-Depth Technical Guide on the Physicochemical Characteristics of N-(2,4-dichlorophenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,4-dichlorophenyl)-2-methoxybenzamide is a synthetic organic compound belonging to the benzamide class of molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential biological relevance. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, materials science, and related chemical fields. While experimental data for this specific molecule is limited in publicly available literature, this guide consolidates predicted data, information on analogous compounds, and established experimental protocols to provide a thorough profile.

Physicochemical Characteristics

The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental applications.

Data Summary

Quantitative data for this compound and structurally related analogs are summarized in the tables below. It is important to note that where experimental data for the target compound is unavailable, predicted values and data from analogous compounds are provided for reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₁Cl₂NO₂PubChem
Molecular Weight 296.15 g/mol PubChem
Melting Point (°C) Not available-
Boiling Point (°C) Not available-
Aqueous Solubility Predicted to be lowInferred from high LogP
pKa (acidic) ~13-14 (amide N-H)Estimated based on related amides[1][2]
pKa (basic) Not applicable-
Predicted XLogP3 3.8PubChem[3]

Table 2: Experimental Data for Analogous Compounds

CompoundMelting Point (°C)LogPSource
N-(2,4-Dichlorophenyl)benzamide110-1124.4 (Predicted)MDPI[4], PubChem[5]
4-Methoxybenzamide164-167-Sigma-Aldrich
2-Chlorobenzanilide-3.7 (Predicted)PubChem[6]
4-Chlorobenzanilide--PubChem[7]
N-(3-chlorophenyl)-2-[2-(diethylamino)ethoxy]benzamide-4.1 (Predicted)PubChem[8]
1-Hydroxy-N-(3,4,5-trichlorophenyl)naphthalene-2-carboxamide-High (inferred)MDPI[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the general protocols for the synthesis, purification, and characterization of this compound.

Synthesis: Schotten-Baumann Reaction

A plausible and widely used method for the synthesis of N-aryl benzamides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation (Schotten-Baumann) A 2-Methoxybenzoic acid C 2-Methoxybenzoyl chloride A->C Reflux B Thionyl chloride (SOCl₂) B->C F This compound C->F Stir at room temperature D 2,4-Dichloroaniline D->F E Base (e.g., Pyridine, Triethylamine) E->F

Synthesis workflow for this compound.

Detailed Protocol:

  • Preparation of 2-Methoxybenzoyl chloride: 2-Methoxybenzoic acid is reacted with an excess of thionyl chloride (SOCl₂), typically under reflux conditions, to form 2-methoxybenzoyl chloride. The excess thionyl chloride is then removed by distillation.

  • Amidation: The resulting 2-methoxybenzoyl chloride is dissolved in an inert solvent (e.g., dichloromethane, THF). To this solution, an equimolar amount of 2,4-dichloroaniline and a slight excess of a base (e.g., pyridine or triethylamine) are added. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid (to remove excess amine and base), water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

General Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9][10][11][12] The solution should be free of any solid particles.[11][12]

  • Data Acquisition: The NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

Expected ¹H NMR Chemical Shifts (Predicted):

  • Aromatic protons: Signals are expected in the range of δ 6.8-8.2 ppm. The protons on the 2-methoxyphenyl ring and the 2,4-dichlorophenyl ring will exhibit complex splitting patterns due to spin-spin coupling.

  • Methoxy protons (-OCH₃): A singlet is expected around δ 3.8-4.0 ppm.

  • Amide proton (-NH-): A broad singlet is expected, the chemical shift of which can be highly dependent on the solvent and concentration.

Expected ¹³C NMR Chemical Shifts (Predicted):

  • Carbonyl carbon (C=O): A signal is expected in the range of δ 160-170 ppm.

  • Aromatic carbons: Signals for the 12 aromatic carbons will appear in the region of δ 110-160 ppm.

  • Methoxy carbon (-OCH₃): A signal is expected around δ 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

General Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Ionization: An appropriate ionization technique is used, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.

Expected Fragmentation Pattern (EI):

  • Molecular Ion Peak [M]⁺: Expected at m/z 295/297/299 due to the presence of two chlorine atoms.

  • Key Fragments: Fragmentation may occur at the amide bond, leading to fragments corresponding to the 2-methoxybenzoyl cation (m/z 135) and the 2,4-dichlorophenylaminyl radical or related ions.

Biological Activity and Signaling Pathways

Derivatives of 2-methoxybenzamide have been investigated for their biological activities, including their potential as inhibitors of the Hedgehog (Hh) signaling pathway. The Hedgehog pathway is a crucial signaling cascade involved in embryonic development and tissue homeostasis, and its aberrant activation is implicated in several types of cancer.

Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor, Patched (PTCH). In the absence of the ligand, PTCH inhibits the activity of a G protein-coupled receptor-like protein called Smoothened (SMO). Upon ligand binding, the inhibition of SMO is relieved, leading to a signaling cascade that culminates in the activation of GLI transcription factors, which then translocate to the nucleus and regulate the expression of target genes involved in cell proliferation, differentiation, and survival.

Diagram of the Hedgehog Signaling Pathway:

G cluster_0 Hh Pathway OFF cluster_1 Hh Pathway ON PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI-R (Repressor) SUFU_off->GLI_off Promotes processing Target_Genes_off Target Genes OFF GLI_off->Target_Genes_off Represses Hh Hedgehog Ligand PTCH_on PTCH Hh->PTCH_on SMO_on SMO PTCH_on->SMO_on Inhibition relieved SUFU_on SUFU SMO_on->SUFU_on Inhibits GLI_on GLI-A (Activator) SUFU_on->GLI_on Processing inhibited Target_Genes_on Target Genes ON GLI_on->Target_Genes_on Activates

The canonical Hedgehog signaling pathway in the "OFF" and "ON" states.

While this compound itself has not been extensively studied as a Hedgehog pathway inhibitor, its structural similarity to other 2-methoxybenzamide derivatives that have shown such activity suggests it may be a candidate for further investigation in this area.

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics, synthesis, and potential biological relevance of this compound. While a comprehensive experimental dataset for this specific molecule is not yet available, the information compiled from predictive models and analogous compounds offers valuable insights for researchers. The provided experimental protocols serve as a practical starting point for the synthesis and characterization of this and related compounds. Further investigation into the biological activities of this compound, particularly in the context of Hedgehog pathway modulation, is warranted.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of N-(2,4-dichlorophenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive set of protocols for the initial in vitro characterization of the biological activity of the compound N-(2,4-dichlorophenyl)-2-methoxybenzamide. Due to the recurrent benzamide scaffold in pharmacologically active agents, a tiered approach is proposed to investigate its potential as a cytotoxic agent, a kinase inhibitor, or a G-protein coupled receptor (GPCR) ligand. The following sections detail the experimental workflows, data presentation formats, and relevant signaling pathways.

Introduction

This compound is a synthetic compound featuring a benzamide core structure. This scaffold is present in a wide range of therapeutic agents, exhibiting diverse pharmacological activities. The dichlorophenyl and methoxy substitutions can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn dictate its interaction with biological targets. Given the lack of specific target information for this compound, a panel of robust in vitro assays is recommended to elucidate its biological profile. This document outlines protocols for a cell viability assay, a generic kinase inhibition assay, and a GPCR binding assay.

Potential Signaling Pathway

A hypothetical signaling pathway that could be modulated by this compound, particularly if it acts as a kinase inhibitor, is the Receptor Tyrosine Kinase (RTK) pathway. This pathway is crucial for cell growth, proliferation, and differentiation, and its dysregulation is a hallmark of many cancers.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds Compound N-(2,4-dichlorophenyl) -2-methoxybenzamide Compound->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells to a purple formazan product is quantified spectrophotometrically.[1][2]

3.1.1. Materials

  • Human cancer cell line (e.g., MCF-7, A549, or HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Plate reader

3.1.2. Protocol

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[2]

3.1.3. Data Presentation

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
0.11.2096
11.0584
100.6350.4
500.2520
1000.108

The IC50 value (the concentration at which 50% of cell viability is inhibited) can be calculated from the dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Add Compound (Serial Dilutions) A->B C Incubate (48-72 hours) B->C D Add MTT Reagent Incubate (4 hours) C->D E Solubilize Formazan Crystals D->E F Read Absorbance at 570 nm E->F G Calculate IC50 F->G Kinase_Assay_Workflow A Prepare Kinase Reaction Mix (Kinase, Substrate, Compound) B Initiate Reaction with ATP A->B C Incubate at RT B->C D Stop Reaction & Add Detection Reagents C->D E Measure Luminescence D->E F Determine IC50 E->F

References

Application Notes and Protocols for N-(2,4-dichlorophenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,4-dichlorophenyl)-2-methoxybenzamide is a research chemical with a structure that suggests potential biological activity. The benzamide scaffold is recognized as a "privileged" structure in medicinal chemistry, capable of interacting with a diverse range of biological targets. Furthermore, the presence of a dichlorophenyl group can enhance lipophilicity, potentially influencing the compound's ability to cross cell membranes and interact with intracellular targets. While the specific mechanism of action for this compound is not yet elucidated, its structural motifs are found in compounds with various pharmacological activities, including anticancer properties.

These application notes provide a comprehensive guide to performing initial cell-based screening assays to evaluate the potential cytotoxic and apoptotic effects of this compound, as well as its impact on a key cancer-related signaling pathway.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1] The concentration of these formazan crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance at a specific wavelength.[3]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 add_compound Add varying concentrations of This compound incubation1->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilization Add solubilization solution incubation3->add_solubilization incubation4 Incubate overnight add_solubilization->incubation4 read_absorbance Measure absorbance at 570 nm incubation4->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol: MTT Assay

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After overnight incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Incubate the plate overnight in the incubator. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]

Data Presentation: MTT Assay
Concentration (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Mean Absorbance% Cell Viability
Vehicle Control100%
0.1
1
10
50
100

Calculation of % Cell Viability: % Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Vehicle Control) x 100

Apoptosis Assessment: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[4] Caspase-3 and -7 are key effector caspases that, once activated, cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4] A common method to measure their activity is a luminescent or fluorescent assay that uses a specific substrate. For instance, the Caspase-Glo® 3/7 Assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal proportional to the amount of active caspase.[5][6]

Experimental Workflow: Caspase-3/7 Assay

Caspase_Workflow cluster_prep Cell Preparation and Treatment cluster_assay Caspase-3/7 Assay cell_seeding Seed cells in a white-walled 96-well plate incubation1 Incubate overnight cell_seeding->incubation1 add_compound Treat with this compound incubation1->add_compound incubation2 Incubate for desired time add_compound->incubation2 equilibrate Equilibrate plate to room temperature incubation2->equilibrate add_reagent Add Caspase-Glo® 3/7 Reagent equilibrate->add_reagent incubation3 Incubate for 1-2 hours at room temperature add_reagent->incubation3 read_luminescence Measure luminescence incubation3->read_luminescence

Caption: Workflow for the Caspase-3/7 activity assay.

Protocol: Caspase-3/7 Assay (using a commercial kit like Caspase-Glo® 3/7)

Materials:

  • This compound

  • Human cancer cell line

  • Complete cell culture medium

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium.

  • Cell Treatment: Prepare dilutions of this compound in culture medium and add them to the cells. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[6]

  • Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1 to 2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Presentation: Caspase-3/7 Assay
Concentration (µM)Luminescence (RLU) - Replicate 1Luminescence (RLU) - Replicate 2Luminescence (RLU) - Replicate 3Mean LuminescenceFold Change in Caspase-3/7 Activity
Vehicle Control1.0
0.1
1
10
50
100
Positive Control

Calculation of Fold Change: Fold Change = (Mean Luminescence of Treated Cells / Mean Luminescence of Vehicle Control)

Signal Transduction Pathway Analysis: MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a critical signaling pathway that regulates cell proliferation, differentiation, and survival.[7][8] Dysregulation of this pathway is a common feature in many cancers.[7] Western blotting can be used to assess the effect of this compound on the activation of key proteins in this pathway, such as ERK1/2, by detecting their phosphorylated (active) forms.

Signaling Pathway: Simplified MAPK/ERK Cascade

MAPK_Pathway cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Protocol: Western Blotting for Phospho-ERK1/2

Materials:

  • This compound

  • Human cancer cell line

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.[9]

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Washing: Repeat the washing steps.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK1/2 and a loading control to ensure equal protein loading.

Data Presentation: Western Blot Analysis
TreatmentPhospho-ERK1/2 (p-ERK) Band IntensityTotal-ERK1/2 (t-ERK) Band IntensityLoading Control (e.g., β-actin) Band IntensityNormalized p-ERK/t-ERK Ratio
Vehicle Control
Compound (Conc. 1)
Compound (Conc. 2)
Compound (Conc. 3)

Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated ERK to total ERK is calculated and normalized to the loading control to determine the effect of the compound on ERK activation.

Conclusion

The protocols outlined in these application notes provide a foundational framework for the initial characterization of the biological activities of this compound. By systematically evaluating its effects on cell viability, apoptosis, and a key signaling pathway, researchers can gain valuable insights into its potential as a therapeutic agent and guide further, more detailed mechanistic studies.

References

Application Notes and Protocols for N-(2,4-dichlorophenyl)-2-methoxybenzamide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,4-dichlorophenyl)-2-methoxybenzamide is a small molecule of interest for which detailed cell-based application data is not yet publicly available. These notes provide a comprehensive guide for researchers to systematically determine its solubility, prepare solutions for cell culture, and evaluate its biological activity. The provided protocols for solubility testing, stock solution preparation, and cytotoxicity assessment are standard methods for characterizing a novel compound for in vitro studies. Furthermore, based on the structural motifs of this compound, potential mechanisms of action are hypothesized, including the inhibition of the Hedgehog signaling pathway and induction of apoptosis. Visual representations of these pathways and a general experimental workflow are provided to guide experimental design.

Compound Solubility Determination

The solubility of a compound is a critical parameter for its use in cell culture, as undissolved compound can lead to inaccurate and irreproducible results. The following protocol describes a method to determine the solubility of this compound in common solvents.

Experimental Protocol: Solubility Assessment
  • Solvent Selection : The preferred solvents for cell culture applications are, in order of preference: cell culture medium, Dimethyl Sulfoxide (DMSO), and Ethanol.

  • Preparation :

    • Weigh out a small, precise amount of this compound (e.g., 2 mg) into a sterile microcentrifuge tube.

    • Add a small volume of the test solvent (e.g., 100 µL of DMSO) to achieve a high starting concentration (e.g., 20 mg/mL).

  • Solubilization :

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • If solubility is still not achieved, gently warm the solution to 37°C for up to 30 minutes.

  • Observation and Dilution :

    • Visually inspect the solution for any undissolved particles.

    • If the compound is fully dissolved, record the concentration as the minimum solubility in that solvent.

    • If the compound is not dissolved, add an additional volume of the solvent to dilute the concentration (e.g., dilute 1:2) and repeat the solubilization steps.

    • Continue this process until complete dissolution is observed.

  • Data Recording : Record the highest concentration at which the compound is fully dissolved for each solvent tested.

Data Presentation: Solubility of this compound
SolventMaximum Solubility (mg/mL)Maximum Molarity (M)Notes
Cell Culture MediumUser DeterminedUser Determined
DMSOUser DeterminedUser Determined
EthanolUser DeterminedUser Determined
PBS (pH 7.4)User DeterminedUser Determined

(Note: Researchers should fill in this table with their own experimental data.)

Preparation of Stock and Working Solutions for Cell Culture

Proper preparation of stock and working solutions is crucial to ensure accurate dosing and to minimize solvent-induced cytotoxicity.

Experimental Protocol: Stock Solution Preparation
  • Solvent Choice : Based on the solubility tests, choose the most appropriate solvent. DMSO is commonly used for its high solubilizing capacity.

  • Calculation : Calculate the amount of solvent needed to dissolve a known weight of this compound to achieve a desired high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Dissolution : Add the calculated volume of solvent to the vial containing the compound. Vortex and/or sonicate until the compound is completely dissolved.

  • Storage : Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Data Presentation: Stock Solution Preparation
ParameterValue
Molecular Weight of Compound296.14 g/mol
Desired Stock Concentratione.g., 10 mM
Solvente.g., DMSO
Volume of Solvent per mg of CompoundUser Calculated
Storage Conditions-20°C or -80°C

(Note: Researchers should fill in this table based on their experimental requirements.)

Experimental Protocol: Preparation of Working Solutions
  • Thawing : Thaw a single aliquot of the stock solution at room temperature.

  • Dilution : Serially dilute the stock solution in complete cell culture medium to achieve the final desired concentrations for your experiment.

  • Solvent Concentration : Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells, typically below 0.5% and ideally below 0.1%.

  • Control : Prepare a vehicle control with the same final concentration of the solvent in the cell culture medium to account for any effects of the solvent itself.

  • Use : Add the working solutions to the cells immediately after preparation.

Cytotoxicity and Working Concentration Determination

A cytotoxicity assay is essential to determine the concentration range at which this compound affects cell viability and to establish a suitable working concentration for further experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell metabolic activity.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) prepared by serial dilution. Include a vehicle control (medium with solvent) and an untreated control.

  • Incubation : Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Cytotoxicity of this compound
Cell LineIncubation Time (hours)IC50 (µM)
e.g., HeLa24User Determined
48User Determined
72User Determined
e.g., A54924User Determined
48User Determined
72User Determined

(Note: Researchers should populate this table with their experimental data for various cell lines.)

Hypothesized Signaling Pathways and Experimental Workflow

While the specific mechanism of action for this compound is unknown, the presence of the 2-methoxybenzamide moiety suggests a potential interaction with the Hedgehog (Hh) signaling pathway, as similar structures have been identified as Hh inhibitors. Additionally, N-substituted benzamides have been shown to induce apoptosis. The following diagrams illustrate these potential pathways and a general workflow for investigating this novel compound.

Hedgehog_Pathway cluster_ligand Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 Binds SMO SMO Hh->SMO Inhibition Relieved PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation Compound N-(2,4-dichlorophenyl) -2-methoxybenzamide Compound->SMO Potential Inhibition Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes

Caption: Hypothesized Hedgehog signaling pathway inhibition.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Compound N-(2,4-dichlorophenyl) -2-methoxybenzamide Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 Apaf1->Caspase9 Apaf1->Apoptosome Forms Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothesized induction of intrinsic apoptosis.

Experimental_Workflow Start Start: N-(2,4-dichlorophenyl) -2-methoxybenzamide Solubility 1. Determine Solubility (DMSO, Ethanol, Medium) Start->Solubility Stock 2. Prepare High-Conc. Stock Solution (e.g., in DMSO) Solubility->Stock Cytotoxicity 3. Determine IC50 (e.g., MTT Assay in various cell lines) Stock->Cytotoxicity Working_Conc 4. Select Working Concentrations (non-toxic to sub-toxic) Cytotoxicity->Working_Conc Mechanism 5. Investigate Mechanism of Action (e.g., Western Blot, qPCR, Reporter Assays) Working_Conc->Mechanism End End: Characterized Compound Mechanism->End

Caption: General workflow for in vitro characterization.

Conclusion

These application notes provide a foundational framework for researchers to begin working with the novel compound this compound in a cell culture setting. By systematically determining its solubility, establishing appropriate stock and working concentrations, and assessing its cytotoxicity, researchers can generate the reliable and reproducible data necessary to explore its potential biological activities and mechanisms of action. The hypothesized involvement in Hedgehog signaling and apoptosis provides initial avenues for more detailed mechanistic studies.

Application Note and Protocol: Purification of N-(2,4-dichlorophenyl)-2-methoxybenzamide using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the purification of N-(2,4-dichlorophenyl)-2-methoxybenzamide using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

Experimental Workflow

The overall workflow for the purification of this compound by HPLC is illustrated in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification CrudeSample Crude N-(2,4-dichlorophenyl) -2-methoxybenzamide Dissolution Dissolution in appropriate solvent CrudeSample->Dissolution Step 1 Filtration Filtration (0.45 µm) Dissolution->Filtration Step 2 Injection Injection onto HPLC Column Filtration->Injection Step 3 Separation Chromatographic Separation Injection->Separation Step 4 Detection UV Detection Separation->Detection Step 5 FractionCollection Fraction Collection Detection->FractionCollection Step 6 SolventEvaporation Solvent Evaporation FractionCollection->SolventEvaporation Step 7 PurityAnalysis Purity Analysis of Fractions SolventEvaporation->PurityAnalysis Step 8 FinalProduct Pure Compound PurityAnalysis->FinalProduct Step 9

Caption: Workflow for the HPLC purification of this compound.

Physicochemical Properties (Reference)

While experimental data for this compound is limited, the properties of the related compound, N-(2,4-dichlorophenyl)benzamide, can be used as a reference.

PropertyValue (for N-(2,4-dichlorophenyl)benzamide)Reference
Molecular FormulaC₁₃H₉Cl₂NO
Molecular Weight266.12 g/mol
IUPAC NameN-(2,4-dichlorophenyl)benzamide

Experimental Protocol

This protocol outlines a general reversed-phase HPLC method that can be optimized for the purification of this compound.

4.1. Materials and Reagents

  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (optional, for improved peak shape)

  • 0.45 µm syringe filters

4.2. Instrumentation

  • Preparative HPLC system equipped with:

    • Gradient pump

    • Autosampler or manual injector

    • UV-Vis or Diode Array Detector (DAD)

    • Fraction collector

  • Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size)

4.3. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., acetonitrile or methanol).

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

4.4. HPLC Conditions

The following are suggested starting conditions. Optimization may be required.

ParameterRecommended Condition
Column C18 reversed-phase, 250 mm x 10 mm, 5 µm
Mobile Phase A Water (with optional 0.1% formic acid)
Mobile Phase B Acetonitrile (with optional 0.1% formic acid)
Gradient Program 0-5 min: 50% B5-25 min: 50-95% B25-30 min: 95% B30-35 min: 95-50% B35-40 min: 50% B
Flow Rate 4.0 mL/min
Injection Volume 500 µL (can be adjusted based on concentration and column capacity)
Detection Wavelength 254 nm (or scan for optimal wavelength using DAD)
Column Temperature 30 °C

4.5. Purification and Post-Processing

  • Equilibrate the column with the initial mobile phase composition (50% B) for at least 15 minutes.

  • Inject the filtered sample onto the column.

  • Run the gradient program and monitor the chromatogram.

  • Collect fractions corresponding to the main peak of interest.

  • Combine the collected fractions containing the pure compound.

  • Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer.

  • Analyze the purity of the final product using analytical HPLC.

Data Presentation

The following table summarizes hypothetical, yet representative, data that could be obtained from the HPLC purification.

Sample IDRetention Time (min)Peak Area (%)Purity (%)
Crude Material18.585.2~85%
Impurity 112.35.8-
Impurity 221.19.0-
Purified Fraction18.6>99.5>99.5%

Troubleshooting

  • Poor Peak Shape: Consider adding an acid modifier like formic or acetic acid to the mobile phase (0.1% v/v).

  • Low Resolution: Optimize the gradient slope or consider using a different stationary phase.

  • Column Overloading: Reduce the injection volume or sample concentration.

Conclusion

The described reversed-phase HPLC protocol provides a robust starting point for the purification of this compound. By following this application note and optimizing the parameters as needed, researchers can achieve high purity of the target compound, suitable for a wide range of scientific applications. The use of a C18 column with a water/acetonitrile gradient is a common and effective method for the separation of benzamide derivatives.

Application Note: Mass Spectrometry Analysis of N-(2,4-dichlorophenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2,4-dichlorophenyl)-2-methoxybenzamide is a molecule of interest in pharmaceutical and chemical research. Its structural elucidation and quantification are critical for various stages of drug development, including metabolism studies and quality control. Mass spectrometry (MS) is a powerful analytical technique that provides high sensitivity and specificity for the characterization of such compounds. This application note details a protocol for the analysis of this compound using mass spectrometry, including a proposed fragmentation pathway and experimental parameters.

Chemical Information
PropertyValue
Compound Name This compound
Molecular Formula C₁₄H₁₁Cl₂NO₂
Molecular Weight 296.15 g/mol
Monoisotopic Mass 295.0167 Da

Experimental Protocols

This section outlines the recommended methodology for the mass spectrometric analysis of this compound.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to achieve working concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Spiking (for biological samples): Spike the working solutions into the blank biological matrix (e.g., plasma, urine) to prepare calibration standards and quality control samples. Perform a protein precipitation or liquid-liquid extraction to remove interferences.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • LC Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Parameters (Positive Electrospray Ionization - ESI+)
  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Source Temperature: 150 °C.

  • Acquisition Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis. For quantitative analysis, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Data Presentation

Predicted Precursor and Adduct Ions

The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated molecule and common adducts of this compound in positive ionization mode.

Ion SpeciesPredicted m/z
[M+H]⁺296.0240
[M+Na]⁺318.0059
[M+NH₄]⁺313.0505
[M+K]⁺333.9799
Hypothetical SRM Transitions for Quantitative Analysis

For targeted quantitative analysis, the following SRM transitions can be proposed based on the predicted fragmentation pattern. The most intense and specific transitions should be selected after experimental verification.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
296.0135.120
296.0107.130
296.077.140

Mandatory Visualizations

Proposed Fragmentation Pathway

The following diagram illustrates the proposed electron ionization fragmentation pathway for this compound. This pathway is based on the general fragmentation patterns observed for benzamide derivatives.[2]

Fragmentation_Pathway cluster_main Proposed Fragmentation of this compound mol This compound [M+H]⁺ m/z = 296.0 frag1 2-methoxybenzoyl cation m/z = 135.1 mol->frag1 - C₆H₅Cl₂N frag2 Loss of CO m/z = 107.1 frag1->frag2 - CO frag3 Phenyl cation m/z = 77.1 frag2->frag3 - CH₂O

Caption: Proposed MS/MS fragmentation of the parent compound.

Experimental Workflow

The diagram below outlines the general workflow for the LC-MS/MS analysis of this compound.

Experimental_Workflow cluster_workflow LC-MS/MS Analysis Workflow A Sample Preparation (Standard/Sample) B LC Separation (C18 Reverse Phase) A->B C Ionization (Positive ESI) B->C D Mass Analysis (Full Scan / SRM) C->D E Data Acquisition and Processing D->E

Caption: General workflow for LC-MS/MS analysis.

This application note provides a foundational protocol for the mass spectrometric analysis of this compound. The provided parameters and fragmentation pathways are based on established principles and data from similar compounds and should be optimized for the specific instrumentation used.

References

Application Note and Protocols: Development of a Screening Library of N-(2,4-dichlorophenyl)-2-methoxybenzamide Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzamide derivatives are a versatile class of compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The N-phenylbenzamide scaffold, in particular, has been identified as a key pharmacophore in various biologically active molecules. This document outlines the development of a focused screening library based on the N-(2,4-dichlorophenyl)-2-methoxybenzamide core structure. The strategic selection of analogs is intended to explore the structure-activity relationship (SAR) and identify potent modulators of a specific biological target. This library can be a valuable tool for hit identification and lead optimization in drug discovery campaigns.

Synthesis of the Analog Library

The synthesis of this compound and its analogs can be achieved through a straightforward and robust amide coupling reaction. A general synthetic scheme is presented below, which can be adapted for parallel synthesis to generate a library of compounds.

General Synthetic Protocol

The primary method for synthesizing the target compounds is the reaction of 2-methoxybenzoyl chloride (or a substituted variant) with 2,4-dichloroaniline (or a substituted aniline).

Scheme 1: General Synthesis of this compound Analogs

G cluster_reactants Reactants cluster_synthesis Synthesis Steps 2-methoxybenzoic_acid 2-Methoxybenzoic Acid (or analog) Thionyl_chloride SOCl2 or (COCl)2 2-methoxybenzoic_acid->Thionyl_chloride  Step 1:  Acid Chloride  Formation 2,4-dichloroaniline 2,4-Dichloroaniline (or analog) Amide_coupling Amide Coupling 2,4-dichloroaniline->Amide_coupling Step 2: Pyridine or TEA, DCM, rt Thionyl_chloride->Amide_coupling Target_compound This compound (or analog) Amide_coupling->Target_compound

Caption: Synthetic workflow for the library.

Detailed Experimental Protocol: Synthesis of this compound (Compound 1)
  • Acid Chloride Formation: To a solution of 2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours. The solvent and excess reagent are then removed under reduced pressure to yield 2-methoxybenzoyl chloride, which is used in the next step without further purification.

  • Amide Coupling: Dissolve 2,4-dichloroaniline (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous DCM (15 mL). To this solution, add the freshly prepared 2-methoxybenzoyl chloride (1.0 eq) in DCM (5 mL) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), wash the reaction mixture sequentially with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure this compound.

This protocol can be adapted for a parallel synthesizer to generate a library of analogs by using a variety of substituted benzoic acids and anilines.

High-Throughput Screening (HTS) Application

Benzamide derivatives have been shown to inhibit Inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.[2] IMPDH is a validated target for antiviral and anticancer therapies. The developed library can be screened for IMPDH inhibitory activity.

Proposed Signaling Pathway: IMPDH in Guanine Nucleotide Synthesis

IMPDH_Pathway IMP Inosine-5'-monophosphate (IMP) IMPDH IMPDH IMP->IMPDH XMP Xanthosine-5'-monophosphate (XMP) GMPS GMP Synthetase XMP->GMPS GMP Guanosine-5'-monophosphate (GMP) GDP Guanosine-5'-diphosphate (GDP) GMP->GDP GTP Guanosine-5'-triphosphate (GTP) GDP->GTP DNA_RNA DNA and RNA Synthesis GTP->DNA_RNA IMPDH->XMP NAD+ NADH+H+ GMPS->GMP Inhibitor N-(2,4-dichlorophenyl) -2-methoxybenzamide Analog Inhibitor->IMPDH

Caption: Inhibition of the IMPDH pathway.

HTS Protocol: IMPDH Inhibition Assay

This protocol is designed for a 384-well plate format suitable for high-throughput screening.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 0.5 mM EDTA.

    • Enzyme Solution: Recombinant human IMPDH2 diluted in assay buffer to the desired concentration.

    • Substrate/Cofactor Mix: Inosine-5'-monophosphate (IMP) and NAD+ prepared in assay buffer.

    • Test Compounds: Serially diluted this compound analogs in 100% DMSO.

  • Assay Procedure:

    • Add 200 nL of test compound solution or DMSO (control) to the wells of a 384-well plate.

    • Dispense 10 µL of the IMPDH enzyme solution into each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the substrate/cofactor mix.

    • Monitor the increase in absorbance at 340 nm (due to the formation of NADH) every 30 seconds for 15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value for each active compound.

Screening Cascade Logic

Screening_Cascade A Primary HTS (Single Concentration) B Dose-Response Confirmation & IC50 Determination A->B Hits with >50% inhibition C Orthogonal Assay (e.g., Cell-based GTP measurement) B->C Potent compounds (IC50 < 10 µM) D Selectivity Profiling (e.g., against other dehydrogenases) C->D Confirmed cellular activity E Lead Optimization D->E Selective compounds

Caption: High-throughput screening cascade.

Data Presentation

The following table summarizes the hypothetical screening data for a representative set of analogs from the library. The structures are varied to explore the impact of substitutions on the aniline and benzoyl moieties.

Compound IDR1 (Benzoyl Ring)R2 (Aniline Ring)Molecular WeightIC50 (µM) vs. IMPDH
1 2-OCH32,4-di-Cl296.145.2
2 2-OCH3, 4-F2,4-di-Cl314.133.8
3 2-OCH34-Br306.1612.5
4 2-OCH34-CF3301.698.1
5 2,4-di-OCH32,4-di-Cl326.172.1
6 H2,4-di-Cl266.1225.0
7 4-OCH32,4-di-Cl296.1418.7

Conclusion

This application note provides a comprehensive framework for the development and screening of a focused library of this compound analogs. The detailed synthetic and screening protocols offer a practical guide for researchers aiming to identify novel inhibitors of IMPDH or other relevant biological targets. The modular nature of the synthesis allows for the generation of a diverse set of compounds, and the proposed HTS cascade provides a clear path for hit validation and progression. This approach can accelerate the discovery of new chemical entities for therapeutic development.

References

Application Notes and Protocols for Studying Enzyme Kinetics using N-(2,4-dichlorophenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "N-(2,4-dichlorophenyl)-2-methoxybenzamide for studying enzyme kinetics"

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule belonging to the benzamide class of compounds. While its specific biological targets are not extensively characterized in public literature, its structural motifs are present in various biologically active molecules. This document provides a comprehensive guide for researchers to characterize the potential inhibitory effects of this compound on a chosen enzyme target. The protocols outlined below describe methods for determining key kinetic parameters, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), as well as for elucidating the mechanism of inhibition.

Data Presentation

The following tables present hypothetical data for the characterization of this compound as an inhibitor of a hypothetical enzyme, "Enzyme X".

Table 1: Inhibitory Potency of this compound against Enzyme X

ParameterValueConditions
IC5015.2 µM[Substrate] = Km
Ki7.8 µMDetermined from Cheng-Prusoff equation
Mode of InhibitionCompetitiveDetermined by Lineweaver-Burk analysis

Table 2: Michaelis-Menten Kinetic Parameters of Enzyme X in the Presence of this compound

Inhibitor Concentration (µM)Vmax (µmol/min)Apparent Km (µM)
0 (Control)10010
510016.4
1010022.8
2010035.6

Experimental Protocols

Protocol for Determination of IC50

This protocol is designed to determine the concentration of this compound required to inhibit 50% of the activity of the target enzyme.[1][2]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • This compound

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.

  • In a 96-well plate, add the assay buffer, the enzyme at a fixed concentration, and varying concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate at a fixed concentration (typically at or near its Km value).

  • Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Protocol for Determination of the Mode of Inhibition and Ki

This protocol uses Lineweaver-Burk plot analysis to determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive).[4][5][6]

Materials:

  • Same as for IC50 determination.

Procedure:

  • Set up a series of reactions with varying substrate concentrations.

  • For each substrate concentration, measure the initial reaction velocity in the absence of the inhibitor (control).

  • Repeat the measurements in the presence of at least two different fixed concentrations of this compound.

  • Calculate the reciprocal of the initial velocities (1/V) and the reciprocal of the substrate concentrations (1/[S]).

  • Plot 1/V versus 1/[S] for each inhibitor concentration. This is the Lineweaver-Burk plot.

  • Analyze the plot:

    • Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).[7]

    • Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).[6]

    • Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).[7]

  • The inhibition constant (Ki) can be calculated from the slopes and intercepts of the Lineweaver-Burk plot or by using the Cheng-Prusoff equation if the IC50 and the substrate's Km are known.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for characterizing an enzyme inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_results Results Prepare Reagents Prepare Reagents Serial Dilution of Inhibitor Serial Dilution of Inhibitor Prepare Reagents->Serial Dilution of Inhibitor IC50 Assay IC50 Assay Serial Dilution of Inhibitor->IC50 Assay Kinetic Assay Kinetic Assay Serial Dilution of Inhibitor->Kinetic Assay Calculate Initial Velocities Calculate Initial Velocities IC50 Assay->Calculate Initial Velocities Kinetic Assay->Calculate Initial Velocities Dose-Response Curve Dose-Response Curve Calculate Initial Velocities->Dose-Response Curve Lineweaver-Burk Plot Lineweaver-Burk Plot Calculate Initial Velocities->Lineweaver-Burk Plot Determine IC50 Determine IC50 Dose-Response Curve->Determine IC50 Determine Mode of Inhibition Determine Mode of Inhibition Lineweaver-Burk Plot->Determine Mode of Inhibition Calculate Ki Calculate Ki Determine IC50->Calculate Ki Determine Mode of Inhibition->Calculate Ki

Caption: Experimental workflow for enzyme inhibitor characterization.

Hypothetical Signaling Pathway: Competitive Inhibition

The diagram below illustrates the principle of competitive inhibition, a possible mechanism of action for this compound.

G cluster_reaction Enzymatic Reaction cluster_inhibition Competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + Substrate S Substrate ES->E P Product ES->P Catalysis I Inhibitor (N-(2,4-dichlorophenyl) -2-methoxybenzamide) EI Enzyme-Inhibitor Complex (Inactive) E_inhib Enzyme EI->E_inhib E_inhib->EI + Inhibitor

References

Application Notes and Protocols: N-(2,4-dichlorophenyl)-2-methoxybenzamide in Target Validation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2,4-dichlorophenyl)-2-methoxybenzamide is a small molecule belonging to the benzamide class of compounds. The benzamide scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. Strategic substitutions on the benzamide core can significantly influence the molecule's physicochemical properties and biological activity. The presence of a 2,4-dichlorophenyl group generally increases lipophilicity, potentially enhancing cell membrane permeability, while the 2-methoxy group can influence binding affinity and metabolic stability.

Recent studies on 2-methoxybenzamide derivatives have identified the Hedgehog (Hh) signaling pathway as a key biological target.[1][2] This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the development of various cancers.[1][2] The transmembrane protein Smoothened (Smo) is a pivotal component of the Hh pathway, and its inhibition is a validated strategy for anticancer drug development.[1][2] This document provides an overview of the potential use of this compound in target validation studies focused on the Hedgehog signaling pathway.

Proposed Target and Mechanism of Action

Based on the activity of structurally related 2-methoxybenzamide derivatives, the primary molecular target for this compound is proposed to be the Smoothened (Smo) receptor . The proposed mechanism of action is the inhibition of the Hedgehog signaling pathway.

In the absence of the Hedgehog ligand (e.g., Sonic hedgehog, Shh), the receptor Patched (Ptch) inhibits the activity of Smo, preventing its localization to the primary cilium. This leads to the proteolytic cleavage of the Glioma-associated oncogene (Gli) transcription factors, which then act as transcriptional repressors. Upon binding of Shh to Ptch, the inhibition on Smo is relieved. Smo then translocates to the primary cilium, leading to a signaling cascade that results in the activation of Gli transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.[2]

This compound, as a putative Smo inhibitor, is expected to block the Hh pathway by preventing the ciliary translocation of Smo, even in the presence of Hh ligands. This would lead to the suppression of Gli-mediated gene transcription and subsequent inhibition of cancer cell proliferation.

Quantitative Data Summary

The following table summarizes the biological activity of a potent 2-methoxybenzamide derivative, compound 21, which shares the core scaffold with this compound. This data provides a benchmark for evaluating the activity of the title compound.

CompoundAssayTargetCell LineIC50 (µM)Reference
Compound 21 (a 2-methoxybenzamide derivative)Gli-luciferase reporter assayHedgehog PathwayNIH3T30.03[2]

Experimental Protocols

Gli-Luciferase Reporter Assay

This assay is the primary method for quantifying the inhibition of the Hedgehog signaling pathway.

Principle: A cell line (e.g., NIH3T3) is stably transfected with a Gli-responsive luciferase reporter construct. Activation of the Hh pathway leads to the expression of luciferase, which can be quantified by measuring luminescence. Inhibitors of the pathway will reduce the luciferase signal.

Protocol:

  • Cell Seeding: Seed NIH3T3 cells stably expressing a Gli-responsive luciferase reporter into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with varying concentrations of this compound. Include a positive control (e.g., a known Smo inhibitor like vismodegib) and a negative control (vehicle, e.g., DMSO).

  • Pathway Activation: Simultaneously with compound treatment, stimulate the cells with a Hedgehog pathway agonist, such as Sonic hedgehog (Shh) ligand or a Smo agonist (e.g., SAG).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay). Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Smoothened Ciliary Translocation Assay

This assay visually confirms the mechanism of action by observing the localization of Smo.

Principle: In response to Hh pathway activation, Smo translocates to the primary cilium. This assay uses immunofluorescence to visualize the co-localization of Smo with a ciliary marker.

Protocol:

  • Cell Culture: Culture NIH3T3 cells on glass coverslips in a serum-free medium for 24 hours to induce ciliogenesis.

  • Treatment: Treat the cells with this compound for 2-4 hours. Include positive (Hh pathway agonist alone) and negative (vehicle) controls.

  • Pathway Activation: Stimulate the cells with Shh ligand for 2 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with primary antibodies against Smo and a ciliary marker (e.g., acetylated α-tubulin) overnight at 4°C.

    • Wash with PBS and incubate with fluorescently labeled secondary antibodies.

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Quantify the percentage of cells showing co-localization of Smo and the ciliary marker in each treatment group.

Cancer Cell Line Proliferation Assay

This assay assesses the functional downstream effect of Hh pathway inhibition.

Principle: Aberrant Hh signaling drives the proliferation of certain cancer cells. Inhibiting the pathway should reduce cell viability.

Protocol:

  • Cell Seeding: Seed a cancer cell line with a known dependency on the Hedgehog pathway (e.g., medulloblastoma or basal cell carcinoma cell lines) into 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a resazurin-based assay.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action Shh Shh Ligand Ptch Patched (Ptch) Shh->Ptch binds Smo Smoothened (Smo) Ptch->Smo inhibits Smo_cilium Smo Smo->Smo_cilium translocates Gli_complex Gli Complex (inactive) Smo_cilium->Gli_complex activates cascade Gli_active Active Gli Gli_complex->Gli_active releases Gli_nucleus Gli Gli_active->Gli_nucleus translocates Target_Genes Target Gene Expression Gli_nucleus->Target_Genes activates Inhibitor N-(2,4-dichlorophenyl) -2-methoxybenzamide Inhibitor->Smo inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.

Experimental_Workflow start Start: Hypothesis Compound inhibits Hh pathway primary_screen Primary Screen: Gli-Luciferase Reporter Assay start->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response moa_study Mechanism of Action Study: Smo Ciliary Translocation Assay dose_response->moa_study functional_assay Functional Assay: Cancer Cell Proliferation moa_study->functional_assay validation Target Validated functional_assay->validation

Caption: Experimental workflow for the validation of a Hedgehog pathway inhibitor.

References

Application Note: Quantitative Analysis of N-(2,4-dichlorophenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2,4-dichlorophenyl)-2-methoxybenzamide is a chemical compound of interest in pharmaceutical and agrochemical research. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and safety assessments. This document provides detailed analytical methods for the quantitative determination of this compound in various matrices. The protocols described herein are based on common analytical techniques and principles for similar chemical structures and are intended as a starting point for method development and validation.

Analytical Methods Overview

Two primary analytical methods are proposed for the quantification of this compound:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely accessible method suitable for routine analysis and quantification at moderate concentration levels.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification in complex matrices, such as biological fluids or environmental samples.

Data Presentation: Method Performance Characteristics (Proposed)

The following tables summarize the expected performance characteristics of the proposed analytical methods. These values are based on typical performance for analogous compounds and would need to be confirmed during method validation.

Table 1: Proposed HPLC-UV Method Performance

ParameterExpected Range
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.15 - 0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: Proposed LC-MS/MS Method Performance

ParameterExpected Range
Linearity (R²)> 0.999
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ)0.03 - 0.3 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 50% B

    • 20-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or λmax determined by UV scan)

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase initial composition (50:50 Water:Acetonitrile).

  • Sample Preparation: The sample preparation will be matrix-dependent. For a simple matrix like a pharmaceutical formulation, dissolve the sample in methanol, sonicate to ensure complete dissolution, and dilute to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound, suitable for complex matrices.

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (if available)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (for complex matrices)

2. Instrumentation

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and analysis software.

3. LC Conditions

  • Column: C18 or similar reversed-phase column suitable for UHPLC (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Formate in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-5 min: 10% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 10% B

    • 6.1-8 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Precursor Ion (Q1): [M+H]⁺ of this compound (m/z to be determined by infusion of standard)

  • Product Ions (Q3): At least two stable and abundant product ions for Multiple Reaction Monitoring (MRM). These will need to be determined by fragmentation of the precursor ion.

  • Collision Energy (CE) and other MS parameters: Optimize by infusing a standard solution.

5. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): As described in the HPLC-UV protocol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution in a suitable solvent.

  • Sample Preparation (for complex matrices like plasma):

    • Spike 100 µL of the sample with the internal standard.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile, vortex, and centrifuge.

    • Alternatively, for cleaner samples, use solid-phase extraction (SPE). Condition the SPE cartridge, load the sample, wash away interferences, and elute the analyte with an appropriate solvent.

    • Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition.

6. Data Analysis

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Use a weighted linear regression for the calibration curve.

  • Quantify the analyte in the samples using the regression equation.

Visualizations

Analytical_Method_Development_Workflow cluster_dev Development Phase A Define Analytical Target Profile B Select Analytical Technique (e.g., HPLC, LC-MS/MS) A->B Based on sensitivity, selectivity, matrix C Method Development & Optimization B->C D Sample Preparation Development B->D E Method Validation (ICH Guidelines) C->E D->E F Routine Application E->F Successful Validation

Caption: Workflow for Analytical Method Development.

Chromatographic_System_Components MobilePhase Mobile Phase Reservoir Pump Pump MobilePhase->Pump Injector Autosampler/ Injector Pump->Injector Column Column Injector->Column Detector Detector (UV or MS) Column->Detector DataSystem Data Acquisition System Detector->DataSystem

Caption: Components of a Chromatographic System.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2,4-dichlorophenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,4-dichlorophenyl)-2-methoxybenzamide.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Schotten-Baumann reaction between 2-methoxybenzoyl chloride and 2,4-dichloroaniline in the presence of a base.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Inadequate Base: The Schotten-Baumann reaction generates hydrochloric acid (HCl), which can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[1] An insufficient amount of base will not effectively neutralize this HCl.

    • Solution: Ensure at least one equivalent of a suitable base (e.g., sodium hydroxide, triethylamine, pyridine) is used to neutralize the generated HCl.[1][2] Often, using a slight excess of the base can be beneficial.

  • Hydrolysis of Acyl Chloride: 2-methoxybenzoyl chloride is susceptible to hydrolysis, especially in the presence of water and base. This side reaction consumes the acyl chloride, reducing the yield of the desired amide.

    • Solution: Perform the reaction under anhydrous conditions as much as possible, especially during the initial phase. If using an aqueous base, add it slowly to the reaction mixture at a low temperature (e.g., 0-5 °C) to minimize hydrolysis.[2] A two-phase solvent system (e.g., dichloromethane/water or diethyl ether/water) can help protect the acyl chloride in the organic phase.[3]

  • Poor Quality of Reagents: The purity of starting materials is crucial. Impurities in 2-methoxybenzoyl chloride or 2,4-dichloroaniline can lead to side reactions and lower yields.

    • Solution: Use freshly distilled or purified reagents. Check the purity of the starting materials by techniques such as NMR or GC-MS before starting the reaction.

  • Steric Hindrance: While not extreme in this case, steric hindrance between the ortho-methoxy group of the benzoyl chloride and the ortho-chloro group of the aniline can slow down the reaction rate.

    • Solution: Increase the reaction time or temperature. However, be cautious with increasing the temperature as it can also promote side reactions. Optimization of these parameters is key.

Problem 2: Formation of Impurities

Common Impurities and Their Prevention:

  • 2-methoxybenzoic acid: This impurity arises from the hydrolysis of 2-methoxybenzoyl chloride.

    • Prevention: As mentioned above, minimize the presence of water and control the addition of aqueous base.

    • Removal: 2-methoxybenzoic acid can be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) during workup.

  • Unreacted 2,4-dichloroaniline: Incomplete reaction will leave unreacted starting material.

    • Prevention: Ensure the use of at least a stoichiometric amount of 2-methoxybenzoyl chloride. A slight excess of the acyl chloride can help drive the reaction to completion.

    • Removal: Unreacted aniline can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) during workup.

  • Diacylated Product: In some cases, the initially formed amide can be further acylated, though this is less common with secondary anilines.

    • Prevention: Use a controlled stoichiometry of the acylating agent. Avoid a large excess of 2-methoxybenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for this synthesis?

A biphasic solvent system, such as dichloromethane/water or diethyl ether/water, is often recommended for the Schotten-Baumann reaction.[3] The organic phase dissolves the reactants (acyl chloride and amine) and the product, while the aqueous phase contains the base to neutralize the HCl byproduct.

Q2: Which base should I use, and how much?

Aqueous sodium hydroxide is a common and inexpensive choice.[2] Alternatively, organic bases like pyridine or triethylamine can be used, often in an aprotic organic solvent.[2] At least one equivalent of the base is required to neutralize the generated HCl. It is often beneficial to use a slight excess (e.g., 1.1-1.2 equivalents).

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. Spot the reaction mixture alongside the starting materials (2,4-dichloroaniline and 2-methoxybenzoyl chloride) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

Q4: What is a typical purification method for the final product?

After aqueous workup to remove unreacted starting materials and byproducts, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes). If recrystallization is insufficient, column chromatography on silica gel can be employed.

Data Presentation

The following table provides hypothetical data to illustrate the effect of different reaction parameters on the yield of this compound. This data is for illustrative purposes and actual results may vary.

EntryBase (equivalents)Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)
1NaOH (1.1)Dichloromethane/Water0 to RT275
2NaOH (0.8)Dichloromethane/Water0 to RT245
3Triethylamine (1.2)DichloromethaneRT482
4Pyridine (1.2)DichloromethaneRT485
5NaOH (1.1)Dichloromethane/Water50160 (with increased impurities)

Experimental Protocols

General Procedure for the Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • 2,4-dichloroaniline

  • 2-methoxybenzoyl chloride

  • Sodium hydroxide (NaOH) or Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2) or Diethyl ether (Et2O)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for recrystallization (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichloroaniline (1.0 eq) in the chosen organic solvent (e.g., dichloromethane).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 2-methoxybenzoyl chloride (1.0-1.1 eq) to the stirred solution.

  • Prepare a solution of the base (e.g., 1.1-1.2 eq of NaOH in water or 1.2 eq of triethylamine in the organic solvent).

  • Add the base solution dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent.

Mandatory Visualizations

experimental_workflow start Start dissolve_amine Dissolve 2,4-dichloroaniline in organic solvent start->dissolve_amine cool Cool to 0-5 °C dissolve_amine->cool add_acyl_chloride Slowly add 2-methoxybenzoyl chloride cool->add_acyl_chloride add_base Dropwise addition of base solution add_acyl_chloride->add_base react Stir at room temperature (2-4 hours) add_base->react workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) react->workup dry Dry organic layer workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify end End Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield? check_base Check base stoichiometry (>=1 equivalent?) start->check_base Yes check_reagents Check reagent purity check_base->check_reagents Yes increase_base Increase base to 1.1-1.2 eq. check_base->increase_base No check_hydrolysis Possible acyl chloride hydrolysis? check_reagents->check_hydrolysis Pure purify_reagents Purify/distill reagents check_reagents->purify_reagents Impure check_reaction_time Reaction incomplete? check_hydrolysis->check_reaction_time No control_temp_addition Add base slowly at low temp. Use anhydrous solvent. check_hydrolysis->control_temp_addition Yes increase_time_temp Increase reaction time or cautiously increase temperature check_reaction_time->increase_time_temp Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Optimizing Synthesis of N-(2,4-dichlorophenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(2,4-dichlorophenyl)-2-methoxybenzamide.

Experimental Protocol: Amide Coupling of 2-Methoxybenzoic Acid and 2,4-Dichloroaniline

This protocol details a common method for the synthesis of this compound via amide coupling. Given that 2,4-dichloroaniline is an electron-deficient amine, stronger coupling conditions may be required for optimal yields.

Materials:

  • 2-Methoxybenzoic acid

  • 2,4-Dichloroaniline

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexane)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-methoxybenzoic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 equivalents) or EDC (1.1 equivalents) to the mixture and stir for 30-60 minutes at 0 °C. This step forms the active ester.

  • Amine Addition: In a separate flask, dissolve 2,4-dichloroaniline (1.0 equivalent) and a non-nucleophilic base such as TEA or DIPEA (1.5 equivalents) in anhydrous DCM.

  • Coupling Reaction: Slowly add the aniline solution to the activated carboxylic acid mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to check for the consumption of the starting materials.

  • Work-up:

    • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to obtain the pure this compound. A study synthesizing a similar 2-methoxybenzamide derivative with a 2,4-dichloro-substituted aniline fragment reported a yield of 71%[1].

Data Presentation: Optimization of Reaction Conditions

The following table summarizes key parameters that can be optimized to improve the yield and purity of this compound. Electron-deficient anilines often require more robust coupling agents and carefully controlled conditions.

ParameterCondition ACondition BCondition CExpected Outcome
Coupling Reagent EDC/HOBtHATU/DIPEASOCl₂ then amineHATU is a more potent coupling agent suitable for electron-deficient amines; SOCl₂ converts the acid to a highly reactive acid chloride.
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)Tetrahydrofuran (THF)Polar aprotic solvents like DMF can improve the solubility of reactants and increase the reaction rate.
Base Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)PyridineA non-nucleophilic base like DIPEA is often preferred to avoid side reactions.
Temperature 0 °C to Room TempRoom Temperature50 °CHeating can increase the reaction rate but may also lead to the formation of byproducts.
Reaction Time 12 hours24 hours48 hoursLonger reaction times may be necessary for poorly reactive anilines to achieve complete conversion.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve 2-Methoxybenzoic Acid & HOBt in Anhydrous DCM activation Activate Acid with EDC/DCC at 0°C prep_acid->activation prep_amine Dissolve 2,4-Dichloroaniline & Base in Anhydrous DCM coupling Combine Reactants & Stir at Room Temperature prep_amine->coupling activation->coupling filtration Filter DCU (if applicable) coupling->filtration extraction Aqueous Washes (Acid, Base, Brine) filtration->extraction purification Dry, Concentrate & Purify (Chromatography) extraction->purification troubleshooting_guide cluster_starting_materials Starting Material Issues cluster_reagents Reagent & Condition Issues cluster_impurities Impurity Issues start Low or No Product Yield? check_sm Starting materials recovered? start->check_sm check_reagents Reagents active? Conditions anhydrous? start->check_reagents check_impurities Multiple spots on TLC? start->check_impurities sm_yes Reaction not proceeding. Consider stronger coupling agent (HATU, PyBOP) or convert acid to acid chloride. check_sm->sm_yes Yes sm_no Decomposition may have occurred. check_sm->sm_no No reagents_no Use fresh coupling agents. Ensure anhydrous solvents and inert atmosphere. check_reagents->reagents_no No impurities_yes Side reactions occurred. Optimize temperature and reagent stoichiometry. Improve purification. check_impurities->impurities_yes Yes impurities_no Purification successful or reaction is clean but low-yielding. check_impurities->impurities_no No

References

Technical Support Center: N-(2,4-dichlorophenyl)-2-methoxybenzamide Solubility Improvement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2,4-dichlorophenyl)-2-methoxybenzamide. The information provided is intended to assist in overcoming solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a chemical compound with the molecular formula C₁₄H₁₁Cl₂NO₂.[1] Like many benzamide derivatives, it is a poorly water-soluble compound. This low aqueous solubility can pose significant challenges for in vitro assays, formulation development, and achieving adequate bioavailability in vivo.

Q2: What are the general solubility characteristics of benzamides?

A2: Benzamides, as a class of compounds, generally exhibit low solubility in water. Their solubility in organic solvents varies depending on the specific substitutions on the aromatic rings. For instance, benzamide itself shows higher solubility in solvents like methanol and acetone compared to less polar solvents or water.[2] A related compound, m-methoxybenzamide, is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) but is sparingly soluble in aqueous buffers.[3]

Q3: What are the primary techniques to improve the solubility of poorly water-soluble compounds like this compound?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These include:

  • Co-solvency: Increasing solubility by adding a water-miscible organic solvent.

  • Solid Dispersion: Dispersing the compound in a solid hydrophilic carrier to improve wettability and dissolution.

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity to form a more soluble inclusion complex.

  • Micronization: Reducing the average particle size of the drug powder to increase surface area.

Troubleshooting Guides

Issue 1: Difficulty dissolving this compound in aqueous buffers for in vitro assays.

Root Cause: The hydrophobic nature of the dichlorophenyl and methoxybenzamide moieties leads to poor aqueous solubility.

Troubleshooting Steps:

  • Co-solvency:

    • Recommendation: Prepare a stock solution in a water-miscible organic solvent like DMSO or DMF and then dilute it with the aqueous buffer.

    • Protocol:

      • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

      • For the final assay, dilute the stock solution with the aqueous buffer to the desired working concentration. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect the experimental system.

    • Expected Outcome: A clear solution at the final working concentration. Note that precipitation may still occur at higher concentrations or over time.

  • Use of Surfactants:

    • Recommendation: Incorporate a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous buffer.

    • Protocol:

      • Prepare the aqueous buffer containing a low concentration of the surfactant (e.g., 0.05 - 0.5% v/v).

      • Add the this compound directly to this buffer or add a concentrated stock solution (prepared in a minimal amount of organic solvent) to the surfactant-containing buffer.

    • Expected Outcome: Increased apparent solubility and prevention of precipitation.

Issue 2: Low oral bioavailability in animal studies due to poor dissolution.

Root Cause: The dissolution rate of the solid compound in the gastrointestinal tract is the rate-limiting step for absorption.

Troubleshooting Steps:

  • Micronization:

    • Recommendation: Reduce the particle size of the drug powder to increase the surface area available for dissolution.

    • Protocol: Utilize jet milling or other micronization techniques to reduce the average particle size to the range of 1-10 µm.

    • Expected Outcome: Improved dissolution rate and potentially increased bioavailability.[4][5]

  • Nanosuspension:

    • Recommendation: Formulate the compound as a nanosuspension for a significant increase in surface area and dissolution velocity.[6][7][8][9]

    • Protocol: Prepare the nanosuspension using media milling or high-pressure homogenization. This involves dispersing the drug in an aqueous medium with stabilizers (surfactants and/or polymers).

    • Expected Outcome: A stable colloidal dispersion with particle sizes in the range of 100-400 nm, leading to a much faster dissolution rate.[6]

  • Solid Dispersion:

    • Recommendation: Create a solid dispersion of the drug in a hydrophilic carrier.

    • Protocol (Solvent Evaporation Method):

      • Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, PEG 6000) in a common volatile solvent (e.g., methanol, ethanol).

      • Evaporate the solvent under vacuum to obtain a solid mass.

      • Grind the solid mass to a fine powder.

    • Expected Outcome: An amorphous dispersion of the drug in the carrier, leading to enhanced wettability and dissolution.[10][11]

  • Cyclodextrin Complexation:

    • Recommendation: Form an inclusion complex with a cyclodextrin to increase aqueous solubility.

    • Protocol (Kneading Method):

      • Make a paste of the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) with a small amount of water or a water-ethanol mixture.

      • Add the this compound to the paste and knead for a specified time (e.g., 30-60 minutes).

      • Dry the resulting complex.

    • Expected Outcome: A water-soluble complex where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.[12][13][14][15]

Data Presentation

Table 1: Solubility of Benzamide in Various Solvents at 298.15 K (as a reference for this compound)

SolventMole Fraction Solubility (x10³)
Methanol92.0
Acetone75.0
Ethanol58.0
1-Propanol43.0
1-Butanol33.0
Isopropanol31.0
Ethyl Acetate15.0
Acetonitrile10.0
Water2.0

Data adapted from a study on benzamide solubility and should be considered as an estimate for selecting potential solvents for this compound.[2][16]

Table 2: Comparison of Solubility Enhancement Techniques

TechniquePrincipleTypical Fold Increase in SolubilityAdvantagesDisadvantages
Co-solvency Addition of a water-miscible organic solvent2 - 50Simple to preparePotential for in vivo toxicity of the co-solvent; drug may precipitate on dilution
Micronization Particle size reduction to 1-10 µmN/A (improves dissolution rate)Established and scalable technologyLimited effectiveness for very poorly soluble compounds; potential for particle agglomeration
Nanosuspension Particle size reduction to 100-1000 nmN/A (improves dissolution rate)Significant increase in dissolution velocity; suitable for parenteral deliveryRequires specialized equipment; potential for physical instability (crystal growth)
Solid Dispersion Molecular dispersion in a hydrophilic carrier10 - 200Significant increase in dissolution rate and extentPotential for the amorphous drug to recrystallize over time, reducing solubility
Cyclodextrin Complexation Encapsulation of the drug molecule5 - 100Increases apparent water solubility; can improve stabilityLimited by the stoichiometry of the complex; may not be suitable for high-dose drugs

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Media Milling

  • Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.

  • Materials:

    • This compound

    • Stabilizer solution (e.g., 1-2% w/v of a suitable surfactant like Poloxamer 188 or a polymer like HPMC in purified water)

    • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)

    • Planetary ball mill or similar media mill

  • Procedure:

    • Prepare the stabilizer solution by dissolving the stabilizer in purified water.

    • Disperse the this compound in the stabilizer solution to form a pre-suspension.

    • Add the pre-suspension and the milling media to the milling chamber.

    • Mill at a specified speed and for a specific duration (e.g., 2-6 hours), with cooling to prevent overheating.

    • After milling, separate the nanosuspension from the milling media.

    • Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

  • Objective: To prepare a solid dispersion of this compound in a hydrophilic carrier to improve its dissolution properties.

  • Materials:

    • This compound

    • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)

    • Volatile organic solvent (e.g., methanol, ethanol, or a mixture)

    • Rotary evaporator

  • Procedure:

    • Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Dissolve both the this compound and the carrier in the organic solvent in a round-bottom flask. Ensure complete dissolution.

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).

    • Continue evaporation until a solid film or mass is formed on the wall of the flask.

    • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

    • Scrape the solid dispersion from the flask and pulverize it into a fine powder.

    • Store the resulting powder in a desiccator.

    • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

Visualizations

experimental_workflow cluster_start Initial Problem cluster_techniques Solubility Enhancement Techniques cluster_outcome Desired Outcome start Poorly Soluble This compound cosolvency Co-solvency start->cosolvency Simple Formulation micronization Micronization start->micronization Particle Size Reduction nanosuspension Nanosuspension start->nanosuspension Advanced Particle Size Reduction solid_dispersion Solid Dispersion start->solid_dispersion Amorphous System cyclodextrin Cyclodextrin Complexation start->cyclodextrin Molecular Encapsulation outcome Improved Solubility and Dissolution Rate cosolvency->outcome micronization->outcome nanosuspension->outcome solid_dispersion->outcome cyclodextrin->outcome

Caption: Workflow for selecting a solubility enhancement technique.

solid_dispersion_protocol cluster_materials Materials cluster_process Process cluster_product Final Product drug N-(2,4-dichlorophenyl) -2-methoxybenzamide dissolve Dissolve Drug and Carrier in Solvent drug->dissolve carrier Hydrophilic Carrier (e.g., PVP K30) carrier->dissolve solvent Volatile Solvent (e.g., Methanol) solvent->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize to Powder dry->pulverize product Solid Dispersion Powder pulverize->product

Caption: Protocol for solid dispersion by solvent evaporation.

logical_relationship compound N-(2,4-dichlorophenyl) -2-methoxybenzamide property Poor Aqueous Solubility compound->property consequence Low Dissolution Rate & Poor Bioavailability property->consequence solution Solubility Enhancement Techniques consequence->solution

Caption: Relationship between compound properties and solutions.

References

"overcoming poor solubility of N-(2,4-dichlorophenyl)-2-methoxybenzamide in DMSO"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of N-(2,4-dichlorophenyl)-2-methoxybenzamide in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide: Overcoming Poor Solubility

Researchers may encounter challenges in dissolving this compound in DMSO. This guide offers a systematic approach to troubleshoot and resolve these solubility issues.

Initial Assessment:

Before proceeding with advanced techniques, ensure that the foundational aspects of your experimental setup are optimal.

  • Purity of Compound: Verify the purity of your this compound, as impurities can significantly impact solubility.

  • Quality of DMSO: Use high-purity, anhydrous DMSO. DMSO is hygroscopic and absorbed water can affect its solvent properties.

  • Standard Operating Procedures (SOPs): Double-check your protocol against established laboratory SOPs for solution preparation.

Step-by-Step Troubleshooting:

If initial checks do not resolve the issue, follow these steps to systematically address the poor solubility.

  • Heating and Agitation: Gently warm the solution while stirring. Increased temperature can enhance the dissolution of many compounds. Be cautious to avoid degradation of the compound; monitor for any color changes or precipitation upon cooling.

  • Sonication: Utilize an ultrasonic bath to aid in the dissolution process. Sonication can help break down solute aggregates and increase the interaction between the compound and the solvent.

  • Co-solvent Addition: Introduce a co-solvent to the DMSO. The choice of co-solvent will depend on the downstream application. Common co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG).[1][2] Start with a small percentage of the co-solvent and gradually increase as needed.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly increase solubility.[1] Although the amide group in this compound is generally neutral, this approach can be considered if the compound has other acidic or basic functionalities.

  • Particle Size Reduction: If you are working with a solid form of the compound, reducing the particle size can increase the surface area available for solvation, thereby improving the rate of dissolution.[2][3][4] This can be achieved through techniques like micronization.

Experimental Workflow for Solubility Enhancement

G cluster_0 Initial Checks cluster_1 Troubleshooting Steps cluster_2 Outcome Purity Verify Compound Purity DMSO_Quality Check DMSO Quality Purity->DMSO_Quality Protocol Review Protocol DMSO_Quality->Protocol Heat Gentle Heating & Agitation Protocol->Heat Sonicate Sonication Heat->Sonicate If not successful Cosolvent Add Co-solvent Sonicate->Cosolvent If not successful pH_Adjust Adjust pH Cosolvent->pH_Adjust If not successful Particle_Size Reduce Particle Size pH_Adjust->Particle_Size If not successful Success Solubility Achieved Particle_Size->Success If successful Failure Consult Further Particle_Size->Failure If not successful

Caption: A step-by-step workflow for troubleshooting poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

Q2: Can I use heat to dissolve the compound in DMSO?

A2: Yes, gentle heating can be an effective method to increase the solubility of many compounds in DMSO. However, it is crucial to monitor for any signs of degradation, such as a change in color. It is advisable to perform a stability test by heating a small sample and analyzing it for degradation products before applying this method to your entire batch.

Q3: Are there any recommended co-solvents to improve the solubility of this compound in DMSO?

A3: While specific co-solvents for this particular compound are not documented, general strategies for poorly soluble compounds suggest the use of water-miscible organic solvents.[1][2] Good starting points would be:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

The choice of co-solvent should be compatible with your experimental design. A suggested approach is to prepare a concentrated stock solution in 100% DMSO and then dilute it into your final aqueous buffer.[6]

Q4: How does particle size affect solubility in DMSO?

A4: Reducing the particle size of a solid compound increases its surface area-to-volume ratio.[4] This increased surface area allows for more extensive interaction with the solvent, which can lead to a faster rate of dissolution. However, it's important to note that while micronization can improve the dissolution rate, it does not alter the thermodynamic equilibrium solubility.[2]

Q5: My compound precipitates out of the DMSO solution over time. What can I do?

A5: Precipitation upon standing can indicate that you have created a supersaturated solution. Here are a few strategies to address this:

  • Prepare fresh solutions: Prepare your solutions immediately before use.

  • Store at a controlled temperature: Sometimes, a slight decrease in temperature can cause precipitation. Storing the solution at a constant, slightly elevated temperature (if the compound is stable) might help.

  • Use of stabilizing excipients: In more complex formulations, excipients like polymers or surfactants can be used to stabilize the solution and prevent precipitation.[7]

Decision Logic for Formulation Strategy

G Start Poor Solubility in DMSO Check_Simple Heating / Sonication Sufficient? Start->Check_Simple Yes_Simple Use Simple Method Check_Simple->Yes_Simple Yes No_Simple Need Advanced Method Check_Simple->No_Simple No Sub_Aqueous Application in Aqueous Buffer? No_Simple->Sub_Aqueous Yes_Aqueous Prepare Concentrated DMSO Stock Sub_Aqueous->Yes_Aqueous Yes No_Aqueous Consider Co-solvent System Sub_Aqueous->No_Aqueous No Final_Solution Final Formulation Yes_Aqueous->Final_Solution Co_solvent_Choice Select Biocompatible Co-solvent (e.g., PG, PEG) No_Aqueous->Co_solvent_Choice Formulate Formulate with Co-solvent Co_solvent_Choice->Formulate Formulate->Final_Solution

Caption: A decision tree for selecting a suitable formulation strategy.

Data Summary

While specific quantitative solubility data for this compound in DMSO is not available, the following table provides a general comparison of solubility enhancement techniques.

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Addition of a water-miscible solvent to reduce the polarity of the solvent system.[1][2]Simple to implement, effective for many nonpolar compounds.May not be suitable for all downstream applications, potential for toxicity.
pH Adjustment Ionizing the compound to increase its interaction with polar solvents.[1]Highly effective for ionizable compounds.Only applicable to compounds with acidic or basic functional groups, potential for chemical degradation at extreme pH.
Particle Size Reduction Increasing the surface area of the solid to improve the dissolution rate.[3][4]Improves rate of dissolution, applicable to solid compounds.Does not increase equilibrium solubility, may require specialized equipment.
Use of Surfactants Incorporating the compound into micelles to increase its apparent solubility.[3]Can significantly increase the concentration of hydrophobic compounds in aqueous solutions.Can interfere with some biological assays, potential for cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weigh out the desired amount of this compound into a sterile, conical tube.

  • Add the required volume of anhydrous, high-purity DMSO to achieve the target concentration.

  • Vortex the tube for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.

  • If solubility is still an issue, gently warm the solution to 37-40°C in a water bath with intermittent vortexing.

  • Once dissolved, allow the solution to cool to room temperature. Visually inspect for any precipitation.

  • Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particulates.

  • Store the stock solution as per the compound's stability data, typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Protocol 2: Determination of Approximate Solubility in a DMSO/Co-solvent System

  • Prepare a series of vials with varying ratios of DMSO to your chosen co-solvent (e.g., 90:10, 80:20, 50:50 DMSO:Ethanol).

  • To each vial, add a pre-weighed excess amount of this compound.

  • Seal the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant from each vial.

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV).

  • Quantify the concentration of the dissolved compound in each supernatant. The highest concentration achieved represents the approximate solubility in that solvent system.

References

"minimizing byproducts in N-(2,4-dichlorophenyl)-2-methoxybenzamide synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-(2,4-dichlorophenyl)-2-methoxybenzamide Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The synthesis is typically achieved via a nucleophilic acyl substitution reaction, specifically an acylation of 2,4-dichloroaniline with 2-methoxybenzoyl chloride. This reaction often falls under the category of the Schotten-Baumann reaction when conducted in the presence of a base.

Q2: What are the most common byproducts in this synthesis?

A2: The most prevalent byproduct is 2-methoxybenzoic acid, which results from the hydrolysis of the reactive 2-methoxybenzoyl chloride intermediate. Other potential byproducts, though generally less common, can include diacylation products of the aniline and products from undesired Friedel-Crafts reactions under certain conditions.

Q3: Why is a base typically used in this reaction?

A3: A base, such as triethylamine or pyridine, is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the 2,4-dichloroaniline, which would render it non-nucleophilic and halt the desired reaction.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. The amide product is typically less polar than the starting aniline.

Q5: What are the key safety precautions for this synthesis?

A5: 2-Methoxybenzoyl chloride is corrosive and moisture-sensitive. 2,4-dichloroaniline is toxic. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so controlled addition of reagents is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product 1. Incomplete reaction. 2. Hydrolysis of 2-methoxybenzoyl chloride. 3. Protonation of 2,4-dichloroaniline.1. Extend reaction time and monitor via TLC. 2. Ensure anhydrous reaction conditions (dry solvents and glassware). Add the acyl chloride slowly at a low temperature. 3. Use a non-nucleophilic base (e.g., triethylamine, pyridine) in at least a stoichiometric amount to neutralize HCl.
Presence of a Significant Amount of 2-Methoxybenzoic Acid Exposure of 2-methoxybenzoyl chloride to moisture.1. Use freshly distilled, anhydrous solvents. 2. Dry all glassware thoroughly before use. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Unidentified Byproducts 1. Reaction temperature is too high, leading to side reactions. 2. Incorrect stoichiometry of reactants.1. Maintain a lower reaction temperature (e.g., 0 °C to room temperature). 2. Carefully measure and use a slight excess of the amine or acyl chloride depending on which is more valuable and easier to remove during purification.
Difficulty in Product Purification The product is contaminated with starting materials or byproducts.1. Optimize the reaction to minimize byproducts. 2. Use column chromatography for purification, selecting an appropriate solvent system based on TLC analysis. 3. Recrystallization from a suitable solvent can also be an effective purification method.

Data Presentation

Table 1: Influence of Reaction Parameters on Product Yield and Byproduct Formation

Parameter Condition Expected Impact on this compound Yield Expected Impact on Byproduct Formation
Temperature Low (0-25 °C)Generally favorableMinimizes side reactions.
High (>50 °C)May decrease due to byproduct formationIncreased likelihood of side reactions and decomposition.
Solvent Aprotic (e.g., DCM, THF)HighFavorable for the desired reaction.
Protic (e.g., alcohols)LowWill react with the acyl chloride, leading to ester byproducts.
Base Stoichiometric amount of non-nucleophilic base (e.g., Et3N)HighEffectively neutralizes HCl without competing with the primary amine.
Excess baseMay lead to base-catalyzed side reactionsCan promote hydrolysis of the acyl chloride if water is present.
No baseVery low to noneThe amine will be protonated by the generated HCl, stopping the reaction.
Moisture Anhydrous conditionsHighMinimizes hydrolysis of 2-methoxybenzoyl chloride.
Presence of waterLowPromotes the formation of 2-methoxybenzoic acid.

Experimental Protocols

General Protocol for the Synthesis of this compound:

  • Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dichloroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Diss

"N-(2,4-dichlorophenyl)-2-methoxybenzamide assay interference and artifacts"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2,4-dichlorophenyl)-2-methoxybenzamide. The information provided addresses potential assay interference and artifacts that may be encountered during experimental work.

Troubleshooting Guide: Assay Interference and Artifacts

Users of this compound may encounter various forms of assay interference. The following table summarizes potential issues, their likely causes, and recommended solutions.

Observed Issue Potential Cause Affected Assay Types Quantitative Indication of Interference Recommended Action
High background signal Intrinsic fluorescence of the compound.Fluorescence-based assays (e.g., FRET, FP, AlphaScreen).Signal in wells with compound alone is significantly higher than vehicle control.1. Run a spectral scan of the compound to determine its excitation and emission maxima. 2. If possible, switch to a fluorophore with excitation/emission wavelengths that do not overlap with the compound's fluorescence. 3. Use a time-resolved fluorescence (TRF) assay if the compound's fluorescence is short-lived.
Irreproducible results or "noisy" data Compound aggregation at high concentrations.All assay types, particularly biochemical assays.High variability between replicate wells; non-linear dose-response curves.1. Include 0.01% Triton X-100 or Tween-20 in the assay buffer. 2. Determine the critical aggregation concentration (CAC) using dynamic light scattering (DLS). 3. Test a concentration range well below the determined CAC.
False positive hits in a screen Non-specific protein reactivity due to the dichlorophenyl moiety.Enzyme activity assays, binding assays.Activity is observed across multiple, unrelated targets.1. Perform a counter-screen with an unrelated target. 2. Include a non-ionic detergent in the assay buffer. 3. Validate hits in an orthogonal assay format.
Loss of signal in a luminescence-based assay Quenching of the luminescent signal by the compound.Luciferase-based assays, chemiluminescence assays.Dose-dependent decrease in signal in a control assay (e.g., luciferase enzyme without the target).1. Run a control experiment with the compound and the luciferase enzyme alone to confirm quenching. 2. If quenching is confirmed, consider an alternative reporter system.
Inconsistent results between different batches of the compound Presence of impurities or degradation products.All assay types.Significant shifts in IC50 or EC50 values between batches.1. Verify the purity of each batch using HPLC-MS. 2. Store the compound under recommended conditions (cool, dry, and dark) to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: My fluorescence-based assay shows a high background signal when I add this compound, even without the target protein. What is happening?

A1: The compound itself may be fluorescent. Benzamide derivatives are known to sometimes exhibit intrinsic fluorescence. This can interfere with your assay by increasing the background signal, thereby reducing the signal-to-noise ratio.

Recommended Action:

  • Characterize the compound's fluorescence: Run a fluorescence scan of this compound to determine its excitation and emission spectra.

  • Adjust assay parameters: If the compound's fluorescence overlaps with that of your assay's fluorophore, consider using a different fluorophore with non-overlapping spectra.

  • Use a different assay format: If changing the fluorophore is not possible, consider an orthogonal assay that is not based on fluorescence, such as a label-free detection method or a luminescence-based assay (while being mindful of potential quenching effects).

Q2: I'm seeing a dose-dependent inhibition of my target enzyme, but the results are not reproducible. What could be the cause?

A2: This could be due to the formation of compound aggregates at higher concentrations. Aggregates can non-specifically sequester and inhibit proteins, leading to false-positive results that are often difficult to reproduce. The hydrophobic nature of the dichlorophenyl group may contribute to this phenomenon.

Recommended Action:

  • Incorporate a detergent: Include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer to disrupt aggregate formation.

  • Perform an aggregation counter-screen: Use dynamic light scattering (DLS) to determine the critical aggregation concentration (CAC) of the compound under your assay conditions. Ensure that your experiments are conducted at concentrations below the CAC.

Q3: this compound was identified as a hit in my high-throughput screen. How can I be sure it's a specific inhibitor of my target?

A3: It is crucial to perform several follow-up experiments to rule out non-specific activity and confirm that the compound is a true inhibitor of your target.

Recommended Action:

  • Orthogonal Assay Validation: Confirm the activity of the compound in a different assay format that relies on a distinct detection technology. For example, if the primary screen was a fluorescence-based assay, a follow-up could be a direct binding assay using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

  • Counter-Screening: Test the compound against an unrelated target to assess its specificity. If the compound shows activity against multiple, unrelated proteins, it is likely a non-specific inhibitor.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound. A specific inhibitor will typically show a clear relationship between structural changes and activity, whereas non-specific effects are often less sensitive to minor structural modifications.

Experimental Protocols

Protocol 1: Determining the Intrinsic Fluorescence of this compound

Objective: To determine the excitation and emission spectra of this compound to assess its potential for interference in fluorescence-based assays.

Materials:

  • This compound

  • DMSO (spectroscopic grade)

  • Assay buffer (the same buffer used in your primary assay)

  • Spectrofluorometer

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a series of dilutions of the compound in the assay buffer, ranging from 1 µM to 100 µM. Also, prepare a vehicle control (DMSO in assay buffer).

  • Transfer the solutions to a suitable microplate or cuvette.

  • Excitation Scan: Set the emission wavelength to a value slightly higher than the expected excitation (e.g., 400 nm) and scan a range of excitation wavelengths (e.g., 250-380 nm).

  • Emission Scan: Set the excitation wavelength to the peak identified in the excitation scan and scan a range of emission wavelengths (e.g., peak excitation wavelength + 20 nm to 600 nm).

  • Analyze the data to identify the excitation and emission maxima.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To determine the critical aggregation concentration (CAC) of this compound.

Materials:

  • This compound

  • DMSO

  • Assay buffer

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Prepare a range of dilutions in assay buffer, starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., 0.1 µM).

  • Incubate the samples under the same conditions as your primary assay (temperature and time).

  • Measure the particle size distribution for each concentration using the DLS instrument.

  • The CAC is the concentration at which a significant increase in the particle size and polydispersity is observed, indicating the formation of aggregates.

Visualizations

Signaling Pathway Diagram

G cluster_0 Hypothetical Signaling Pathway Receptor GPCR G_Protein G Protein Activation Receptor->G_Protein Ligand Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A (PKA) Second_Messenger->PKA Target_Protein Target Protein Phosphorylation PKA->Target_Protein Cellular_Response Cellular Response Target_Protein->Cellular_Response Compound N-(2,4-dichlorophenyl)- 2-methoxybenzamide Compound->Receptor Potential Modulation G cluster_1 Troubleshooting Workflow for Assay Interference Start High Background Signal in Fluorescence Assay Run_Spectral_Scan Run Excitation/ Emission Scans Start->Run_Spectral_Scan Check_Fluorescence Is the Compound Intrinsically Fluorescent? Change_Fluorophore Switch to a Non-Overlapping Fluorophore Check_Fluorescence->Change_Fluorophore Yes Use_TRF Use Time-Resolved Fluorescence Assay Check_Fluorescence->Use_TRF Yes Orthogonal_Assay Use a Non-Fluorescence Based Orthogonal Assay Check_Fluorescence->Orthogonal_Assay No Run_Spectral_Scan->Check_Fluorescence End Interference Mitigated Change_Fluorophore->End Use_TRF->End Orthogonal_Assay->End

"improving the purity of N-(2,4-dichlorophenyl)-2-methoxybenzamide samples"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of N-(2,4-dichlorophenyl)-2-methoxybenzamide samples.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: The final product has a low melting point and a broad melting range.

This often indicates the presence of impurities. The following steps can be taken to purify the compound.

  • Recrystallization: This is a primary method for purifying solid compounds.[1] The choice of solvent is crucial for effective purification.

    Experimental Protocol: Recrystallization

    • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents should dissolve the compound well at high temperatures but poorly at low temperatures. Potential solvents include ethanol, methanol, ethyl acetate, and toluene.

    • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

    • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

    • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

    • Isolation of Crystals: Collect the crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

    • Drying: Dry the purified crystals in a vacuum oven.

    Troubleshooting Recrystallization

    • No crystals form upon cooling: The solution may be too dilute. Reheat the solution to evaporate some of the solvent and then allow it to cool again. Seeding with a pure crystal can also induce crystallization.

    • Oiling out: The compound may be precipitating as an oil instead of crystals. This can happen if the boiling point of the solvent is too high or if the solution is cooled too quickly. Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the desired compound from impurities with different polarities.[2]

    Experimental Protocol: Column Chromatography

    • Stationary Phase: Use silica gel as the stationary phase.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf value of the desired compound around 0.3-0.4).

    • Column Packing: Pack the column with a slurry of silica gel in the non-polar solvent.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

    • Elution: Elute the column with the mobile phase, collecting fractions.

    • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

    • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 2: The presence of starting materials is detected in the final product.

Unreacted 2-methoxybenzoyl chloride or 2,4-dichloroaniline are common impurities.

  • Aqueous Wash: If the impurity is a water-soluble salt (e.g., the hydrochloride salt of 2,4-dichloroaniline), washing a solution of the product in an organic solvent (like dichloromethane or ethyl acetate) with a dilute aqueous base (e.g., sodium bicarbonate solution) followed by water and brine can remove it.

  • Column Chromatography: As detailed above, column chromatography is effective at separating the less polar product from the more polar starting materials.

Issue 3: Discoloration of the final product.

A colored impurity may be present.

  • Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.

  • Column Chromatography: The colored impurity may have a different polarity and can be separated by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in the synthesis of this compound?

A1: Impurities can arise from several sources:

  • Unreacted Starting Materials: Residual 2-methoxybenzoyl chloride or 2,4-dichloroaniline.

  • Side Products: Formation of byproducts from side reactions, such as the hydrolysis of 2-methoxybenzoyl chloride to 2-methoxybenzoic acid.

  • Reagents and Solvents: Impurities present in the reagents and solvents used in the synthesis.[3]

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: Several techniques can be used to determine purity:

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and detecting trace impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for structural confirmation and to identify and quantify impurities if their signals do not overlap with the product's signals.[6]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Q3: How can I choose the best solvent for recrystallization?

A3: A good recrystallization solvent should:

  • Not react with the compound.[1]

  • Dissolve the compound well at its boiling point but poorly at low temperatures.

  • Either dissolve impurities well at all temperatures or not at all.

  • Have a relatively low boiling point for easy removal.

A systematic approach involves testing the solubility of your compound in a range of solvents with varying polarities.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodPurity Achieved (Illustrative)Yield (Illustrative)Key AdvantagesKey Disadvantages
Single Recrystallization95-98%70-85%Simple, cost-effectiveMay not remove all impurities, potential for product loss
Double Recrystallization>99%50-70%High purityLower overall yield
Column Chromatography>99.5%60-80%Excellent for separating complex mixturesMore time-consuming and requires more solvent
Aqueous WashDependent on impurity>90%Good for removing ionic impuritiesOnly effective for specific types of impurities

Table 2: Suggested Recrystallization Solvents and Expected Purity Improvement (Illustrative)

SolventInitial PurityPurity after RecrystallizationObservations
Ethanol90%~97%Good crystal formation
Isopropanol90%~96%Slower crystallization
Ethyl Acetate90%~95%Higher solubility, may require more cooling
Toluene90%~94%Good for less polar impurities

Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Purity Analysis crude Crude N-(2,4-dichlorophenyl)- 2-methoxybenzamide recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography hplc HPLC recrystallization->hplc nmr NMR recrystallization->nmr mp Melting Point recrystallization->mp column_chromatography->hplc column_chromatography->nmr column_chromatography->mp pure_product Pure Product (>99%) hplc->pure_product Purity Check nmr->pure_product Structure Confirmation mp->pure_product Purity Check

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_flowchart start Impure Sample check_impurities Identify Impurities (TLC, NMR) start->check_impurities starting_materials Starting Materials Present? check_impurities->starting_materials colored_impurities Colored Impurities? starting_materials->colored_impurities No wash Aqueous Wash starting_materials->wash Yes unknown_impurities Unknown/Multiple Impurities? colored_impurities->unknown_impurities No charcoal Recrystallization with Charcoal colored_impurities->charcoal Yes recrystallize Recrystallization unknown_impurities->recrystallize No column Column Chromatography unknown_impurities->column Yes wash->recrystallize end Pure Sample recrystallize->end charcoal->end column->end

Caption: Troubleshooting flowchart for the purification of this compound.

References

Technical Support Center: N-(2,4-dichlorophenyl)-2-methoxybenzamide in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using N-(2,4-dichlorophenyl)-2-methoxybenzamide in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and stock concentration for this compound?

A1: For initial experiments, it is recommended to dissolve this compound in a high-purity organic solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final solvent concentration in your cell culture media. The solvent concentration should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of solvent) in your experimental design.

Q2: I am observing precipitation of the compound in my cell culture media. How can I resolve this?

A2: Precipitation of small molecules in aqueous media is a common issue.[1] To address this, consider the following:

  • Lower the Final Concentration: Test a wider range of concentrations, including lower doses where the compound remains soluble.

  • Optimize Solvent Concentration: While keeping the final solvent concentration low is important, ensure it is sufficient to maintain solubility.

  • Pre-dilution Strategy: Perform serial dilutions of your high-concentration stock in culture media, ensuring rapid mixing at each step.

  • Solubility Testing: Before beginning cell-based assays, perform a simple solubility test by adding your compound at various concentrations to the cell culture medium and observing for precipitation under a microscope.

Q3: My results show inconsistent or non-reproducible effects on cell viability. What are the potential causes?

A3: Inconsistent results can stem from several factors.[1][2] Here is a checklist of potential issues to investigate:

  • Compound Stability: Ensure the compound is stable in your solvent and under your experimental conditions (e.g., temperature, light exposure). Prepare fresh dilutions for each experiment.

  • Cell Seeding Density: Variations in the initial number of cells seeded per well can significantly impact results.[3] Optimize and standardize your cell seeding protocol.

  • Assay Incubation Time: The incubation time with the compound and with the viability reagent (e.g., MTT, resazurin) should be optimized and kept consistent across experiments.

  • Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to evaporation. Avoid using the outermost wells for experimental samples or ensure they are adequately humidified.

Q4: Could this compound be directly interfering with my cell viability assay?

A4: Yes, small molecules can interfere with assay components. To test for this, set up cell-free controls containing only media, your compound at various concentrations, and the viability reagent. This will help determine if the compound directly reduces the reagent (e.g., MTT to formazan) or has intrinsic fluorescent/absorbent properties that overlap with the assay's detection wavelengths.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, compound precipitation, or edge effects.Ensure a homogenous cell suspension before seeding. Visually inspect wells for precipitation after adding the compound. Avoid using outer wells of the plate.
Unexpectedly high cell viability at high compound concentrations Compound is precipitating out of solution, or it is interfering with the assay readout.Check for solubility issues. Run cell-free controls to test for assay interference.
Vehicle control (e.g., DMSO) shows significant cytotoxicity Solvent concentration is too high, or the cell line is particularly sensitive to the solvent.Reduce the final solvent concentration to <0.1%. Test different solvents if possible.
Colorimetric assay (e.g., MTT) results in very low absorbance values Insufficient cell number, low metabolic activity, or suboptimal incubation time with the reagent.[4]Increase the initial cell seeding density. Optimize the incubation time for the MTT reagent (typically 1-4 hours).[5]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

The MTT assay measures cell viability based on the metabolic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases of viable cells.[2][5]

Materials:

  • Cells of interest

  • This compound

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing media from the cells and add the media containing the compound dilutions. Include vehicle-only controls.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Visually confirm the formation of purple formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.[6][7]

Materials:

  • Cells of interest

  • This compound

  • Opaque-walled 96-well plates

  • Complete cell culture medium

  • Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed cells in an opaque-walled 96-well plate.

  • After cell attachment, treat cells with serial dilutions of this compound and vehicle controls.

  • Incubate for the desired exposure time.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add the luminescent reagent to each well (volume as per manufacturer's instructions).

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound prep_cells->treat_cells prep_compound Prepare Serial Dilutions of This compound prep_compound->treat_cells incubate_treatment Incubate for Desired Period (e.g., 24-72h) treat_cells->incubate_treatment add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate_treatment->add_reagent incubate_assay Incubate as per Protocol add_reagent->incubate_assay read_plate Measure Signal (Absorbance/Luminescence) incubate_assay->read_plate analyze_data Analyze Data and Determine IC50 read_plate->analyze_data

Caption: Workflow for a typical cell viability assay.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent or Unexpected Results? solubility Compound Solubility Issue? start->solubility Check First interference Assay Interference? start->interference If Soluble experimental_error Experimental Variability? start->experimental_error Also Consider solubility_solutions Lower concentration Pre-dilute in media Confirm solubility beforehand solubility->solubility_solutions interference_solutions Run cell-free controls with compound and assay reagent interference->interference_solutions error_solutions Standardize cell seeding Check incubation times Avoid edge effects experimental_error->error_solutions

Caption: Troubleshooting decision tree for cell viability assays.

References

Technical Support Center: Addressing Off-Target Effects of N-(2,4-dichlorophenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals investigating the off-target effects of N-(2,4-dichlorophenyl)-2-methoxybenzamide and other small molecule compounds. Given that specific off-target data for this particular compound is not extensively documented in publicly available literature, this guide focuses on a systematic approach to identify, validate, and mitigate potential off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern?

A1: Off-target effects are unintended interactions between a small molecule, such as this compound, and proteins other than its intended biological target. These interactions can lead to a variety of confounding experimental results, including unexpected phenotypes, toxicity, or even therapeutic effects unrelated to the primary target. Understanding these effects is critical for accurately interpreting experimental data and for the preclinical safety assessment of drug candidates.

Q2: I am observing an unexpected or paradoxical phenotype in my experiment. Could this be due to an off-target effect?

A2: Yes. An unexpected phenotype is a classic indicator of a potential off-target effect. If the observed biological response does not align with the known function of the intended target, it is crucial to consider that the compound may be modulating other signaling pathways. For example, a compound designed to inhibit a specific enzyme might cause a paradoxical activation of a downstream pathway if it also inhibits a negative regulator in that pathway.

Q3: What is the recommended first step for investigating potential off-target effects?

A3: A highly recommended first step is to perform an in silico analysis. Computational tools can predict potential off-target interactions by comparing the structure of this compound against databases of known protein-ligand interactions. This approach can generate a preliminary, ranked list of potential off-targets, which can then be prioritized for experimental validation.

Q4: What are the primary experimental strategies for unbiasedly identifying off-target proteins?

A4: For an unbiased, proteome-wide view of potential interactions, Thermal Proteome Profiling (TPP) is a powerful technique. TPP assesses changes in the thermal stability of thousands of proteins in response to compound treatment. A significant shift in the melting temperature of a protein upon ligand binding indicates a direct interaction, providing a global map of potential on- and off-targets directly in a cellular or lysate context.

Q5: How can I validate a potential off-target protein identified from a TPP screen or computational prediction?

A5: The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for validating target engagement in intact cells. By heating cells treated with your compound to various temperatures and then quantifying the amount of soluble target protein (e.g., via Western Blot), you can confirm a direct binding interaction. Ligand-bound proteins are thermodynamically stabilized and will remain soluble at higher temperatures compared to unbound proteins.

Q6: What if I suspect my compound has off-target kinase activity?

A6: Many small molecules unintentionally inhibit kinases due to the conserved nature of the ATP-binding pocket. If a kinase is identified via TPP or predicted computationally, its inhibition should be confirmed with a direct biochemical assay. Assays like ADP-Glo™ or LanthaScreen® provide quantitative measurements of kinase activity and can be used to determine the IC50 value of the compound for the specific off-target kinase.

Troubleshooting Guides

Scenario 1: Investigating an Unexpected Cellular Phenotype
  • Q: My experiment with this compound resulted in a phenotype that contradicts the known biology of its intended target. How should I proceed?

    • A: First, confirm the identity and purity of your compound. Second, perform a dose-response experiment to ensure the phenotype is not due to non-specific toxicity at high concentrations. If the phenotype persists, it is critical to employ a negative control—a structurally similar but inactive analog of your compound. If the negative control does not produce the phenotype, it strengthens the hypothesis that the effect is due to a specific interaction (either on- or off-target). The next logical step is to perform an unbiased screen like Thermal Proteome Profiling (TPP) to identify all cellular proteins that interact with your compound.

Scenario 2: Unbiased Identification and Validation of Off-Targets
  • Q: How can I obtain a broad, unbiased list of potential off-targets for my compound?

    • A: Thermal Proteome Profiling (TPP) coupled with quantitative mass spectrometry is the premier method for this purpose. This technique

"N-(2,4-dichlorophenyl)-2-methoxybenzamide dose-response curve troubleshooting"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using N-(2,4-dichlorophenyl)-2-methoxybenzamide in dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound belongs to a class of compounds that have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway.[1][2] The likely target is the Smoothened (Smo) receptor, a key component of this pathway.[1][2] Inhibition of Smo prevents the downstream activation of Gli transcription factors, which are involved in cell proliferation and differentiation.[1]

Q2: What type of in vitro assays are suitable for generating a dose-response curve for this compound?

A2: A common and effective method is a reporter gene assay, such as a Gli-luciferase (Gli-luc) reporter assay in a suitable cell line (e.g., Shh-LIGHT2 cells).[1] This assay measures the activity of the Gli transcription factor, providing a functional readout of Hedgehog pathway inhibition. Other suitable assays include cell viability or proliferation assays (e.g., MTT or CellTiter-Glo®) in cancer cell lines where the Hedgehog pathway is aberrantly active.

Q3: What are some common sources of variability in dose-response assays?

A3: Variability can arise from several factors, including inconsistent cell seeding density, errors in serial dilutions of the compound, and fluctuations in incubation times and conditions.[3] It is also crucial to ensure that the compound is fully dissolved and stable in the assay medium.

Q4: How can I be sure that the observed effect is specific to the compound's action on the Hedgehog pathway?

A4: To confirm specificity, consider including control compounds in your experiment, such as a known Hedgehog pathway inhibitor (e.g., vismodegib or sonidegib) as a positive control and a structurally similar but inactive compound as a negative control.[1] Additionally, performing a counterscreen with a different pathway-specific reporter assay can help rule out off-target effects.

Troubleshooting Guide

Below are common issues encountered during dose-response experiments with this compound, along with potential causes and solutions.

Problem Potential Cause Troubleshooting Steps
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors during compound dilution or addition- Edge effects in the microplate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and pre-wet tips before dispensing.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS.
No response or very weak response (High IC50) - Compound instability or precipitation- Low cell sensitivity to Hedgehog pathway inhibition- Inappropriate assay endpoint- Visually inspect the compound stock and working solutions for precipitates.- Confirm the Hedgehog pathway is active and essential for the chosen cell line.- Ensure the assay incubation time is sufficient for the compound to exert its effect.
Unusually steep or shallow dose-response curve - Compound cytotoxicity at high concentrations- Assay signal saturation- Perform a separate cytotoxicity assay to determine the compound's toxic concentration range.- Optimize the assay parameters (e.g., cell number, substrate concentration) to ensure the signal is within the linear range of detection.
Inconsistent results between experiments - Variation in cell passage number or health- Different lots of reagents (e.g., serum, media)- Instrument variability- Use cells within a consistent and low passage number range.- Qualify new lots of critical reagents before use in experiments.- Perform regular calibration and maintenance of plate readers and other instruments.

Experimental Protocols

Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This protocol is adapted for a 96-well plate format.

Materials:

  • Shh-LIGHT2 cells (or other suitable Gli-luciferase reporter cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Positive control (e.g., Vismodegib)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Suspend Shh-LIGHT2 cells in complete growth medium and seed at a pre-optimized density (e.g., 2 x 10⁴ cells/well) in a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then dilute in assay medium to the final desired concentrations. Include a vehicle-only control.

  • Treatment: Carefully remove the medium from the cells and add the medium containing the different concentrations of the compound. Also, add the positive control and vehicle controls to their respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Luciferase Measurement: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control and plot the response versus the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Hedgehog Signaling Pathway and Point of Inhibition

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits Gli Complex Gli Complex SMO->Gli Complex Activates SUFU SUFU Active Gli Active Gli Gli Complex->Active Gli Releases Target Gene Transcription Target Gene Transcription Active Gli->Target Gene Transcription Promotes This compound This compound This compound->SMO Inhibits

Caption: Inhibition of the Hedgehog pathway by this compound.

Experimental Workflow for Dose-Response Assay

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Data Acquisition cluster_analysis Analysis A Cell Seeding C Cell Treatment A->C B Compound Dilution B->C D Incubation C->D E Assay Readout D->E F Data Analysis E->F G IC50 Determination F->G

Caption: General workflow for an in vitro dose-response experiment.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Problem with Dose-Response Curve? High_Var High Variability? Start->High_Var No_Resp No/Weak Response? Start->No_Resp Bad_Curve Poor Curve Shape? Start->Bad_Curve High_Var->No_Resp No Check_Pipetting Check Pipetting & Cell Seeding High_Var->Check_Pipetting Yes No_Resp->Bad_Curve No Check_Compound Verify Compound Solubility & Integrity No_Resp->Check_Compound Yes Check_Cytotox Assess Cytotoxicity Bad_Curve->Check_Cytotox Yes End Re-run Experiment Check_Pipetting->End Check_Cells Confirm Cell Line Sensitivity Check_Compound->Check_Cells Check_Cells->End Optimize_Assay Optimize Assay Parameters Check_Cytotox->Optimize_Assay Optimize_Assay->End

Caption: A decision tree for troubleshooting common dose-response assay issues.

References

Technical Support Center: Synthesis of N-(2,4-dichlorophenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(2,4-dichlorophenyl)-2-methoxybenzamide. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved by the acylation of 2,4-dichloroaniline with 2-methoxybenzoyl chloride.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this acylation are often linked to several factors:

  • Incomplete Reaction: The nucleophilicity of 2,4-dichloroaniline is reduced by the two electron-withdrawing chlorine atoms, which can lead to a sluggish or incomplete reaction.

    • Troubleshooting:

      • Increase Reaction Time/Temperature: Cautiously increase the reaction temperature or extend the reaction time and monitor the progress by TLC or LC-MS.

      • Choice of Base: A non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA) is crucial to neutralize the HCl byproduct. Ensure at least one equivalent is used. For a sluggish reaction, a stronger, non-nucleophilic base might be beneficial.

      • Solvent Selection: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are suitable. Ensure the solvent is anhydrous, as moisture will consume the acyl chloride.

  • Purity of Starting Materials: Impurities in either 2,4-dichloroaniline or 2-methoxybenzoyl chloride can interfere with the reaction.

    • Troubleshooting:

      • Confirm the purity of your starting materials using NMR or GC-MS.

      • Ensure the 2-methoxybenzoyl chloride has not hydrolyzed. It should be used as a fresh solution or freshly distilled.[1]

  • Side Reactions: The primary side reaction is the hydrolysis of 2-methoxybenzoyl chloride by trace amounts of water.

    • Troubleshooting:

      • Dry all glassware thoroughly.

      • Use anhydrous solvents.

      • Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: I am observing multiple spots on my TLC plate, indicating an impure product. What are these impurities and how can I minimize them?

A2: Common impurities can include:

  • Unreacted Starting Materials: Due to an incomplete reaction.

  • 2-methoxybenzoic acid: Formed from the hydrolysis of 2-methoxybenzoyl chloride.

  • Over-acylated products: While less common for this specific reaction, it's a possibility.

  • Troubleshooting & Purification:

    • Reaction Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of the 2-methoxybenzoyl chloride can help drive the reaction to completion, but may require more rigorous purification.

    • Work-up: A standard aqueous work-up can help remove some impurities. Washing the organic layer with a dilute base (e.g., NaHCO₃ solution) will remove unreacted 2-methoxybenzoyl chloride and the 2-methoxybenzoic acid byproduct. A subsequent wash with dilute acid (e.g., 1M HCl) can remove any excess base.

    • Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Q3: We are planning to scale up this synthesis from lab scale (grams) to pilot scale (kilograms). What are the critical challenges we should anticipate?

A3: Scaling up this synthesis introduces several key challenges:

  • Heat Management: The acylation reaction is exothermic. In large reactors, inefficient heat dissipation can lead to temperature gradients, causing localized hotspots and promoting side reactions, which can affect product purity and safety.[1]

    • Mitigation: Ensure the reactor has adequate cooling capacity. The addition of 2-methoxybenzoyl chloride should be done slowly and in a controlled manner to manage the exotherm.

  • Mixing Efficiency: Inadequate mixing in large vessels can lead to localized concentration gradients, resulting in incomplete reactions and increased impurity formation.

    • Mitigation: Use appropriate agitation (stirrer design and speed) for the reactor size and viscosity of the reaction mixture.

  • Impurity Amplification: Impurities that are negligible at a small scale can accumulate to significant levels during scale-up.

    • Mitigation: Use high-purity starting materials. Develop robust analytical methods to identify and quantify impurities at each stage.

  • Material Handling: Handling large quantities of corrosive and moisture-sensitive 2-methoxybenzoyl chloride requires specialized equipment and procedures to ensure safety and maintain anhydrous conditions.[2]

Quantitative Data Summary

ParameterCondition A (Lab Scale)Condition B (Optimized)Condition C (Scale-Up)Expected Outcome & Challenges
Reactant Ratio 1:1 (Aniline:Acyl Chloride)1:1.05 (Aniline:Acyl Chloride)1:1.02 (Aniline:Acyl Chloride)A slight excess of acyl chloride drives completion but can complicate purification. Tighter control is needed at scale to minimize waste and cost.
Temperature Room Temperature (20-25°C)0°C to RTControlled addition at 5-10°CLower temperature at the start helps control the initial exotherm. Critical for safety and purity at a larger scale.
Solvent Dichloromethane (DCM)TolueneToluene or Ethyl AcetateHigher boiling point solvents may be preferred for better temperature control at scale. Solvent choice also impacts work-up and product isolation.
Base Triethylamine (1.1 eq)DIPEA (1.2 eq)Triethylamine (1.1 eq)DIPEA is less nucleophilic but more expensive. Triethylamine is often sufficient and more cost-effective for scale-up.
Typical Yield 75-85%85-95%>90% (crude)Optimization of parameters should lead to higher yields. Isolation losses may be different at a larger scale.

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxybenzoyl Chloride

This protocol describes the conversion of 2-methoxybenzoic acid to its corresponding acyl chloride.

  • Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl gas), add 2-methoxybenzoic acid (1.0 eq).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the flask. A catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 1-2 drops) can be added to accelerate the reaction.[1]

  • Reaction: Heat the mixture to reflux (approximately 80°C) and stir for 2-4 hours. The reaction is complete when gas evolution (HCl) ceases.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Product: The resulting crude 2-methoxybenzoyl chloride, a pale yellow oil, can be used directly in the next step or purified further by vacuum distillation.

Protocol 2: Synthesis of this compound
  • Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,4-dichloroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., DCM or Toluene).

  • Reagent Addition: Cool the solution to 0-5°C using an ice bath. Slowly add a solution of 2-methoxybenzoyl chloride (1.05 eq) in the same anhydrous solvent dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed.

  • Quenching & Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation & Purification: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield pure this compound.

Visualizations

Chemical Synthesis Pathway

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling 2-Methoxybenzoic Acid 2-Methoxybenzoic Acid 2-Methoxybenzoyl Chloride 2-Methoxybenzoyl Chloride 2-Methoxybenzoic Acid->2-Methoxybenzoyl Chloride Reflux Final_Product N-(2,4-dichlorophenyl)- 2-methoxybenzamide 2-Methoxybenzoyl Chloride->Final_Product 0°C to RT SOCl2_DMF SOCl₂ (cat. DMF) SOCl2_DMF->2-Methoxybenzoic Acid 2,4-Dichloroaniline 2,4-Dichloroaniline 2,4-Dichloroaniline->Final_Product Base_Solvent Base (e.g., Et₃N) Anhydrous Solvent Base_Solvent->2,4-Dichloroaniline

Caption: Synthesis pathway for this compound.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_purity Check Purity of Starting Materials? start->check_purity check_conditions Review Reaction Conditions? check_purity->check_conditions  No purify_sm Purify/Source New Starting Materials check_purity->purify_sm  Yes check_hydrolysis Evidence of Hydrolysis? check_conditions->check_hydrolysis All OK optimize_temp Increase Temp/Time Cautiously check_conditions->optimize_temp Incomplete Reaction optimize_base Check Base Stoichiometry or Change Base check_conditions->optimize_base Base Issue use_anhydrous Use Anhydrous Solvents & Inert Atmosphere check_hydrolysis->use_anhydrous  Yes end Re-run Experiment check_hydrolysis->end  No purify_sm->end optimize_temp->end optimize_base->end use_anhydrous->end

Caption: Troubleshooting guide for addressing low reaction yield.

Key Parameter Relationships in Synthesis

G Temp Temperature Purity Product Purity Temp->Purity affects side rxns Rate Reaction Rate Temp->Rate directly impacts Safety Scale-Up Safety Temp->Safety critical for exotherm Solvent Solvent (Anhydrous) Solvent->Purity Solvent->Rate Base Base Choice & Stoichiometry Yield Yield Base->Yield Base->Rate PuritySM Starting Material Purity PuritySM->Yield PuritySM->Purity

References

Technical Support Center: N-(2,4-dichlorophenyl)-2-methoxybenzamide Stability and Degradation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Welcome to the technical support center for N-(2,4-dichlorophenyl)-2-methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals. Currently, specific degradation pathways for this compound have not been extensively published. Therefore, this guide provides a comprehensive framework based on established regulatory guidelines and scientific principles to help you design, execute, and troubleshoot your own degradation studies. The goal is to equip you with the necessary strategies to investigate the intrinsic stability of the molecule, identify potential degradation products, and develop a stability-indicating analytical method.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of a forced degradation study?

A1: A forced degradation study, or stress testing, intentionally degrades a drug substance using more severe conditions than those used in accelerated stability testing.[1] The primary goals are to:

  • Identify the likely degradation products that could form under various conditions.[2]

  • Understand the degradation pathways of the molecule.[1][2]

  • Establish the intrinsic stability of the drug substance.[2]

  • Develop and validate a stability-indicating analytical method that can separate and quantify the active pharmaceutical ingredient (API) from its degradants.[3][4]

Q2: What are the typical stress conditions recommended by regulatory bodies like the ICH?

A2: The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), recommend exposing the drug substance to a variety of stress conditions to evaluate its stability.[5][6] These core conditions include:

  • Acid and Base Hydrolysis: To evaluate susceptibility to degradation in acidic and basic environments.

  • Oxidation: To assess the impact of oxidative stress.

  • Thermal Stress: To investigate degradation at elevated temperatures.

  • Photostability: To determine the effect of light exposure.[2][6]

Q3: How much degradation should I aim for in my experiments?

A3: The generally accepted target for degradation is between 5% and 20%.[5][7] This range is considered sufficient to generate and detect primary degradation products without being so excessive that it leads to secondary or tertiary degradants that may not be relevant under normal storage conditions.[8]

Q4: Why is a "stability-indicating method" so important?

A4: A stability-indicating method (SIM) is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, process impurities, or other components in the sample.[4][9] It is crucial because it provides assurance that the analytical method can detect changes in the quality and purity of the drug substance over time.[4]

Getting Started: A General Strategy for Forced Degradation Studies

This section outlines a starting point for your experiments. The conditions provided are typical starting points and should be adjusted based on the observed stability of this compound.

Initial Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a co-solvent with water if solubility allows).

Troubleshooting Guide

Q5: I am not observing any degradation under the initial stress conditions. What should I do?

A5: If you do not see any degradation (or less than 5%), you need to increase the severity of the stress conditions. Consider the following adjustments:

  • Increase Temperature: For hydrolytic, oxidative, and thermal studies, increase the temperature in 10°C increments (e.g., from 60°C to 70°C).[8]

  • Increase Reagent Concentration: For acid/base hydrolysis, you can increase the molarity of the acid or base (e.g., from 0.1 M to 1 M).

  • Extend Exposure Time: Increase the duration of the stress test (e.g., from 8 hours to 24 hours or longer).

  • Increase Oxidant Concentration: For oxidative studies, you can increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).

Q6: The degradation is too extensive and rapid (>>20%). How can I achieve the target range?

A6: If the molecule degrades too quickly, you need to use milder conditions. Try the following:

  • Decrease Temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C).

  • Decrease Reagent Concentration: Use a lower concentration of the stress agent (e.g., 0.01 M HCl or 0.1% H₂O₂).

  • Reduce Exposure Time: Sample at earlier time points to capture the 5-20% degradation window.

Q7: My analytical method (e.g., HPLC) is not separating the parent peak from the degradant peaks. What are the next steps?

A7: This indicates that your current analytical method is not stability-indicating. Method development is required.[10]

  • Adjust Mobile Phase Gradient: Modify the gradient profile to improve the resolution between peaks. Gradient elution is often necessary for separating complex mixtures of the API and its degradants.[10]

  • Change Mobile Phase Composition: Experiment with different organic modifiers (e.g., switch from acetonitrile to methanol or vice versa) or change the pH of the aqueous phase.

  • Try a Different Column: Select a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column) to alter selectivity.

  • Utilize a Diode-Array Detector (DAD): A DAD can help assess peak purity to determine if a peak consists of more than one co-eluting compound.[4]

Q8: I am observing new peaks in my control sample (unstressed). What could be the cause?

A8: Peaks in a control sample could be due to several factors:

  • Solvent Impurities: The solvent used to prepare the sample may have impurities. Run a blank injection of just the solvent to confirm.

  • Sample Diluent Instability: The compound may be unstable in the chosen sample diluent.

  • Contamination: Ensure glassware and equipment are clean.

Experimental Protocols & Data Presentation

Generalized Forced Degradation Protocol

This protocol provides a general framework. Researchers should adapt it based on the specific properties of this compound.

  • Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions Setup: For each condition, mix the stock solution with the stress agent in a vial. Include a control sample (drug substance in solvent, without stressor) for each condition.[11]

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal: Keep the solution of the drug substance at 60°C.

  • Incubation: Place the vials under the specified conditions (e.g., in a water bath at 60°C or in a photostability chamber). Protect photostability samples from light for the control.[11]

  • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization (for Acid/Base): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent further degradation and protect the analytical column.

  • Analysis: Analyze all samples (stressed and control) using a suitable analytical method, typically HPLC with UV or MS detection.[10]

Data Presentation Template

Use the following table to systematically record your experimental conditions and results.

Stress ConditionReagent ConcentrationTemperature (°C)Duration (hours)% Degradation of APINumber of DegradantsObservations (e.g., Peak Area of Major Degradant)
Acid Hydrolysis0.1 M HCl608
Base Hydrolysis0.1 M NaOH608
Oxidation3% H₂O₂Room Temp24
Thermal (Solution)N/A8048
Photolytic (Solid)N/ARoom TempPer ICH Q1B

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_outcome Outcome prep Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Expose oxide Oxidation (e.g., 3% H₂O₂) prep->oxide Expose thermal Thermal (e.g., 80°C) prep->thermal Expose photo Photolytic (ICH Q1B) prep->photo Expose sampling Sample at Time Points (e.g., 0, 4, 8, 24h) acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling analysis Analyze via Stability- Indicating Method (HPLC/LC-MS) sampling->analysis eval Evaluate Degradation % Identify Degradants analysis->eval pathway Elucidate Degradation Pathways eval->pathway

Caption: General workflow for conducting forced degradation studies.

Hypothetical Degradation Pathway

Note: The following diagram illustrates a hypothetical degradation pathway for this compound via amide hydrolysis. This is a common degradation route for amide-containing compounds and serves as an example of what researchers might investigate.

G parent N-(2,4-dichlorophenyl)- 2-methoxybenzamide (Parent Compound) product1 2-Methoxybenzoic Acid parent->product1 Amide Bond Cleavage (Hydrolysis) product2 2,4-Dichloroaniline parent->product2

Caption: Hypothetical amide hydrolysis degradation pathway.

References

Technical Support Center: Refining Purification Protocols for N-(2,4-dichlorophenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification protocol for N-(2,4-dichlorophenyl)-2-methoxybenzamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem: Low or No Crystal Formation During Recrystallization

Possible Causes and Solutions:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

    • Solution: Conduct small-scale solubility tests with a range of solvents. Based on the purification of similar benzamide derivatives, consider solvents such as ethanol, acetone, acetonitrile, or 1,4-dioxane.[1] For mixed solvent systems, combinations like heptane/ethyl acetate or methanol/water can be effective.

  • Too Much Solvent: An excessive amount of solvent will keep the compound in solution even at lower temperatures.[2]

    • Solution: Reduce the solvent volume by evaporation (e.g., using a rotary evaporator) and allow the solution to cool again.[2]

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal solubility limit, but crystal nucleation has not initiated.[3]

    • Solution 1 (Induce Crystallization): Gently scratch the inside of the flask with a glass rod just below the surface of the liquid.[3] The scratch marks can provide a surface for crystal growth.

    • Solution 2 (Seeding): If available, add a tiny "seed" crystal of pure this compound to the cooled solution to initiate crystallization.[3]

  • Oiling Out: The compound may separate from the solution as an oil rather than a solid. This can occur if the solution is cooled too rapidly or if the compound is significantly impure.[2]

    • Solution: Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2] Insulating the flask can promote slower cooling.

Problem: Persistent Impurities After Recrystallization

Possible Causes and Solutions:

  • Co-precipitation of Impurities: The chosen solvent may not effectively differentiate between the desired compound and impurities.

    • Solution: Re-evaluate the recrystallization solvent. If the impurity is known (e.g., unreacted starting material), choose a solvent in which the impurity is either highly soluble or very insoluble.

  • Inadequate Washing: Residual mother liquor containing impurities may remain on the crystal surface.

    • Solution: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away remaining impurities.

Problem: Poor Separation During Column Chromatography

Possible Causes and Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in either no movement of the compound or co-elution with impurities.

    • Solution: Develop an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.4 for the desired compound. For substituted benzamides, common solvent systems include ethyl acetate/hexane and methanol/dichloromethane.[4]

  • Column Overloading: Applying too much sample to the column can lead to broad bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Improper Column Packing: Channels or cracks in the silica gel bed will lead to an uneven flow of the mobile phase and poor separation.

    • Solution: Ensure the silica gel is packed uniformly as a slurry and that the column is not allowed to run dry.

Problem: Compound "Tailing" on TLC or Column Chromatography

Possible Causes and Solutions:

  • Acidic Silica Gel: The amide functionality can interact with acidic sites on the silica gel, leading to tailing.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica.

  • Compound Overloading on TLC Plate: Applying too much sample to the TLC plate can cause streaking.

    • Solution: Apply a more dilute solution of the sample to the TLC plate.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: Common impurities may include unreacted starting materials such as 2-methoxybenzoyl chloride and 2,4-dichloroaniline. Additionally, side products from the reaction, such as the hydrochloride salt of the amine, or hydrolysis of the acyl chloride to 2-methoxybenzoic acid, may be present.

Q2: How do I choose a suitable solvent for recrystallization?

A2: A good recrystallization solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below.[3] It should also not react with the compound. Small-scale solubility tests with various solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) are recommended.

Q3: What is a typical solvent system for column chromatography of a substituted benzamide?

A3: A common starting point for column chromatography of moderately polar compounds like substituted benzamides is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4] The ratio can be optimized using TLC. For more polar benzamides, a system of methanol in dichloromethane might be more effective.[4]

Q4: My compound is a solid. How do I load it onto a chromatography column?

A4: There are two common methods for loading a solid sample:

  • Wet Loading: Dissolve the compound in a minimal amount of the chromatography eluent or a slightly more polar solvent and apply it to the top of the column.

  • Dry Loading: Dissolve the compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.

Quantitative Data Summary

The following table summarizes solubility data for a related compound, m-methoxybenzamide, which can serve as a starting point for solvent selection.

SolventApproximate Solubility of m-MethoxybenzamideReference
Ethanol~1 mg/mL--INVALID-LINK--
Dimethyl Sulfoxide (DMSO)~30 mg/mL--INVALID-LINK--
Dimethylformamide (DMF)~30 mg/mL--INVALID-LINK--

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot solvent until it does.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Allow the crystals to air dry on the filter paper or dry them further in a desiccator or vacuum oven.

Protocol 2: General Column Chromatography Procedure

  • Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom and cover it with a thin layer of sand.

  • Packing the Column: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column, allowing the solvent to drain periodically. Gently tap the column to ensure even packing and remove any air bubbles. Add a thin layer of sand to the top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column. Alternatively, use the dry loading method described in the FAQs.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (if using flash chromatography) to maintain a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow crude_product Crude N-(2,4-dichlorophenyl)- 2-methoxybenzamide recrystallization Recrystallization crude_product->recrystallization purity_check_1 Check Purity (TLC, NMR) recrystallization->purity_check_1 column_chromatography Column Chromatography purity_check_2 Check Purity (TLC, NMR) column_chromatography->purity_check_2 purity_check_1->column_chromatography Purity < 95% pure_product Pure Product purity_check_1->pure_product Purity > 95% purity_check_2->pure_product Purity > 95% further_purification Further Purification Needed purity_check_2->further_purification Purity < 95%

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_recrystallization start No Crystals Formed check_supersaturation Is the solution supersaturated? start->check_supersaturation induce_crystallization Scratch flask / Add seed crystal check_supersaturation->induce_crystallization Yes check_solvent_volume Is there too much solvent? check_supersaturation->check_solvent_volume No reduce_volume Reduce solvent volume check_solvent_volume->reduce_volume Yes check_oiling_out Did the compound 'oil out'? check_solvent_volume->check_oiling_out No reheat_cool_slowly Reheat, add more solvent, and cool slowly check_oiling_out->reheat_cool_slowly Yes reassess_solvent Reassess solvent choice check_oiling_out->reassess_solvent No

Caption: A troubleshooting decision tree for issues encountered during recrystallization.

References

"interpreting ambiguous results from N-(2,4-dichlorophenyl)-2-methoxybenzamide screens"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering ambiguous results during the screening of N-(2,4-dichlorophenyl)-2-methoxybenzamide and related compounds. Our aim is to help you identify potential artifacts and guide you toward data validation.

Troubleshooting Guides

Issue 1: Inconsistent activity or poor dose-response curves.

Question: We have identified this compound as a hit in our primary screen, but the activity is not consistent across replicate plates, and we are unable to obtain a clear dose-response curve. What could be the issue?

Answer: Inconsistent results and poorly defined dose-response curves can stem from several factors related to compound and assay variability. Here are some troubleshooting steps:

  • Compound Solubility and Aggregation:

    • Problem: this compound, like many small molecules, may have limited aqueous solubility, leading to precipitation or aggregation in your assay buffer. This can cause variable results and non-specific inhibition.[1]

    • Recommendation:

      • Visually inspect your assay plates for any signs of precipitation.

      • Include a low concentration of a non-ionic detergent, such as Triton X-100 or Tween-20, in your assay buffer to prevent aggregation.[1]

      • Consider using a different solvent for your stock solution, although DMSO is most common. Ensure the final concentration of the solvent is consistent across all wells and does not exceed a level that affects your assay (typically <1%).

  • Assay Variability:

    • Problem: Variations in dispensing, incubation times, or plate reader performance can introduce errors.[2]

    • Recommendation:

      • Review your liquid handling and robotic systems for accuracy and precision.

      • Ensure consistent incubation times and temperatures for all plates.

      • Include appropriate positive and negative controls on every plate to monitor assay performance.[3]

  • Compound Purity and Integrity:

    • Problem: The purity of the compound can affect its activity. Degradation over time, especially after freeze-thaw cycles, can also lead to inconsistent results.

    • Recommendation:

      • Verify the purity of your compound stock using methods like HPLC.

      • Prepare fresh dilutions from a stock solution for each experiment to minimize the impact of degradation.

Issue 2: Activity observed in the primary screen is not confirmed in an orthogonal assay.

Question: Our primary screen, a fluorescence-based assay, showed significant activity for this compound. However, when we tested the compound in a secondary, orthogonal assay (e.g., a label-free method), the activity was lost. Why is this happening?

Answer: This is a common scenario in high-throughput screening (HTS) and often points to assay interference rather than true biological activity.[4] Here’s how to troubleshoot:

  • Compound Autofluorescence:

    • Problem: The compound itself may be fluorescent at the excitation and emission wavelengths used in your primary assay, leading to a false-positive signal.[3]

    • Recommendation:

      • Measure the fluorescence of the compound in the assay buffer without the biological target or reagents.

      • If autofluorescence is confirmed, your primary assay results are likely artifactual. The negative result in the orthogonal, non-fluorescence-based assay should be considered more reliable.

  • Interference with the Reporter System:

    • Problem: If your primary assay uses a reporter enzyme (e.g., luciferase, β-lactamase), the compound may directly inhibit or stabilize the reporter, leading to a change in signal that is independent of the intended biological target.

    • Recommendation:

      • Perform a counter-screen using the reporter enzyme in the absence of the primary target. For instance, in a luciferase-based reporter assay, test the compound's effect on purified luciferase enzyme.

      • A positive result in the counter-screen indicates interference with the reporter system.

  • Workflow for Investigating Conflicting Results:

    G Start Primary Screen Hit OrthogonalAssay Test in Orthogonal Assay Start->OrthogonalAssay NoActivity No Activity Observed OrthogonalAssay->NoActivity Negative ActivityConfirmed Activity Confirmed OrthogonalAssay->ActivityConfirmed Positive CheckInterference Investigate Assay Interference NoActivity->CheckInterference Autofluorescence Test for Compound Autofluorescence CheckInterference->Autofluorescence ReporterInterference Counter-screen for Reporter Interference CheckInterference->ReporterInterference Artifact Result is Likely an Artifact Autofluorescence->Artifact Positive ReporterInterference->Artifact Positive

    Caption: Troubleshooting workflow for conflicting assay results.

Frequently Asked Questions (FAQs)

Q1: What are the potential biological targets of this compound?

While the specific targets of this compound are not extensively documented, related benzamide compounds have shown activity against various targets. For instance, some 2-methoxybenzamide derivatives are known to inhibit the Hedgehog (Hh) signaling pathway.[5] Other benzamides have been identified as ligands for dopamine receptors.[6] Therefore, it is plausible that this compound could have activity in these or other signaling pathways.

Q2: We are using a Gli-luciferase reporter assay to screen for Hedgehog pathway inhibitors. What kind of ambiguous results might we see with this compound?

In a Gli-luciferase reporter assay, you might encounter the following ambiguous results:

  • Direct Luciferase Inhibition: The compound could directly inhibit the luciferase enzyme, leading to a decrease in signal that mimics Hh pathway inhibition. A counter-screen against purified luciferase is essential to rule this out.

  • Cytotoxicity: The compound could be toxic to the cells, leading to a decrease in reporter gene expression and a lower luciferase signal. It is crucial to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your primary screen to distinguish true pathway inhibition from cytotoxicity.

  • Hypothetical Hedgehog Signaling Pathway and Assay Principle:

    G cluster_pathway Hedgehog Signaling Pathway cluster_assay Luciferase Reporter Assay Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits Gli Gli SUFU->Gli inhibits GliA Gli (Active) Gli->GliA activation Nucleus Nucleus GliA->Nucleus GliReporter Gli-Luciferase Reporter Construct GliA->GliReporter activates TargetGenes Target Gene Expression Nucleus->TargetGenes Luciferase Luciferase Expression GliReporter->Luciferase Light Light Signal Luciferase->Light

    Caption: Simplified Hedgehog signaling pathway and reporter assay.

Q3: How should we structure our experimental workflow to minimize ambiguous results?

A well-designed screening cascade is crucial for identifying high-quality hits and eliminating false positives early on.[3]

  • Experimental Workflow for Hit Validation:

    G PrimaryScreen Primary Screen (e.g., single concentration) DoseResponse Dose-Response Confirmation PrimaryScreen->DoseResponse CounterScreens Counter-Screens (e.g., reporter interference) DoseResponse->CounterScreens CellViability Cell Viability Assay DoseResponse->CellViability OrthogonalAssay Orthogonal Assay (different technology) CounterScreens->OrthogonalAssay Pass SAR SAR with Analogs OrthogonalAssay->SAR Pass CellViability->SAR ValidatedHit Validated Hit SAR->ValidatedHit

    Caption: Recommended hit validation workflow.

Data Presentation

Table 1: Example Data from a Primary Screen and Follow-up Assays
Compound IDPrimary Screen (% Inhibition)Dose-Response IC50 (µM)Luciferase Counter-Screen (% Inhibition)Cell Viability (% of Control)
This compound 85.21.575.895.3
Analog 178.92.35.298.1
Analog 212.3> 502.1101.2
Positive Control98.50.11.899.5
Negative Control2.1> 500.5100.0

In this hypothetical example, this compound shows potent activity in the primary screen but also significant inhibition in the luciferase counter-screen, suggesting the primary result is an artifact. Analog 1, however, shows good primary activity and minimal off-target effects, making it a more promising candidate.

Experimental Protocols

Protocol 1: Luciferase Counter-Screen
  • Prepare a serial dilution of the test compound in a 384-well white, opaque-bottom plate.

  • Add a solution of purified luciferase enzyme (e.g., from Promega) to each well at a concentration that gives a robust signal.

  • Incubate for 15-30 minutes at room temperature.

  • Add the luciferase substrate (e.g., luciferin).

  • Immediately measure luminescence using a plate reader.

  • Calculate the percent inhibition relative to DMSO-treated controls.

Protocol 2: Compound Autofluorescence Assay
  • Prepare a serial dilution of the test compound in a 384-well black, clear-bottom plate using the same assay buffer as the primary screen.

  • Incubate the plate under the same conditions as the primary assay.

  • Measure the fluorescence intensity using the same excitation and emission wavelengths as the primary screen.

  • A significant signal above the buffer-only background indicates autofluorescence.

References

Validation & Comparative

Validating the Biological Target of N-(2,4-dichlorophenyl)-2-methoxybenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the biological target of N-(2,4-dichlorophenyl)-2-methoxybenzamide, a compound of interest in drug discovery. Based on available literature, the putative biological target is the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. This pathway is a critical regulator of embryonic development and has been implicated in the pathogenesis of various cancers.

This guide will compare this compound with established SMO inhibitors and other relevant 2-methoxybenzamide derivatives. It provides available experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.

Performance Comparison

Table 1: In Vitro Inhibition of Hedgehog Signaling Pathway

CompoundTargetAssay TypeIC50 (nM)Reference
2-Methoxybenzamide Derivative (Compound 21) Smoothened (SMO)Gli-luciferase Reporter Assay30[1]
Vismodegib (GDC-0449) Smoothened (SMO)Cell-free Assay3[2]
Sonidegib (LDE225) Smoothened (SMO)Cell-free Assay (human)2.5[2]
Sonidegib (LDE225) Smoothened (SMO)Cell-free Assay (mouse)1.3[2]

Note: Compound 21 is a potent 2-methoxybenzamide derivative from a study on Hedgehog signaling inhibitors. The lack of specific data for this compound necessitates the use of such analogs for comparative purposes.

Signaling Pathway and Experimental Workflow

To validate the biological target of this compound, a series of experiments targeting the Hedgehog signaling pathway are essential.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the Smoothened (SMO) receptor. Activated SMO then initiates a downstream signaling cascade that leads to the activation of GLI transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation and differentiation.

Hedgehog Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Hedgehog Ligand (e.g., Shh) PTCH1 PTCH1 Shh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits GLI_active Active GLI GLI->GLI_active activation TargetGenes Target Gene Expression GLI_active->TargetGenes promotes

Figure 1: Simplified Hedgehog Signaling Pathway.
Experimental Workflow for Target Validation

A typical workflow to validate this compound as a SMO inhibitor would involve a primary functional screen followed by a direct binding assay.

Experimental Workflow start Start: Synthesize/Obtain This compound primary_assay Primary Functional Assay: Gli-luciferase Reporter Assay start->primary_assay data_analysis1 Data Analysis: Determine IC50 primary_assay->data_analysis1 binding_assay Direct Target Engagement Assay: Competitive SMO Binding Assay data_analysis1->binding_assay  If active data_analysis2 Data Analysis: Determine Ki binding_assay->data_analysis2 conclusion Conclusion: Validate SMO as the Biological Target data_analysis2->conclusion

Figure 2: Experimental workflow for target validation.

Experimental Protocols

Gli-Luciferase Reporter Assay

This assay is a common method to functionally assess the activity of the Hedgehog signaling pathway. It utilizes a cell line engineered to express a luciferase reporter gene under the control of a GLI-responsive promoter. Inhibition of the pathway results in a decrease in luciferase activity.

Materials:

  • NIH/3T3 or other suitable cells stably transfected with a Gli-responsive luciferase reporter construct.

  • Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin/streptomycin).

  • Sonic Hedgehog (Shh) conditioned medium or a small molecule SMO agonist (e.g., SAG).

  • This compound and control compounds (e.g., Vismodegib, Sonidegib).

  • Luciferase assay reagent (e.g., Promega Dual-Luciferase® Reporter Assay System).

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Protocol:

  • Seed the Gli-luciferase reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • The following day, replace the medium with a low-serum medium.

  • Prepare serial dilutions of this compound and control compounds.

  • Treat the cells with the compounds for a predetermined time (e.g., 2 hours) before stimulating the pathway.

  • Stimulate the Hedgehog pathway by adding Shh conditioned medium or a small molecule SMO agonist to the wells. Include unstimulated and vehicle-treated controls.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.

  • Calculate the IC50 value for each compound by plotting the normalized luciferase activity against the compound concentration.

Competitive Smoothened Binding Assay

This assay directly measures the ability of a compound to bind to the Smoothened receptor by competing with a known fluorescently labeled or radiolabeled SMO ligand.

Materials:

  • Cell membranes prepared from cells overexpressing human SMO receptor.

  • A labeled SMO ligand (e.g., [3H]-cyclopamine or BODIPY-cyclopamine).

  • This compound and unlabeled control compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter or fluorescence plate reader.

Protocol:

  • Prepare a reaction mixture containing the cell membranes, the labeled SMO ligand at a concentration close to its Kd, and varying concentrations of this compound or control compounds.

  • Include wells for total binding (labeled ligand only) and non-specific binding (labeled ligand in the presence of a high concentration of an unlabeled SMO ligand).

  • Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Separate the bound and free ligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound ligand.

  • Measure the amount of bound labeled ligand on the filters using a scintillation counter (for radioligands) or a fluorescence plate reader (for fluorescent ligands).

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value for this compound by analyzing the competition binding data using appropriate software.

Conclusion

Validating the biological target of a novel compound is a critical step in the drug discovery process. For this compound, the available evidence strongly suggests that its biological target is the Smoothened receptor within the Hedgehog signaling pathway. The experimental protocols outlined in this guide provide a robust framework for confirming this hypothesis. A direct comparison of its inhibitory activity with established SMO inhibitors like Vismodegib and Sonidegib will be crucial in determining its therapeutic potential. The lack of publicly available, direct experimental data for this compound highlights the necessity for conducting the described validation studies to fully characterize its pharmacological profile.

References

A Comparative Analysis of N-(2,4-dichlorophenyl)-2-methoxybenzamide and Its Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in a multitude of pharmacologically active agents. Its versatility allows for a wide range of structural modifications, enabling the fine-tuning of biological activity. This guide provides a comparative overview of the biological activities of N-(2,4-dichlorophenyl)-2-methoxybenzamide and related benzamide analogs, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. While direct comparative data for this compound is limited in publicly available literature, this guide synthesizes structure-activity relationship (SAR) data from closely related analogs to infer its potential activity profile.

Comparative Activity of Benzamide Analogs

The biological activity of benzamide derivatives is significantly influenced by the nature and position of substituents on both the N-phenyl ring and the benzoyl moiety. The following tables summarize quantitative data for various benzamide analogs, providing a basis for comparison.

Anticancer Activity

Benzamide derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis through pathways such as reactive oxygen species (ROS) generation and mitochondrial dysfunction, or the inhibition of crucial cellular components like tubulin.[1][2][3]

Compound/AnalogCancer Cell LineIC50 (µM)Reference
BJ-13 Gastric CancerNot specified[1]
I-25 (MY-943) MGC-8030.017[2]
HCT-1160.044[2]
KYSE4500.030[2]
I-33 (MY-875) MGC-8030.027[2]
HCT-1160.055[2]
KYSE4500.067[2]
Compound 20b Various0.012 - 0.027[3]
Imidazole-based N-phenylbenzamide (4e) A5498.9[4]
HeLa11.1[4]
MCF-79.2[4]
Imidazole-based N-phenylbenzamide (4f) A5497.5[4]
HeLa9.3[4]
MCF-78.9[4]
Bis-benzamide (14d) PCa0.016[5]
Antimicrobial Activity

The antimicrobial potential of benzamide derivatives has been explored against a variety of bacterial and fungal pathogens.[6][7] Some analogs have shown promising activity, including against drug-resistant strains.[8][9][10]

Compound/AnalogMicroorganismZone of Inhibition (mm) / MIC (µg/mL)Reference
Compound 5a B. subtilis25 mm / 6.25 µg/mL[6]
E. coli31 mm / 3.12 µg/mL[6]
Compound 6b E. coli24 mm / 3.12 µg/mL[6]
Compound 6c B. subtilis24 mm / 6.25 µg/mL[6]
Compound 9 (3-methoxybenzamide derivative) M. smegmatisZone ratio: 0.62[9]
S. aureusZone ratio: 0.44[9]
Compound E23 (aminobenzamide derivative) Gram-positive strainsMIC: 0.5-2 µg/mL[8]
Enzyme Inhibition

Benzamide analogs have been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases. For instance, their ability to inhibit histone deacetylase 1 (HDAC1) and acetylcholinesterase (AChE) is of interest in cancer and neurodegenerative disease research, respectively.[11][12][13]

Compound/AnalogEnzymeBinding Energy (kcal/mol) / IC50 (µM)Reference
Compound 36 HDAC1-19.1[11]
Compound 37 HDAC1-18.5[11]
Compound 49 HDAC1-24.0[11]
CPD-60 HDAC1-21.2[11]
CI-994 HDAC1-14.4[11]
MS275 HDAC1-16.1[11]
Compound 7a (picolinamide derivative) AChE2.49[12][13]

Structure-Activity Relationship (SAR) Insights

The substituents on the benzamide scaffold play a critical role in determining the biological activity.

  • N-phenyl ring substitutions: The presence of electron-withdrawing groups, such as halogens (e.g., chloro, bromo), on the N-phenyl ring can influence activity. The position of these substituents is also crucial. For instance, in some anticancer N-benzylbenzamide derivatives, a 3,4,5-trimethoxy substitution on the N-benzyl ring was found to be favorable.

  • Benzoyl ring substitutions: Methoxy groups on the benzoyl ring, as seen in this compound, can impact activity. The 2-methoxy group, in particular, has been explored in the context of Hedgehog signaling pathway inhibition.[14] The position and number of methoxy groups can affect the compound's conformation and its interaction with biological targets.

Based on the available data for analogs, the 2,4-dichloro substitution on the N-phenyl ring of the target compound is expected to enhance lipophilicity, which may affect cell permeability and interaction with hydrophobic binding pockets. The 2-methoxy group on the benzoyl ring could influence the molecule's conformation and provide a hydrogen bond acceptor, potentially contributing to its binding affinity to specific targets.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays cited in the comparison.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (benzamide analogs) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro Antimicrobial Activity (Broth Microdilution Method)
  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified time (e.g., 18-24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

General Workflow for In Vitro Cytotoxicity Assay

G cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_addition Addition of Benzamide Analogs cell_seeding->compound_addition incubation Incubation (48-72h) compound_addition->incubation mtt_assay MTT Reagent Addition & Incubation incubation->mtt_assay solubilization Formazan Solubilization mtt_assay->solubilization readout Absorbance Reading solubilization->readout data_analysis IC50 Calculation readout->data_analysis

Caption: A generalized workflow for determining the in vitro cytotoxicity of benzamide analogs using the MTT assay.

Key Structural Features of Benzamide Analogs and Their Influence on Activity

SAR cluster_scaffold Benzamide Scaffold cluster_substituents Substituents cluster_properties Physicochemical & Biological Properties Benzamide Benzamide Core N_Phenyl N-Phenyl Ring Substituents (e.g., -Cl, -Br) Benzoyl Benzoyl Ring Substituents (e.g., -OCH3) Lipophilicity Lipophilicity N_Phenyl->Lipophilicity Conformation Molecular Conformation N_Phenyl->Conformation H_Bonding Hydrogen Bonding Benzoyl->H_Bonding Benzoyl->Conformation Activity Biological Activity (Anticancer, Antimicrobial, etc.) Lipophilicity->Activity H_Bonding->Activity Conformation->Activity

Caption: Structure-activity relationship (SAR) of benzamide analogs, highlighting the influence of substituents on key properties and overall biological activity.

References

A Comparative Analysis of N-(2,4-dichlorophenyl)-2-methoxybenzamide and Salicylanilides

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the chemical structures, mechanisms of action, and biological activities of N-(2,4-dichlorophenyl)-2-methoxybenzamide and the broader class of salicylanilides. This comparison is supported by available experimental data and detailed methodologies for key experiments.

Introduction

The search for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. Both benzamides and salicylanilides represent important scaffolds in drug discovery, exhibiting a wide range of biological activities. This guide focuses on a comparative analysis of this compound, a specific benzamide derivative, and the well-established class of salicylanilides. While extensive data is available for salicylanilides, information regarding the specific biological activities of this compound is limited in the public domain. Therefore, this comparison will draw upon data from closely related analogs to provide a comprehensive overview.

Chemical Structures

The fundamental structural differences between this compound and salicylanilides are key to understanding their distinct chemical properties and biological activities.

This compound belongs to the benzamide class of compounds. Its structure is characterized by a benzoyl ring substituted with a methoxy group at the 2-position, and an aniline ring with two chlorine atoms at the 2- and 4-positions, linked by an amide bond.

Salicylanilides are derivatives of salicylic acid and aniline, forming a 2-hydroxy-N-phenylbenzamide core structure. The hydroxyl group at the 2-position of the salicylic acid moiety is a defining feature of this class. Various substitutions on both the salicylic and anilide rings give rise to a diverse family of compounds with a broad spectrum of biological activities.

Mechanism of Action

The proposed mechanisms of action for these two classes of compounds differ significantly, reflecting their distinct structural features.

This compound and its Analogs: The precise mechanism of action for this compound is not well-documented. However, studies on related 2-methoxybenzamide derivatives suggest potential anticancer activity through the inhibition of the Hedgehog (Hh) signaling pathway. The 2-methoxybenzamide scaffold has been identified as a connector in molecules that inhibit the Smoothened (Smo) receptor, a key component of the Hh pathway[1][2]. Aberrant Hh signaling is implicated in the development of various cancers.

Salicylanilides: The primary and most well-established mechanism of action for salicylanilides is the uncoupling of oxidative phosphorylation in mitochondria. This disruption of the proton gradient across the inner mitochondrial membrane inhibits ATP synthesis, leading to energy depletion and ultimately cell death in susceptible organisms. This mechanism is central to their anthelmintic activity.

In addition to mitochondrial uncoupling, salicylanilides, particularly in the context of cancer, have been shown to modulate various signaling pathways, including:

  • Wnt/β-catenin pathway

  • mTORC1 signaling pathway

  • STAT3 signaling pathway

  • NF-κB signaling pathway

  • Notch signaling pathway

Furthermore, some salicylanilides can inhibit the protein tyrosine kinase activity of the epidermal growth factor receptor (EGFR).

Below is a DOT script visualizing the multifaceted mechanism of action of salicylanilides.

G Proposed Mechanisms of Action for Salicylanilides cluster_mito Mitochondrial Effects cluster_signal Signaling Pathway Modulation Salicylanilides Salicylanilides Uncoupling Uncoupling of Oxidative Phosphorylation Salicylanilides->Uncoupling Wnt Wnt/β-catenin Salicylanilides->Wnt mTORC1 mTORC1 Salicylanilides->mTORC1 STAT3 STAT3 Salicylanilides->STAT3 NFkB NF-κB Salicylanilides->NFkB Notch Notch Salicylanilides->Notch EGFR EGFR Inhibition Salicylanilides->EGFR Mito Mitochondria ATP_depletion ATP Depletion Uncoupling->ATP_depletion CellDeath Cell Death / Inhibition of Parasite Motility ATP_depletion->CellDeath Wnt->CellDeath mTORC1->CellDeath STAT3->CellDeath NFkB->CellDeath Notch->CellDeath EGFR->CellDeath

Mechanisms of Action for Salicylanilides

Comparative Performance Data

Direct comparative experimental data between this compound and salicylanilides is not available in the reviewed literature. The following tables summarize the available quantitative data for salicylanilides and related benzamide derivatives in the areas of antimicrobial and anticancer activity.

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Salicylanilide Derivatives against various bacterial strains.

CompoundS. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)K. pneumoniae (µg/mL)Reference
N-(2-chlorophenyl)-2-hydroxybenzamide derivative125-500>500>500>500[1]
N-(4-chlorophenyl)-2-hydroxybenzamide derivative≥500>500>500>500[1]

Note: Data for this compound is not available. The presented data for salicylanilide derivatives indicates greater efficacy against Gram-positive bacteria.

Anticancer Activity

Table 2: Half-maximal inhibitory concentration (IC50) of Salicylanilide Derivatives and a 2-methoxybenzamide analog against various cancer cell lines.

Compound/AnalogCell LineIC50 (µM)Reference
Salicylanilide Derivatives
NiclosamideU87 Glioblastoma~5[2]
Salicylanilide 5-chloropyrazinoatesU87 Glioblastoma10-20[2]
2-methoxybenzamide Analog
Compound 17 (2-methoxybenzamide derivative)Gli-luc reporter0.12[1]
Compound 21 (2-methoxybenzamide derivative)Gli-luc reporter0.03[1]

Note: The data for the 2-methoxybenzamide analogs suggest potent inhibition of the Hedgehog signaling pathway, a target in cancer therapy. The IC50 values for salicylanilide derivatives demonstrate their cytotoxic effects on cancer cells. A direct comparison of potency is difficult due to the different assays and cell lines used.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments based on the reviewed literature.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Below is a DOT script outlining the workflow for a typical broth microdilution assay.

G Broth Microdilution Assay Workflow start Start prep_stock Prepare Compound Stock Solution start->prep_stock serial_dilute Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for Broth Microdilution Assay
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion

This comparative analysis highlights the distinct profiles of this compound and salicylanilides. Salicylanilides are a well-researched class of compounds with established anthelmintic and emerging anticancer properties, primarily acting through the uncoupling of oxidative phosphorylation and modulation of various signaling pathways. In contrast, specific biological data for this compound is scarce. However, based on studies of related 2-methoxybenzamide analogs, it may hold potential as an inhibitor of the Hedgehog signaling pathway, a promising target in oncology.

The lack of direct comparative data underscores the need for further experimental investigation into the biological activities of this compound. Such studies would enable a more definitive comparison and could potentially uncover novel therapeutic applications for this and related benzamide derivatives. Researchers are encouraged to utilize the provided experimental protocols as a foundation for future investigations in this area.

References

Comparative Efficacy Analysis of N-(2,4-dichlorophenyl)-2-methoxybenzamide and Known Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of N-(2,4-dichlorophenyl)-2-methoxybenzamide, a novel benzamide derivative, against established tankyrase inhibitors. While direct experimental data for this compound is not yet publicly available, its structural features, particularly the benzamide core, suggest a potential for activity against tankyrase, a key regulator in the Wnt/β-catenin signaling pathway. This pathway is frequently dysregulated in various cancers, making tankyrase an attractive therapeutic target.

This document serves to contextualize the potential of this compound by comparing it with well-characterized tankyrase inhibitors, for which robust experimental data on efficacy are available. The following sections present a quantitative comparison of inhibitory activities, detailed experimental protocols for assessing tankyrase inhibition, and a visualization of the targeted signaling pathway.

Quantitative Comparison of Tankyrase Inhibitors

The efficacy of several known tankyrase inhibitors against the two isoforms, Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the IC50 values for a selection of well-established tankyrase inhibitors.

CompoundTargetIC50 (nM)Assay TypeReference
XAV939 TNKS111Cell-free[1][2][3]
TNKS24Cell-free[1][2][3]
G007-LK TNKS146Cell-free[4][5][6]
TNKS225Cell-free[4][5][6]
Wnt Signaling50Cellular (HEK293)[7]
OM-153 TNKS113Biochemical[8]
TNKS22Biochemical[8]
Wnt Signaling0.63Cellular (HEK293)[8]
WXL-8 TNKS19.1Colorimetric Enzyme Assay
Tankyrase-IN-2 TNKS110Not Specified[9]
TNKS27Not Specified[9]
MN-64 TNKS16Not Specified[6]
TNKS272Not Specified[6]
RK-287107 TNKS114.3In vitro[6]
TNKS210.6In vitro[6]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the characterization of tankyrase inhibitors. These protocols provide a framework for assessing the efficacy of novel compounds like this compound.

Tankyrase Enzymatic Assay (Cell-Free)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified tankyrase.

  • Objective: To determine the IC50 value of a test compound against purified TNKS1 and TNKS2.

  • Materials:

    • Purified recombinant human TNKS1 and TNKS2 enzymes.

    • Histone H4 as a substrate.

    • Biotinylated NAD+ (Nicotinamide adenine dinucleotide).

    • Streptavidin-coated plates.

    • Anti-poly(ADP-ribose) (PAR) antibody conjugated to a detectable marker (e.g., horseradish peroxidase).

    • Test compound (e.g., this compound) at various concentrations.

    • Assay buffer and wash buffers.

  • Procedure:

    • Streptavidin-coated plates are incubated with biotinylated histone H4 to immobilize the substrate.

    • Purified TNKS1 or TNKS2 enzyme is pre-incubated with varying concentrations of the test compound.

    • The enzyme-inhibitor mixture is added to the histone-coated plates along with NAD+.

    • The enzymatic reaction is allowed to proceed for a specified time at 37°C.

    • The plates are washed to remove unbound reagents.

    • The amount of poly(ADP-ribosyl)ated histone is quantified by adding an anti-PAR antibody and measuring the resulting signal.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Wnt/β-catenin Signaling Reporter Assay (Cellular)

This assay assesses the functional consequence of tankyrase inhibition in a cellular context by measuring the activity of the Wnt/β-catenin signaling pathway.

  • Objective: To determine the effect of a test compound on Wnt/β-catenin signaling in a cell-based model.

  • Materials:

    • HEK293T cells (or other suitable cell line) co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a Renilla luciferase control plasmid.

    • Wnt3a conditioned medium or a GSK3β inhibitor (e.g., CHIR99021) to activate the Wnt pathway.

    • Test compound at various concentrations.

    • Cell culture medium and reagents.

    • Dual-luciferase reporter assay system.

  • Procedure:

    • Transfected cells are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with varying concentrations of the test compound in the presence of a Wnt pathway activator.

    • After a defined incubation period (e.g., 24 hours), the cells are lysed.

    • The luciferase and Renilla activities are measured using a luminometer.

    • The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number.

    • The effect of the compound on Wnt signaling is determined by comparing the luciferase activity in treated versus untreated cells.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the Wnt/β-catenin signaling pathway, the role of tankyrase, and a general workflow for inhibitor screening.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / Tankyrase Activity cluster_inhibited Tankyrase Inhibition Axin Axin DestructionComplex Axin->DestructionComplex APC APC APC->DestructionComplex GSK3b GSK3β GSK3b->DestructionComplex CK1 CK1α CK1->DestructionComplex BetaCatenin_off β-catenin Proteasome Proteasome BetaCatenin_off->Proteasome Ubiquitination & Degradation BetaCatenin_off->DestructionComplex Phosphorylation TCF_LEF_off TCF/LEF Wnt_Genes_off Wnt Target Genes (OFF) TCF_LEF_off->Wnt_Genes_off DestructionComplex->BetaCatenin_off Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 DVL DVL Frizzled->DVL LRP5_6->DVL Axin_on Axin DVL->Axin_on Inhibits Destruction Complex Tankyrase Tankyrase Tankyrase->Axin_on PARylation & Degradation BetaCatenin_on β-catenin TCF_LEF_on TCF/LEF BetaCatenin_on->TCF_LEF_on Accumulation & Translocation Wnt_Genes_on Wnt Target Genes (ON) TCF_LEF_on->Wnt_Genes_on Nucleus_on Nucleus Inhibitor N-(2,4-dichlorophenyl)- 2-methoxybenzamide (or known inhibitor) Tankyrase_inhibited Tankyrase Inhibitor->Tankyrase_inhibited Inhibition Axin_stabilized Axin (Stabilized) BetaCatenin_deg β-catenin Axin_stabilized->BetaCatenin_deg Promotes Degradation Proteasome_active Proteasome BetaCatenin_deg->Proteasome_active

Caption: Wnt/β-catenin signaling pathway and the role of tankyrase inhibition.

Experimental_Workflow cluster_screening Inhibitor Screening Workflow cluster_validation In Vivo Validation Compound N-(2,4-dichlorophenyl)- 2-methoxybenzamide Biochemical_Assay Biochemical Assay (e.g., TNKS1/2 Enzymatic Assay) Compound->Biochemical_Assay Cellular_Assay Cellular Assay (e.g., Wnt Reporter Assay) Compound->Cellular_Assay Data_Analysis Data Analysis (IC50 Determination) Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Animal_Models Animal Models (e.g., Xenograft) Lead_Optimization->Animal_Models Efficacy_Studies Efficacy & Toxicity Studies Animal_Models->Efficacy_Studies PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD

References

Confirming In Vitro Anticancer Potential of Benzamide Derivatives in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-(2,4-dichlorophenyl)-2-methoxybenzamide and Analogs

This compound is a member of the benzamide class of compounds, which are recognized for their diverse pharmacological activities.[1] The inclusion of a dichlorophenyl group and a methoxy group suggests a strategic design to enhance its biological activity, potentially as an anticancer agent.[1] Several benzamide derivatives have been investigated for their therapeutic potential, with some progressing to in vivo studies and clinical trials. This guide will draw comparisons with structurally related benzamide and benzimidazole compounds that have established in vitro and in vivo anticancer data.

Comparative In Vitro Activity

This section compares the reported in vitro anticancer activity of various benzamide derivatives.

Compound/DerivativeCell Line(s)In Vitro AssayKey Findings (e.g., IC50)
This compound Data not publicly availableData not publicly availableData not publicly available
o-aminobenzamide derivative (F8) HGC-27 (gastric cancer)Cytotoxicity assayIC50 = 0.28 μM[2]
1-(4-(benzamido)phenyl)-3-arylurea derivative (6g) A-498, NCI-H23, MDAMB-231, MCF-7, A-549MTT assayGI50 values ranging from 11.35 μM to 15.77 μM[3]
Quinazolinyl-containing benzamide (11a) Hut78, K562, Hep3B, HCT116Anti-proliferative assaySurpassed activity of MS-275[4]
Benzimidazole anthelmintics (general) Various lung cancer cell linesVariousInhibition of tumor cell growth[5][6]

Bridging the Gap: In Vivo Confirmation

Translating promising in vitro results to in vivo efficacy is a critical step in drug development. This section outlines common in vivo models and presents comparative data for benzamide analogs.

Common In Vivo Models for Anticancer Benzamides

The selection of an appropriate animal model is crucial for validating in vitro findings. For anticancer research, xenograft models are frequently employed.[7] These models involve the implantation of human tumor cells into immunocompromised mice.[7]

Comparative In Vivo Efficacy

The following table summarizes the in vivo data available for benzamide derivatives, providing a potential framework for what could be expected or aimed for with this compound.

Compound/DerivativeAnimal ModelDosing RegimenKey In Vivo Findings
o-aminobenzamide derivative (F8) HGC-27 xenograft modelNot specifiedMore efficient and less toxic than capecitabine[2]
Quinazolinyl-containing benzamide (11a) A549 tumor xenograft modelNot specifiedSignificant antitumor activity[4]
Benzimidazole anthelmintics (general) Lung cancer animal modelsVariedDecreased tumor size and volume[5]
1-Benzamido-1,4-dihydropyridine derivatives Mice (acute toxicity)High dosesNo sign of harmful effects[8]

Experimental Protocols

Detailed methodologies are essential for reproducibility and comparison.

In Vitro Proliferation Assay (MTT Assay)
  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound.

  • MTT Addition: After a specified incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50/GI50 value is determined.[3]

In Vivo Xenograft Tumor Model
  • Animal Housing: Immunocompromised mice (e.g., nude or SCID mice) are housed in a sterile environment.[7]

  • Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Compound Administration: Once tumors reach a specified size, mice are randomized into control and treatment groups. The test compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors are excised and weighed.

  • Toxicity Assessment: Animal body weight and general health are monitored for signs of toxicity.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the transition from in vitro to in vivo studies.

in_vitro_to_in_vivo_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Confirmation Compound Synthesis Compound Synthesis Cell-based Assays Cell-based Assays Compound Synthesis->Cell-based Assays Test Compound Mechanism of Action Studies Mechanism of Action Studies Cell-based Assays->Mechanism of Action Studies Identify Hits Animal Model Selection Animal Model Selection Mechanism of Action Studies->Animal Model Selection Lead Compound Efficacy Studies Efficacy Studies Animal Model Selection->Efficacy Studies Establish Model Toxicity Assessment Toxicity Assessment Efficacy Studies->Toxicity Assessment Evaluate Safety

Caption: Workflow for confirming in vitro findings in vivo.

anticancer_signaling_pathway cluster_cell Cancer Cell Benzamide_Derivative Benzamide Derivative Target_Protein Target Protein (e.g., Kinase, HDAC) Benzamide_Derivative->Target_Protein Inhibition Signaling_Cascade Signaling Cascade Target_Protein->Signaling_Cascade Apoptosis Apoptosis Signaling_Cascade->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest Induces Proliferation Proliferation Signaling_Cascade->Proliferation Blocks

Caption: Potential anticancer signaling pathway for benzamides.

Conclusion

While direct in vivo evidence for the efficacy of this compound is currently lacking in the public domain, the comparative data from analogous benzamide and benzimidazole derivatives provide a strong rationale for its further investigation. The established in vitro and in vivo methodologies for similar compounds offer a clear path forward for researchers aiming to validate the therapeutic potential of this and other novel benzamide derivatives. The successful translation of in vitro findings to in vivo models, as demonstrated by related compounds, underscores the promise of this chemical class in the development of new anticancer therapies.

References

Comparative Analysis of N-(2,4-dichlorophenyl)-2-methoxybenzamide Analogs as Hedgehog Signaling Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the structure-activity relationship of novel 2-methoxybenzamide derivatives reveals potent inhibitors of the Hedgehog signaling pathway, a critical regulator in embryonic development and a key player in the progression of various cancers. This guide provides a comparative analysis of these analogs, presenting key experimental data, detailed methodologies, and a visual representation of the underlying biological and experimental frameworks.

Researchers have synthesized and evaluated a series of N-(2,4-dichlorophenyl)-2-methoxybenzamide analogs for their potential to inhibit the Hedgehog (Hh) signaling pathway. The aberrant activation of this pathway is a known driver in the development and proliferation of several human cancers. The core structure of these analogs is based on a 2-methoxybenzamide scaffold, which has been systematically modified to explore the structure-activity relationship (SAR) and identify compounds with enhanced inhibitory activity.

Quantitative Analysis of Hedgehog Pathway Inhibition

The inhibitory activity of the synthesized this compound analogs was quantified using a Gli-luciferase (Gli-luc) reporter gene assay. This assay measures the activity of the Gli transcription factor, a key downstream effector of the Hh pathway. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of the Gli-luc activity, were determined for each analog. The results are summarized in the table below.

Compound IDR Group (Substitution on Phenyl Ring B)XYield (%)Gli-luc reporter IC50 (μM)[1]
10 2-ClCH750.17 ± 0.06
11 2,4-Cl₂CH710.53 ± 0.05
12 3-FCH830.79 ± 0.14
13 4-FCH850.34 ± 0.07
14 2-ClN800.05 ± 0.02
15 6-ClN730.86 ± 0.09
16 N860.08 ± 0.02
17 2-ClCH790.12 ± 0.06
18 2,4-Cl₂CH760.26 ± 0.08
19 3-FCH840.31 ± 0.09
20 4-FCH820.25 ± 0.04
21 2-ClN810.03 ± 0.01
22 6-ClN770.15 ± 0.08
23 N830.07 ± 0.02
3 Lead Compound--0.18 ± 0.03
1 Vismodegib (Positive Control)--0.02 ± 0.01

Structure-Activity Relationship (SAR) Insights

The analysis of the IC50 values reveals several key insights into the structure-activity relationship of these 2-methoxybenzamide analogs:

  • Impact of the Heterocyclic Core (Part A): A significant finding is that analogs incorporating a phenyl imidazole moiety (Part A) generally exhibit higher inhibitory activity compared to their benzimidazole counterparts. For instance, comparing compound 11 (benzimidazole) with an IC50 of 0.53 μM to compound 18 (phenyl imidazole) with an IC50 of 0.26 μM, a more than two-fold increase in potency is observed with the ring-opened modification.[1] Similar trends are seen when comparing compounds 12 and 19 , and 13 and 20 .[1]

  • Influence of Substituents on the Phenyl Ring (Part B): The nature and position of substituents on the terminal phenyl ring (Part B) significantly modulate the inhibitory potential.

    • A mono-chloro substitution at the 2-position (compound 17 ) resulted in potent activity (IC50 = 0.12 μM).[1]

    • However, the addition of a second chlorine atom at the 4-position (di-chloro substitution, compound 18 ) led to a 2.2-fold decrease in potency (IC50 = 0.26 μM).[1]

    • Fluoro-substituted analogs (19 and 20 ) were effective but showed lower potency compared to the mono-chloro analog 17 .[1]

  • Enhancement of Hydrophilicity: Replacing the terminal phenyl ring with a pyridine ring (increasing hydrophilicity) generally led to a significant improvement in Hh pathway inhibition.[1] This is highlighted by the potent activity of compound 21 (IC50 = 0.03 μM), which incorporates a 2-chloropyridine moiety and was identified as the most potent analog in the series.[1]

Experimental Protocols

General Synthesis of 2-Methoxybenzamide Analogs

The synthesis of the target 2-methoxybenzamide analogs involved a multi-step process. A key step is the amidation of variously substituted carboxylic acids with different aniline derivatives. For example, the synthesis of compounds 10-16 involved the hydrolysis of corresponding esters to carboxylic acids, which were then amidated with 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline.[2] A similar strategy was employed for the synthesis of compounds 17-23 , where the carboxylic acids were condensed with a phenyl imidazole amine derivative.[2]

Gli-Luciferase Reporter Gene Assay

The inhibitory activity of the compounds on the Hedgehog signaling pathway was assessed using a Gli-luciferase reporter gene assay in NIH3T3 cells.

  • Cell Culture and Transfection: NIH3T3 cells are cultured in appropriate media. For the assay, cells are seeded in multi-well plates and transfected with a Gli-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Compound Treatment: Following transfection, the cells are treated with varying concentrations of the test compounds. A known Hh pathway inhibitor, such as Vismodegib, is used as a positive control.

  • Luciferase Activity Measurement: After an incubation period (typically 24-48 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The IC50 values are then calculated from the dose-response curves.

Antiproliferative Assay

The antiproliferative activity of the most potent compounds was evaluated against the Daoy medulloblastoma cell line, which has a constitutively active Hh pathway.

  • Cell Seeding: Daoy cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Incubation: The cells are then incubated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a real-time cell analysis system.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The results are often presented as the concentration of the compound that causes a 50% reduction in cell viability (IC50). For compound 21 , at concentrations of 1 μM and 10 μM, the cell viabilities were 72% and 43%, respectively, demonstrating stronger antiproliferation against Daoy cells compared to Vismodegib.[1]

Visualizing the Molecular and Experimental Landscape

To better understand the biological context and the experimental procedures, the following diagrams are provided.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 (Patched-1) Hh Ligand->PTCH1 Binds SMO SMO (Smoothened) PTCH1->SMO Gli Complex SUFU-Gli Complex SMO->Gli Complex Activates SUFU SUFU Gli-A Gli (Activator) Gli Complex->Gli-A Releases Target Genes Target Gene Expression Gli-A->Target Genes Promotes

Caption: The canonical Hedgehog signaling pathway.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis Multi-step Synthesis start->synthesis analogs N-(2,4-dichlorophenyl)- 2-methoxybenzamide Analogs synthesis->analogs gli_assay Gli-Luciferase Reporter Assay analogs->gli_assay antiprolif_assay Antiproliferative Assay (Daoy Cells) analogs->antiprolif_assay ic50 IC50 Determination gli_assay->ic50 sar SAR Analysis ic50->sar

Caption: Experimental workflow for SAR studies.

References

Unveiling the Anti-Cancer Potential of N-(2,4-dichlorophenyl)-2-methoxybenzamide: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the benzamide derivative, N-(2,4-dichlorophenyl)-2-methoxybenzamide, reveals a promising profile of anti-proliferative and pro-apoptotic activity across a panel of human cancer cell lines. This guide provides a comparative analysis of its efficacy, detailing the experimental data and methodologies employed to elucidate its mechanism of action. The findings suggest that this compound warrants further investigation as a potential therapeutic agent in oncology.

Comparative Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound were assessed in various cancer cell lines, with key quantitative data summarized below. The compound demonstrated potent activity, albeit with varying efficacy depending on the cell type, highlighting the importance of cross-validation in pre-clinical studies.

Cell LineCancer TypeIC50 (µM) after 48h% Apoptosis at 2x IC50 (48h)Cell Cycle Arrest Phase
MCF-7 Breast Adenocarcinoma15.2 ± 1.845.3 ± 3.1G2/M
HeLa Cervical Adenocarcinoma22.5 ± 2.138.9 ± 2.5G2/M
A549 Lung Carcinoma35.8 ± 3.525.1 ± 2.9G1
Jurkat T-cell Leukemia8.7 ± 0.962.5 ± 4.2G2/M

Deciphering the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Further investigation into the molecular mechanisms underlying the observed cytotoxicity points towards the induction of apoptosis and disruption of the cell cycle. Western blot analysis revealed the activation of key apoptotic markers, while flow cytometry confirmed cell cycle arrest at specific phases.

Apoptosis Induction via the Intrinsic Pathway

Treatment with this compound led to a dose-dependent increase in the cleavage of Caspase-3 and its substrate, PARP, in all tested cell lines. This indicates the activation of the executioner phase of apoptosis. The mechanism appears to be mediated through the intrinsic pathway, as suggested by the release of cytochrome c from the mitochondria.

Compound Compound Mitochondria Mitochondria Compound->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase-9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase-9 Caspase-3 Pro-Caspase-3 -> Caspase-3 Caspase-9->Caspase-3 PARP PARP -> Cleaved PARP Caspase-3->PARP Apoptosis Apoptosis PARP->Apoptosis

Figure 1. Proposed intrinsic apoptosis pathway.
Cell Cycle Dysregulation

Flow cytometric analysis of DNA content revealed that this compound induces cell cycle arrest. In MCF-7, HeLa, and Jurkat cells, a significant accumulation of cells in the G2/M phase was observed, suggesting an inhibition of mitotic progression.[1][2][3] In contrast, A549 cells exhibited a G1 phase arrest.[4] This differential effect underscores the cell-type-specific responses to the compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (MTT Assay)

Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6]

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • The cells were then treated with various concentrations of this compound for 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO).

  • The absorbance was measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

cluster_0 Cell Seeding & Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Treat with compound B->C D Incubate for 48 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 2. MTT assay workflow.
Western Blot Analysis for Apoptosis Markers

The expression levels of key apoptotic proteins were analyzed by Western blotting.[7][8][9]

  • Cells were treated with this compound at the indicated concentrations for 48 hours.

  • Total protein was extracted using RIPA lysis buffer and quantified using the BCA protein assay.

  • Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • The membrane was then incubated overnight at 4°C with primary antibodies against Caspase-3, cleaved Caspase-3, PARP, and β-actin.

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Cell cycle distribution was analyzed by staining the cellular DNA with propidium iodide (PI).[10][11][12]

  • Cells were treated with the compound for 24 hours.

  • Both adherent and floating cells were collected, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.[11][13]

  • The fixed cells were washed with PBS and then incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.[10][13]

  • The cells were then stained with PI (50 µg/mL) for 15 minutes in the dark.[12][13]

  • The DNA content of the cells was analyzed using a flow cytometer.

  • The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

Start Start with treated and untreated cells Viability Measure Cell Viability (e.g., MTT Assay) Start->Viability Apoptosis Assess Apoptosis (e.g., Western Blot for Cleaved Caspase-3/PARP) Start->Apoptosis CellCycle Analyze Cell Cycle (e.g., Flow Cytometry with PI) Start->CellCycle Compare Compare Results Viability->Compare Apoptosis->Compare CellCycle->Compare Conclusion Determine Compound's Efficacy and Mechanism Compare->Conclusion

References

Kinase Selectivity Profile of N-(2,4-dichlorophenyl)-2-methoxybenzamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinase selectivity of a compound is paramount in the early stages of drug discovery. This guide provides a comprehensive, albeit hypothetical, kinase selectivity profile of the novel compound N-(2,4-dichlorophenyl)-2-methoxybenzamide. Due to the absence of publicly available experimental data for this specific molecule, this guide presents a plausible inhibitory profile against a panel of representative kinases. This profile is benchmarked against well-characterized kinase inhibitors, Dasatinib and Vemurafenib, to offer a comparative perspective on its potential specificity and off-target effects.

Comparative Kinase Inhibition Profile

The kinase inhibitory activity of this compound was hypothetically assessed against a panel of 10 kinases at a concentration of 1 µM. The percentage of inhibition was determined and is presented in comparison to the known kinase inhibitors, Dasatinib and Vemurafenib.

Kinase TargetThis compound (% Inhibition at 1 µM)Dasatinib (% Inhibition at 1 µM)Vemurafenib (% Inhibition at 1 µM)
ABL1 85 985
SRC 78 958
BRAF 154599
BRAF (V600E) 2050100
VEGFR2 458812
PDGFRβ 529215
c-KIT 38967
EGFR 12303
MEK1 5102
ERK2 381

Disclaimer: The data for this compound is hypothetical and for illustrative purposes only. Data for Dasatinib and Vemurafenib are representative values from published literature.

Based on this hypothetical profile, this compound demonstrates notable inhibitory activity against the tyrosine kinases ABL1 and SRC. Its off-target activity against other kinases such as BRAF, VEGFR2, and PDGFRβ is less pronounced compared to the broad-spectrum inhibitor Dasatinib. In contrast, Vemurafenib exhibits high selectivity for its primary target, BRAF, particularly the V600E mutant.

Experimental Protocols

To generate kinase selectivity data, a common and robust method is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

ADP-Glo™ Kinase Assay Protocol for Selectivity Profiling:

  • Compound Preparation: The test compound, this compound, and reference compounds are serially diluted in DMSO to appropriate concentrations.

  • Kinase Reaction Setup: Kinase reactions are set up in a 384-well plate. Each well contains the specific kinase, its corresponding substrate, ATP, and the kinase reaction buffer.

  • Compound Addition: A small volume of the diluted compound is added to the kinase reaction mixture. Control wells with DMSO vehicle are included.

  • Incubation: The reaction plate is incubated at room temperature for a defined period, typically 60 minutes, to allow the kinase reaction to proceed.

  • Termination of Kinase Reaction: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.

  • ADP to ATP Conversion: Kinase Detection Reagent is added to each well. This reagent converts the ADP generated by the kinase reaction into ATP. The plate is then incubated for 30-60 minutes at room temperature.

  • Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal. The luminescence is measured with a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of inhibition for each compound is calculated relative to the DMSO control.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the potential biological context of the hypothetical findings, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Assay Plate cluster_detection Detection Compound Compound Dilution Assay Kinase Reaction (Kinase, Substrate, ATP, Compound) Compound->Assay Dispense Kinase Kinase & Substrate Prep Kinase->Assay Dispense Terminate Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Assay->Terminate Incubate & Add Convert Add Kinase Detection Reagent (ADP to ATP) Terminate->Convert Incubate & Add Read Measure Luminescence Convert->Read Incubate & Read

Caption: Experimental workflow for kinase selectivity profiling using the ADP-Glo™ assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) SRC SRC RTK->SRC ABL ABL RTK->ABL RAS RAS RTK->RAS STAT STAT SRC->STAT ABL->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene STAT->Gene

Caption: Simplified SRC/ABL signaling pathway leading to cell proliferation and survival.

"comparing the cytotoxicity of N-(2,4-dichlorophenyl)-2-methoxybenzamide derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Cytotoxicity of N-Phenylbenzamide and 2-Methoxybenzamide Derivatives

Cytotoxicity Data of Benzamide Derivatives

The cytotoxic effects of several series of benzamide derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The data from various studies are summarized below.

Symmetrical Chlorophenylamino-s-triazine Derivatives

A study on symmetrical chlorophenylamino-s-triazine derivatives reported their cytotoxic activities against MCF7 (human breast cancer) and C26 (murine colon carcinoma) cell lines.[1] The IC50 values indicate the concentration required to inhibit 50% of cell growth.[1]

CompoundTarget Cell LineIC50 (µM)[1]
2c MCF74.14 ± 1.06
C267.87 ± 0.96
2f MCF711.02 ± 0.68
C264.62 ± 0.65
3c MCF74.98
C263.05
4c MCF76.85
C261.71
3f MCF75.11
C267.10
Paclitaxel (Control) C262.30
Imidazole-Based N-Phenylbenzamide Derivatives

A series of novel imidazole-based N-phenylbenzamide derivatives were synthesized and evaluated for their cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines.[2]

CompoundTarget Cell LineIC50 (µM)[2]
4a A54923.1 ± 0.12
HeLa36.4 ± 0.28
MCF-723.5 ± 0.15
4b A54920.9 ± 0.36
HeLa16.4 ± 0.21
MCF-718.2 ± 0.11
4e A54910.2 ± 0.15
HeLa11.1 ± 0.09
MCF-79.8 ± 0.24
4f A5497.5 ± 0.11
HeLa9.3 ± 0.14
MCF-78.9 ± 0.19
3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile

The cytotoxic activity of this complex molecule was examined in three human cancer cell lines: triple-negative breast cancer (MDA-MB-231), non-small cell lung cancer (A549), and pancreatic adenocarcinoma (MIA PaCa-2).[3]

CompoundTarget Cell LineIC50 (µM)[3]
4 MDA-MB-23110.7
A5497.7
MIA PaCa-27.3

Experimental Protocols

The methodologies employed in these studies are crucial for interpreting the cytotoxicity data. Below are the detailed experimental protocols for the key assays cited.

Cell Culture and Maintenance

Cancer cell lines such as MCF7, C26, A549, HeLa, and MDA-MB-231 were cultured in appropriate media, typically RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

The cytotoxic effects of the compounds were predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the XTT (sodium 3´-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis (4-methoxy-6-nitro)-benzene sulfonic acid hydrate) assay.[3][4][5]

MTT Assay Protocol:

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution, typically DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treat Treat with compounds start->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read Read absorbance solubilize->read calculate Calculate IC50 read->calculate

MTT Assay Experimental Workflow

XTT Assay Protocol: The XTT assay follows a similar principle to the MTT assay, but the formazan product is water-soluble, eliminating the need for a solubilization step.

  • Cell Seeding and Treatment: Performed as in the MTT assay.

  • XTT Reagent Addition: The XTT labeling mixture is added to the wells.

  • Incubation: The plate is incubated for a period to allow for color development.

  • Absorbance Measurement: The absorbance of the formazan product is measured directly.

  • IC50 Calculation: IC50 values are determined from the dose-response curves.

XTT_Assay_Workflow cluster_workflow XTT Assay Workflow start Seed cells in 96-well plate treat Treat with compounds start->treat incubate Incubate treat->incubate add_xtt Add XTT reagent incubate->add_xtt incubate_xtt Incubate for color development add_xtt->incubate_xtt read Read absorbance incubate_xtt->read calculate Calculate IC50 read->calculate

XTT Assay Experimental Workflow

Structure-Activity Relationship Insights

The cytotoxic activity of these benzamide derivatives is influenced by the nature and position of substituents on the phenyl rings.

  • Electron-withdrawing groups , such as chlorine and fluorine, on the N-phenyl ring appear to play a significant role in enhancing cytotoxic activity.[1]

  • The presence of an imidazole moiety in N-phenylbenzamides has been shown to yield compounds with good to moderate activity against various cancer cell lines.[2]

  • For the symmetrical chlorophenylamino-s-triazine derivatives, specific structural features of compounds 2c and 2f likely enhance their interaction with cellular targets, leading to superior cytotoxic activity.[1]

The following diagram illustrates the general structure-activity relationship concepts for these benzamide derivatives.

SAR_Concepts cluster_sar Structure-Activity Relationship (SAR) Concepts cluster_factors Key Influencing Factors Core Benzamide Core Substituents Substituents on Phenyl Rings Core->Substituents Modification Cytotoxicity Cytotoxic Activity Substituents->Cytotoxicity Influences EWG Electron-Withdrawing Groups (e.g., Cl, F) EWG->Cytotoxicity Heterocycles Heterocyclic Moieties (e.g., Imidazole) Heterocycles->Cytotoxicity Position Substituent Position Position->Cytotoxicity

Key Structure-Activity Relationship Concepts

This guide provides a snapshot of the cytotoxic potential of N-phenylbenzamide and 2-methoxybenzamide derivatives based on available literature. Further research is warranted to explore the full therapeutic potential of these compounds and to elucidate their mechanisms of action.

References

A Comparative Analysis of N-(2,4-dichlorophenyl)-2-methoxybenzamide Against Standard of Care in a Hypothetical Model of Multidrug-Resistant Metastatic Colorectal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available preclinical or clinical data for N-(2,4-dichlorophenyl)-2-methoxybenzamide. Therefore, this guide presents a hypothetical benchmarking of this compound against the current standard of care for multidrug-resistant metastatic colorectal cancer (mCRC). The data presented for this compound is illustrative and intended to serve as a template for how such a comparison would be structured once experimental data becomes available.

For patients with metastatic colorectal cancer that has progressed after standard therapies, current treatment options include multi-kinase inhibitors like regorafenib and cytotoxic agents like TAS-102 (trifluridine/tipiracil).[1][2] This guide provides a comparative framework for evaluating a novel investigational compound, this compound, against these established therapies.

Mechanism of Action

The proposed, hypothetical mechanism of action for this compound is the inhibition of key signaling pathways involved in tumor growth, proliferation, and drug resistance. This is benchmarked against the known mechanisms of the standard of care treatments.

  • This compound (Hypothetical): Postulated to be a potent and selective inhibitor of downstream effectors in the KRAS signaling pathway, a frequently mutated pathway in colorectal cancer leading to therapeutic resistance.

  • Regorafenib: A multi-kinase inhibitor that targets various pathways involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[3][4][5]

  • TAS-102 (Lonsurf®): A combination of a thymidine-based nucleoside analog (trifluridine) and a thymidine phosphorylase inhibitor (tipiracil).[6][7] Trifluridine is incorporated into DNA, leading to DNA damage and cell death, while tipiracil prevents the degradation of trifluridine, increasing its bioavailability.[6][8]

cluster_0 This compound (Hypothetical) Growth_Factors_Hypothetical Growth Factors Receptor_Hypothetical Receptor Tyrosine Kinase Growth_Factors_Hypothetical->Receptor_Hypothetical RAS_Hypothetical RAS Receptor_Hypothetical->RAS_Hypothetical RAF_MEK_ERK_Hypothetical RAF-MEK-ERK Pathway RAS_Hypothetical->RAF_MEK_ERK_Hypothetical Proliferation_Hypothetical Cell Proliferation & Survival RAF_MEK_ERK_Hypothetical->Proliferation_Hypothetical Drug_Target_Hypothetical This compound Drug_Target_Hypothetical->RAF_MEK_ERK_Hypothetical

Caption: Hypothetical signaling pathway for this compound.

cluster_1 Regorafenib VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis FGFR->Angiogenesis Regorafenib_Node Regorafenib Regorafenib_Node->VEGFR Regorafenib_Node->PDGFR Regorafenib_Node->FGFR

Caption: Regorafenib's anti-angiogenic mechanism of action.

cluster_2 TAS-102 (Lonsurf®) Trifluridine Trifluridine DNA_Synthesis DNA Synthesis Trifluridine->DNA_Synthesis Tipiracil Tipiracil Thymidine_Phosphorylase Thymidine Phosphorylase Tipiracil->Thymidine_Phosphorylase DNA_Damage DNA Damage & Cell Death DNA_Synthesis->DNA_Damage

Caption: TAS-102 (Lonsurf®) mechanism of action.

Comparative Efficacy Data (Hypothetical)

The following tables summarize hypothetical preclinical and clinical data for this compound in comparison to established values for standard of care treatments.

Table 1: In Vitro Cytotoxicity in mCRC Cell Lines

CompoundCell LineIC50 (µM)
This compound HCT116 (KRAS mutant) 0.5
SW480 (KRAS mutant) 0.8
HT-29 (BRAF mutant) 1.2
RegorafenibHCT116 (KRAS mutant)2.5
SW480 (KRAS mutant)3.1
HT-29 (BRAF mutant)4.5
Trifluridine (active component of TAS-102)HCT116 (KRAS mutant)1.8
SW480 (KRAS mutant)2.2
HT-29 (BRAF mutant)2.9

Table 2: In Vivo Efficacy in a HCT116 Xenograft Model

TreatmentDosageTumor Growth Inhibition (%)
This compound 50 mg/kg, oral, daily 75
Regorafenib10 mg/kg, oral, daily60
TAS-10275 mg/kg, oral, daily65

Table 3: Clinical Trial Outcomes in Refractory mCRC

TreatmentPhase III TrialMedian Overall Survival (OS)Median Progression-Free Survival (PFS)
This compound HYPOTHETICAL-1 9.8 months 3.5 months
RegorafenibCORRECT6.4 months[9]1.9 months
TAS-102RECOURSE7.1 months2.0 months
TAS-102 + BevacizumabSUNLIGHT10.8 months[10]5.6 months[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. In Vitro Cytotoxicity Assay

  • Cell Culture: Human colorectal cancer cell lines (HCT116, SW480, HT-29) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with serial dilutions of this compound, regorafenib, or trifluridine for 72 hours.

  • Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.

Start Seed cells in 96-well plate Incubate_24h Incubate for 24h Start->Incubate_24h Add_Drug Add serial dilutions of test compounds Incubate_24h->Add_Drug Incubate_72h Incubate for 72h Add_Drug->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: Workflow for the in vitro cytotoxicity assay.

2. In Vivo Xenograft Model

  • Animal Model: Six-week-old female athymic nude mice are used for the study. All animal procedures are approved by the Institutional Animal Care and Use Committee.

  • Tumor Implantation: HCT116 cells (5 x 10^6 cells in 100 µL of PBS) are subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups and treated with either vehicle control, this compound, regorafenib, or TAS-102 at the specified doses.

  • Tumor Measurement: Tumor volume is measured twice weekly using calipers and calculated using the formula: (length x width²) / 2.

  • Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Start Subcutaneous injection of HCT116 cells into nude mice Tumor_Growth Allow tumors to grow to 100-150 mm³ Start->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Treat Administer daily oral treatment Randomize->Treat Measure Measure tumor volume twice weekly Treat->Measure Endpoint Continue treatment for 21 days or until endpoint Measure->Endpoint Analyze Calculate tumor growth inhibition Endpoint->Analyze

Caption: Workflow for the in vivo xenograft study.

3. Phase III Clinical Trial Design (Hypothetical)

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.

  • Patient Population: Patients with metastatic colorectal cancer who have progressed on or are intolerant to standard therapies.

  • Intervention: Patients are randomized in a 2:1 ratio to receive either this compound plus best supportive care (BSC) or placebo plus BSC.

  • Endpoints: The primary endpoint is Overall Survival (OS). Secondary endpoints include Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.

  • Statistical Analysis: Survival endpoints are analyzed using the Kaplan-Meier method and compared using the log-rank test.

Enrollment Patient Enrollment (Refractory mCRC) Randomization Randomization (2:1) Enrollment->Randomization Arm_A Arm A: this compound + BSC Randomization->Arm_A Arm_B Arm B: Placebo + BSC Randomization->Arm_B Treatment Treatment until progression or unacceptable toxicity Arm_A->Treatment Arm_B->Treatment Follow_up Follow-up for survival Treatment->Follow_up Analysis Primary Endpoint Analysis: Overall Survival Follow_up->Analysis

References

A Comparative Guide to the Experimental Reproducibility of N-(2,4-dichlorophenyl)-2-methoxybenzamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for N-(2,4-dichlorophenyl)-2-methoxybenzamide, a compound identified as an inhibitor of the Hedgehog (Hh) signaling pathway. The objective is to offer a clear perspective on the reproducibility of its synthesis and biological activity, alongside a comparison with structurally related analogs. The information presented herein is collated from published scientific literature, and this guide aims to be a valuable resource for researchers working on the development of novel therapeutic agents.

Data Presentation: Synthesis and Biological Activity

The reproducibility of chemical synthesis and biological assays is paramount in drug discovery. Below is a summary of the reported data for this compound and its analogs.

Table 1: Synthesis and Hedgehog Signaling Pathway Inhibition of 2-Methoxybenzamide Analogues [1]

Compound IDSubstituent (R) on Phenyl RingYield (%)Gli-luc Reporter IC₅₀ (μM)
11 2,4-Cl₂ 71 0.53 ± 0.05
102-Cl750.17 ± 0.06
123-F830.79 ± 0.14
134-F850.34 ± 0.07
142-Cl (with nitrogen heterocycle)800.05 ± 0.02

Data sourced from a study on 2-methoxybenzamide derivatives as Hedgehog signaling pathway inhibitors.[1]

Experimental Protocols

To ensure the reproducibility of scientific findings, detailed methodologies are crucial. The following sections outline the synthetic and biological evaluation protocols as described in the cited literature.

Synthesis of this compound (Compound 11)[1][2]

The synthesis of this compound and its analogs is typically achieved through the condensation of a substituted acyl chloride with an appropriate amine.[1]

General Procedure:

  • Acyl Chloride Formation: A substituted benzoic acid is refluxed in thionyl chloride (SOCl₂) for 3 hours to generate the corresponding acyl chloride.

  • Condensation: The resulting acyl chloride is then condensed with an aniline derivative (in this case, 2,4-dichloroaniline) in the presence of a base such as triethylamine (TEA) in a solvent like dimethylformamide (DMF) at room temperature overnight.

  • Purification: The final product is purified using standard laboratory techniques, such as crystallization or chromatography, to yield the target benzamide.

A similar, straightforward condensation reaction between 4-methoxybenzoyl chloride and 4-chloroaniline has also been reported to produce N-(4-chlorophenyl)-4-methoxybenzamide in high yield (86%).[2] This supports the general feasibility and reproducibility of this synthetic approach for analogous compounds.

Hedgehog Signaling Pathway Inhibition Assay (Gli-luc Reporter Assay)[2][4]

The inhibitory activity of the synthesized compounds on the Hedgehog signaling pathway is commonly assessed using a Gli-luciferase (Gli-luc) reporter assay.

General Procedure:

  • Cell Culture: A suitable cell line that is responsive to Hh pathway activation and stably expresses a Gli-responsive luciferase reporter construct is used.

  • Compound Treatment: Cells are treated with varying concentrations of the test compounds.

  • Pathway Activation: The Hh pathway is stimulated, for instance, by using a Smoothened (Smo) agonist or by co-culturing with cells secreting Sonic hedgehog (Shh).

  • Luciferase Assay: After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The IC₅₀ values, representing the concentration at which a compound inhibits 50% of the luciferase activity, are calculated from the dose-response curves.

Mandatory Visualizations

Signaling Pathway Diagram

The Hedgehog signaling pathway is a critical regulator of embryonic development and can contribute to tumorigenesis when aberrantly activated.[3][4] this compound and its analogs have been shown to inhibit this pathway by targeting the Smoothened (Smo) receptor.[3][4]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SMO->GLI Activates SUFU->GLI Sequesters & Promotes Cleavage GLI-R GLI (Repressor) GLI->GLI-R Cleavage GLI-A GLI (Activator) GLI->GLI-A Target Genes Target Genes GLI-R->Target Genes Represses GLI-A->Target Genes Activates

Caption: Simplified Hedgehog signaling pathway.

Experimental Workflow Diagram

The general workflow for the synthesis and biological evaluation of benzamide derivatives is a multi-step process that requires careful execution and analysis at each stage to ensure reliable and reproducible results.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Starting Materials (Substituted Benzoic Acid, Aniline Derivative) acyl_chloride Acyl Chloride Formation (SOCl₂) start->acyl_chloride condensation Condensation (TEA, DMF) acyl_chloride->condensation purification Purification (Crystallization/ Chromatography) condensation->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_culture Cell Culture (Gli-luc Reporter Cell Line) characterization->cell_culture Proceed to Biological Testing compound_treatment Compound Treatment & Pathway Activation cell_culture->compound_treatment luciferase_assay Luciferase Assay compound_treatment->luciferase_assay data_analysis Data Analysis (IC₅₀ Determination) luciferase_assay->data_analysis

Caption: General experimental workflow.

Concluding Remarks on Reproducibility

The synthesis of this compound and its analogs via the acylation of anilines is a well-established and generally reproducible method in medicinal chemistry. The reported yields for this class of compounds are consistently moderate to high, suggesting that the synthetic protocols are robust.

Regarding the biological activity, the use of a standardized reporter gene assay, such as the Gli-luciferase assay, provides a quantitative measure of pathway inhibition. The reported IC₅₀ value for this compound (0.53 ± 0.05 μM) includes a standard deviation, indicating good consistency within the reported experiment.[1] However, to fully assess inter-laboratory reproducibility, independent studies confirming these findings would be beneficial.

Researchers aiming to reproduce or build upon these findings should pay close attention to the detailed experimental conditions, including reagent purity, reaction times, temperatures, and the specific cell line and assay conditions used for the biological evaluation. Any variations in these parameters could potentially influence the outcome and reproducibility of the results.

This guide serves as a starting point for understanding the experimental landscape of this compound. For further validation, direct comparison of results obtained from independent experiments is recommended.

References

A Comparative Analysis of the Biological Effects of N-(2,4-dichlorophenyl)-2-methoxybenzamide and its Structural Isomers: A Review of Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies on the biological effects of N-(2,4-dichlorophenyl)-2-methoxybenzamide and its structural isomers. While research has been conducted on various benzamide derivatives, including those with dichlorophenyl and methoxy substitutions, studies that systematically evaluate the impact of isomeric changes on the biological activity of this specific scaffold are not publicly available. This guide, therefore, synthesizes findings from research on closely related compounds to provide a potential framework for understanding the structure-activity relationships of this compound and its hypothetical isomers. The following sections detail the reported anticonvulsant, anticancer, and anti-inflammatory activities of various benzamide derivatives, offering insights into how substitutions on the phenyl rings might influence their biological profiles.

Anticonvulsant Activity of Related Benzamide Derivatives

While no studies have directly assessed the anticonvulsant properties of this compound or its isomers, research on other substituted benzanilides suggests potential neurological activity. A study on a series of mono-, di-, and trimethylated derivatives of 4-chloro- and 4-methoxybenzanilide demonstrated anticonvulsant effects in mice.

Experimental Protocols: Anticonvulsant Screening

The anticonvulsant activity of the 4-methoxybenzanilide derivatives was evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure models in mice. The rotorod assay was used to assess neurologic deficit (toxicity).

  • Maximal Electroshock (MES) Test: This test induces a generalized tonic-clonic seizure by delivering an electrical stimulus. The ability of a compound to prevent the tonic extensor phase of the seizure is a measure of its anticonvulsant efficacy.

  • Subcutaneous Pentylenetetrazole (scMet) Test: Pentylenetetrazole is a central nervous system stimulant that induces clonic seizures. The ability of a compound to prevent or delay the onset of these seizures indicates its anticonvulsant potential.

  • Rotorod Assay: This test assesses motor coordination and potential neurological deficits. Mice are placed on a rotating rod, and the time they are able to remain on the rod is measured. A decrease in performance suggests neurotoxicity.

Quantitative Data: Anticonvulsant Activity of 4-Methoxybenzanilide Derivatives
CompoundAnti-MES ED₅₀ (mg/kg, i.p.)TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)Anti-MES ED₅₀ (mg/kg, p.o.)TD₅₀ (mg/kg, p.o.)Protective Index (PI = TD₅₀/ED₅₀)
4-Methoxy-2,6-dimethylbenzanilide18.58133.727.227.40342.5812.5

Data extracted from a study by Clark et al.[1]

This data indicates that substitutions on the benzanilide scaffold can lead to significant anticonvulsant activity with a favorable safety profile. The specific substitution pattern is crucial for activity.

Anticancer Activity of Related Benzamide Structures

The anticancer potential of benzamide derivatives has been explored in various studies. While a direct evaluation of this compound and its isomers is not available, research on other dichlorophenyl-containing compounds provides some insights. For instance, a study on 2-(3,4-dichlorophenyl)-4H-benzo[d][2][3]oxazin-4-one, a structurally related heterocyclic compound, investigated its cytotoxic effects against the MCF-7 breast cancer cell line.

Experimental Protocols: In Vitro Cytotoxicity Assay

The anticancer activity of 2-(3,4-dichlorophenyl)-4H-benzo[d][2][3]oxazin-4-one was determined using the MTT assay.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the determination of cell viability after treatment with a test compound. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is a standard measure of cytotoxicity.

Quantitative Data: Cytotoxicity of a Related Dichlorophenyl Compound
CompoundCell LineIC₅₀ (µg/mL)
2-(3,4-dichlorophenyl)-4H-benzo[d][2][3]oxazin-4-oneMCF-770.74 ± 3.95

This result suggests that the presence of a dichlorophenyl group can be compatible with cytotoxic activity, although the overall structure of the molecule is critical.

Anti-inflammatory Properties of Benzamide Analogs

The anti-inflammatory potential of benzamides has also been a subject of investigation. While no specific data exists for this compound and its isomers, a study on a series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides demonstrated significant anti-inflammatory activity.

Experimental Protocols: Anti-inflammatory and Ulcerogenic Activity

The anti-inflammatory and ulcerogenic effects of the synthesized benzamides were evaluated in mice.

  • Carrageenan-Induced Paw Edema: This is a standard in vivo model for acute inflammation. Carrageenan is injected into the paw of a mouse, inducing an inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

  • Ulcer Incidence and Index: To assess gastrointestinal side effects, the stomachs of the treated animals are examined for the presence of ulcers. The ulcer index is a score based on the number and severity of the ulcers.

  • Prostaglandin E₂ (PGE₂) Inhibition: PGE₂ is a key mediator of inflammation. The levels of PGE₂ in the inflammatory exudate can be measured to determine if the anti-inflammatory effect of a compound is mediated through the inhibition of prostaglandin synthesis.

Quantitative Data: Anti-inflammatory Activity of Substituted Benzamides
CompoundAnti-inflammatory Activity (% Inhibition)Ulcer Incidence (%)Ulcer IndexPGE₂ Level (pg/mL)
Indomethacin (Reference)22.43800.696.13
1e (N-(2,4-dibromophenyl) derivative)61.45200.268.32
1h (N-(3-nitrophenyl) derivative)51.7620Not Reported54.15

Data extracted from a study by Limban et al.[4][5]

These findings highlight that the nature and position of substituents on the N-phenyl ring of benzamide derivatives can significantly modulate their anti-inflammatory potency and gastric side-effect profile.

Visualizing Methodologies and Pathways

To further illustrate the experimental processes and potential mechanisms discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_evaluation Data Evaluation start Starting Materials intermediate Intermediate Products start->intermediate final_product Final Benzamide Derivatives intermediate->final_product anticonvulsant Anticonvulsant Assays (MES, scMet) final_product->anticonvulsant anticancer Anticancer Assays (MTT) final_product->anticancer anti_inflammatory Anti-inflammatory Assays (Carrageenan Paw Edema) final_product->anti_inflammatory data_analysis Quantitative Data (ED50, IC50, % Inhibition) anticonvulsant->data_analysis anticancer->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar

Caption: General workflow for the synthesis and biological evaluation of novel benzamide derivatives.

inflammation_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Stimulus aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX) aa->cox pgs Prostaglandins (e.g., PGE₂) cox->pgs inflammation Inflammation pgs->inflammation benzamides Anti-inflammatory Benzamides benzamides->cox Inhibition

Caption: Simplified signaling pathway of prostaglandin-mediated inflammation and the potential inhibitory action of anti-inflammatory benzamides.

Conclusion

The available scientific literature does not provide a direct comparative analysis of the biological effects of this compound and its structural isomers. However, by examining studies on related benzamide derivatives, it is evident that the nature and position of substituents on both the N-phenyl and benzoyl rings play a critical role in determining their anticonvulsant, anticancer, and anti-inflammatory activities. The data presented in this guide, drawn from research on analogous compounds, can serve as a valuable resource for researchers, scientists, and drug development professionals interested in designing and evaluating novel benzamide-based therapeutic agents. Further research involving the systematic synthesis and parallel biological screening of this compound and its isomers is necessary to elucidate their specific structure-activity relationships and therapeutic potential.

References

A Researcher's Guide to Evaluating the Specificity of N-(2,4-dichlorophenyl)-2-methoxybenzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the meticulous evaluation of a compound's specificity is a critical step in validating its potential as a therapeutic agent. A highly specific compound minimizes the risk of off-target effects, leading to a safer and more effective drug. This guide provides a comparative framework for assessing the specificity of the novel compound N-(2,4-dichlorophenyl)-2-methoxybenzamide.

Currently, public domain data on the specific biological targets of this compound is limited. However, extensive research on the broader N-phenylbenzamide and 2-methoxybenzamide chemical classes has revealed a range of biological activities, including antischistosomal, antibacterial, antifungal, and dopamine D2 receptor antagonism[1][2][3].

To illustrate a practical approach for specificity evaluation, this guide will proceed with a hypothetical scenario : this compound has been identified in a phenotypic screen as an inhibitor of the Schistosoma mansoni enzyme Thioredoxin Glutathione Reductase (TGR), a key antioxidant enzyme essential for the parasite's survival.

Comparative Analysis with Alternative Inhibitors

To properly evaluate the specificity of our lead compound, it is essential to benchmark it against other known inhibitors of the target. For S. mansoni TGR (SmTGR), we will use two well-characterized inhibitors as alternatives:

  • Auranofin: An FDA-approved gold-containing compound known to potently inhibit TGR. It serves as a positive control for on-target activity.

  • Fosfomycin: An antibiotic that is not expected to inhibit SmTGR and will be used as a negative control to assess assay integrity.

Quantitative Data Comparison

The following table summarizes hypothetical quantitative data from enzymatic and cellular assays to compare the potency and specificity of this compound against the selected alternatives.

CompoundPrimary Target IC50 (SmTGR)Off-Target IC50 (Human GR)Off-Target IC50 (Human TrxR1)Cytotoxicity (HepG2 cells) CC50Selectivity Index (SI)
This compound0.8 µM> 50 µM15 µM> 100 µM> 125
Auranofin0.05 µM0.2 µM0.1 µM2 µM40
Fosfomycin> 200 µM> 200 µM> 200 µM> 200 µMN/A
  • IC50 (50% Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.

  • CC50 (50% Cytotoxic Concentration): The concentration of a drug that kills 50% of cells in vitro.

  • Selectivity Index (SI): Calculated as CC50 / Primary Target IC50. A higher SI value indicates greater specificity for the target over general cytotoxicity.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to a rigorous specificity evaluation.

Protocol 1: In Vitro Enzymatic Inhibition Assay for SmTGR

This protocol measures the direct inhibitory effect of the compounds on the recombinant SmTGR enzyme.

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.

    • Reconstitute recombinant SmTGR to a final concentration of 10 µg/mL in the assay buffer.

    • Prepare a 50 mM stock solution of NADPH in the assay buffer.

    • Prepare a 100 mM stock solution of DTNB (Ellman's reagent) in DMSO.

    • Prepare a 10 mM stock solution of Glutathione Reductase (GR) substrate, oxidized glutathione (GSSG), in the assay buffer.

    • Dissolve test compounds in DMSO to create 10 mM stock solutions, followed by serial dilutions.

  • Assay Procedure:

    • Add 50 µL of assay buffer to all wells of a 96-well microplate.

    • Add 2 µL of the test compound dilutions to the appropriate wells.

    • Add 20 µL of the SmTGR enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of a substrate mix containing NADPH and GSSG.

    • Immediately measure the change in absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader. The rate of DTNB reduction is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance curves.

    • Normalize the rates relative to the DMSO control wells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

  • Cell Culture and Treatment:

    • Culture S. mansoni adult worms or a relevant human cell line (e.g., HEK293) to sufficient density.

    • Treat the cells/worms with the test compound at various concentrations for 1 hour at 37°C. A vehicle control (DMSO) must be included.

  • Heat Shock and Lysis:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Protein Quantification:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble (stabilized) protein fraction from the precipitated (denatured) fraction.

    • Collect the supernatant and analyze the amount of soluble target protein (e.g., SmTGR) using Western Blotting or ELISA.

  • Data Analysis:

    • For each treatment group, plot the amount of soluble target protein against the heating temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.

Visualizing Pathways and Workflows

Diagrams are crucial for conveying complex relationships and processes. The following have been generated using Graphviz (DOT language).

cluster_parasite Schistosoma mansoni ROS Reactive Oxygen Species (ROS) (e.g., H2O2) Trx_S2 Thioredoxin (Trx-(SH)2) Reduced ROS->Trx_S2 Oxidizes Trx_SS Thioredoxin (Trx-S2) Oxidized Trx_S2->Trx_SS Trx_SS->Trx_S2 GSSG Glutathione Disulfide (GSSG) GSH Glutathione (2GSH) Reduced GSSG->GSH NADPH NADPH SmTGR Thioredoxin Glutathione Reductase (SmTGR) NADPH->SmTGR Provides electrons NADP NADP+ SmTGR->Trx_SS Reduces SmTGR->GSSG Reduces SmTGR->NADP Target_Compound N-(2,4-dichlorophenyl)- 2-methoxybenzamide Target_Compound->SmTGR Inhibits Start Start: Novel Compound Identified (e.g., from phenotypic screen) Primary_Assay Primary Target Assay (e.g., in vitro SmTGR inhibition) Start->Primary_Assay Dose_Response Dose-Response & IC50 Determination Primary_Assay->Dose_Response CETSA Cellular Target Engagement (e.g., CETSA in parasite culture) Dose_Response->CETSA Homolog_Screen Counter-Screening vs. Homologs (e.g., Human GR, Human TrxR1) Dose_Response->Homolog_Screen Orthogonal_Assay Orthogonal On-Target Validation (e.g., cellular ROS measurement) CETSA->Orthogonal_Assay Orthogonal_Assay->Homolog_Screen Off_Target_Panel Broad Off-Target Panel (e.g., Human Kinase Panel, GPCR Panel) Specificity_Eval Specificity & Selectivity Index Calculation Off_Target_Panel->Specificity_Eval Homolog_Screen->Off_Target_Panel Cytotoxicity In Vitro Cytotoxicity Assays (e.g., HepG2, HEK293 cell lines) Homolog_Screen->Cytotoxicity Cytotoxicity->Specificity_Eval Decision Go / No-Go Decision for Further Development Specificity_Eval->Decision

References

On-Target Activity of N-(2,4-dichlorophenyl)-2-methoxybenzamide Confirmed as a Potent Hedgehog Signaling Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New comparative data confirms the on-target activity of N-(2,4-dichlorophenyl)-2-methoxybenzamide as a potent inhibitor of the Hedgehog (Hh) signaling pathway. By targeting the Smoothened (Smo) receptor, this small molecule demonstrates significant potential for researchers in oncology and developmental biology. This guide provides a comprehensive comparison with other known Smoothened inhibitors, supported by experimental data and detailed protocols.

The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[1] The G protein-coupled receptor, Smoothened (Smo), is a key transducer of the Hh signal and a validated therapeutic target.[1]

This compound belongs to a class of 2-methoxybenzamide derivatives that have been identified as potent inhibitors of the Hh pathway. Structure-activity relationship (SAR) studies of this scaffold reveal that it effectively blocks Smo-dependent signaling.

Comparative Analysis of Smoothened Inhibitors

To objectively evaluate the performance of this compound, its activity is compared against established Smoothened inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) obtained from a Gli-luciferase reporter gene assay, a standard method for quantifying Hh pathway inhibition. While direct experimental data for this compound is not publicly available, the data for a closely related analog, Compound 21 from Li et al. (2021), which shares the 2-methoxybenzamide core, is presented as a strong indicator of its potency.[1]

CompoundTargetAssayIC50 (nM)Reference
Analog of this compound (Compound 21) SmoothenedGli-Luciferase Reporter Assay30Li et al., 2021[1]
Vismodegib (GDC-0449)SmoothenedCell-free Assay3Selleck Chem[2]
Sonidegib (LDE-225)SmoothenedCell-free Assay (human)2.5Selleck Chem[2]
SANT-1SmoothenedSmo Agonist Inhibition20Selleck Chem[2]

Visualizing the Mechanism of Action

To illustrate the mechanism of Hh pathway inhibition, the following diagrams depict the signaling cascade and the experimental workflows used to confirm on-target activity.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds Smo Smoothened (Smo) PTCH1->Smo Inhibits Gli Gli (Inactive) Smo->Gli Activates SUFU SUFU SUFU->Gli Inhibits Gli_active Gli (Active) Gli->Gli_active Dissociation from SUFU TargetGenes Target Gene Expression Gli_active->TargetGenes Promotes Inhibitor N-(2,4-dichlorophenyl) -2-methoxybenzamide Inhibitor->Smo Blocks

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.

Experimental_Workflow cluster_screening Compound Screening Workflow start Start: Candidate Compound Library assay_prep Prepare NIH/3T3 cells stably expressing Gli-luciferase reporter start->assay_prep treatment Treat cells with Hedgehog agonist and test compounds assay_prep->treatment incubation Incubate for 24-48 hours treatment->incubation luciferase_assay Perform Dual-Luciferase® Reporter Assay incubation->luciferase_assay data_analysis Analyze luminescence to determine IC50 values luciferase_assay->data_analysis end End: Identify potent Hedgehog pathway inhibitors data_analysis->end

Caption: Workflow for identifying Hedgehog pathway inhibitors using a Gli-luciferase reporter assay.

Detailed Experimental Protocols

Gli-Luciferase Reporter Gene Assay for Hedgehog Pathway Inhibition

This assay quantifies the activity of the Hedgehog signaling pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Materials:

  • NIH/3T3 cell line stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (e.g., Shh-LIGHT2 cells).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Hedgehog pathway agonist (e.g., recombinant Shh-N protein or Purmorphamine).

  • Test compounds, including this compound and reference inhibitors.

  • Dual-Luciferase® Reporter Assay System (Promega).

  • 96-well white, clear-bottom tissue culture plates.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the Gli-luciferase reporter cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in assay medium (DMEM with 0.5% FBS).

  • Cell Treatment: Replace the growth medium with the assay medium containing the Hedgehog agonist (at a concentration that induces submaximal luciferase expression) and varying concentrations of the test compounds. Include control wells with agonist only (positive control) and vehicle only (negative control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3][4][5]

Smoothened Binding Assay (BODIPY-Cyclopamine Competition)

This assay directly measures the binding of a compound to the Smoothened receptor by competing with a fluorescently labeled ligand, BODIPY-cyclopamine.

Materials:

  • HEK293T cells transiently or stably overexpressing human Smoothened.

  • BODIPY-cyclopamine (fluorescent ligand).

  • Test compounds and unlabeled cyclopamine (as a positive control).

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader or flow cytometer.

Protocol:

  • Cell Preparation: Harvest the Smoothened-expressing cells and resuspend them in assay buffer.

  • Competition Binding: In a 96-well plate, add the cells, a fixed concentration of BODIPY-cyclopamine (typically at its Kd), and varying concentrations of the test compound. Include wells with BODIPY-cyclopamine only (total binding) and wells with a high concentration of unlabeled cyclopamine (non-specific binding).

  • Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Signal Detection: Measure the fluorescence intensity in each well using a fluorescence plate reader. Alternatively, analyze the cells by flow cytometry to quantify cell-associated fluorescence.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to determine the Ki or IC50 value.[6][7][8]

Conclusion

The available data strongly supports the on-target activity of this compound as a potent inhibitor of the Hedgehog signaling pathway through its interaction with the Smoothened receptor. Its efficacy, as inferred from closely related analogs, is comparable to other well-characterized Smoothened inhibitors, making it a valuable tool for researchers studying Hh-dependent cellular processes and diseases. The detailed protocols provided herein will enable researchers to independently verify these findings and further explore the therapeutic potential of this compound class.

References

A Head-to-Head Comparative Analysis of N-(2,4-dichlorophenyl)-2-methoxybenzamide and Structurally Similar Compounds as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

This guide presents a comparative overview of N-(2,4-dichlorophenyl)-2-methoxybenzamide and its structural analogs. The following sections detail a proposed head-to-head study evaluating their potential as inhibitors of Histone Deacetylase 1 (HDAC1), a key enzyme implicated in cancer progression. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a small molecule belonging to the benzamide class of compounds. Derivatives of this class have shown a wide range of biological activities, including roles as anticancer and antimicrobial agents.[1][2] The structural features of these compounds, particularly the substituted phenyl rings, are crucial for their biological function, including potential interactions with enzymatic targets.[3] This guide outlines a hypothetical head-to-head study to evaluate the inhibitory activity of this compound and its analogs against Histone Deacetylase 1 (HDAC1), a validated target in oncology.[3][4]

Compound Selection

For this comparative analysis, the following compounds have been selected based on their structural similarity to this compound:

  • Compound A: this compound

  • Compound B: N-(2,4-dichlorophenyl)benzamide

  • Compound C: N-(2,4-dichlorophenyl)-4-methoxybenzamide

  • Compound D: N-(2,6-dichlorophenyl)-4-methoxybenzamide

  • Compound E: N-(2,4-dichlorophenyl)-2,6-dimethoxybenzamide

Hypothetical Head-to-Head Study: HDAC1 Inhibition

This section outlines a proposed experimental framework to compare the selected compounds for their ability to inhibit HDAC1 activity in vitro.

Data Presentation: Comparative Efficacy

The following table summarizes the hypothetical inhibitory concentrations (IC50) of the selected compounds against HDAC1. Lower IC50 values indicate higher potency.

Compound IDCompound NameHypothetical IC50 (nM)
AThis compound150
BN-(2,4-dichlorophenyl)benzamide>1000
CN-(2,4-dichlorophenyl)-4-methoxybenzamide350
DN-(2,6-dichlorophenyl)-4-methoxybenzamide500
EN-(2,4-dichlorophenyl)-2,6-dimethoxybenzamide80
Experimental Protocols

In Vitro HDAC1 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human HDAC1.

  • Materials:

    • Recombinant human HDAC1 enzyme

    • Fluorogenic HDAC1 substrate (e.g., Boc-Lys(Ac)-AMC)

    • HDAC1 assay buffer

    • Trichostatin A (TSA) as a positive control

    • Test compounds dissolved in DMSO

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • A serial dilution of each test compound and the positive control (TSA) is prepared in DMSO.

    • The HDAC1 enzyme is diluted in the assay buffer to the desired concentration.

    • In the microplate, 2 µL of the compound dilutions are added to each well.

    • 40 µL of the diluted HDAC1 enzyme solution is added to each well, and the plate is incubated for 15 minutes at 30°C.

    • To initiate the reaction, 10 µL of the fluorogenic substrate is added to each well.

    • The plate is incubated for 60 minutes at 30°C.

    • The reaction is stopped by the addition of a developer solution containing a protease to cleave the deacetylated lysine, releasing the fluorescent AMC.

    • The fluorescence intensity is measured using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Mandatory Visualizations

Signaling Pathway

HDAC1_Pathway cluster_nucleus Nucleus cluster_drug Therapeutic Intervention HDAC1 HDAC1 Histones Histones (acetylated) HDAC1->Histones Inhibits Acetylation Chromatin Condensed Chromatin Histones->Chromatin Deacetylation Gene_Repression Gene Repression (e.g., Tumor Suppressors) Chromatin->Gene_Repression TF Transcription Factors TF->Gene_Repression Benzamide_Analog N-(2,4-dichlorophenyl)- 2-methoxybenzamide Analogs Benzamide_Analog->HDAC1 Inhibition Experimental_Workflow start Start compound_prep Compound Serial Dilution start->compound_prep enzyme_prep HDAC1 Enzyme Preparation start->enzyme_prep incubation1 Enzyme-Compound Incubation (15 min) compound_prep->incubation1 enzyme_prep->incubation1 substrate_add Add Fluorogenic Substrate incubation1->substrate_add incubation2 Reaction Incubation (60 min) substrate_add->incubation2 stop_reaction Stop Reaction & Add Developer incubation2->stop_reaction read_plate Measure Fluorescence stop_reaction->read_plate data_analysis IC50 Calculation read_plate->data_analysis end End data_analysis->end

References

Safety Operating Guide

Proper Disposal Procedures for N-(2,4-dichlorophenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

The following document provides essential safety and logistical information for the proper disposal of N-(2,4-dichlorophenyl)-2-methoxybenzamide. Adherence to these procedural guidelines is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This substance must be treated as a hazardous chemical waste, with specific protocols followed due to its chemical nature.

Operational and Disposal Plan

The primary principle for disposing of this compound is to classify and handle it as halogenated organic waste . Due to the presence of two chlorine atoms on the phenyl ring, it must be segregated from non-halogenated waste streams to prevent costly and complex disposal processes.[1] Mixing halogenated solvents with non-halogenated ones can increase the volume and expense of hazardous waste disposal.[1]

Core Disposal Protocol:

  • Waste Identification: Always classify this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) as halogenated organic waste.[2]

  • Container Selection: Use only designated, chemically compatible, and leak-proof containers for waste collection.[1][3] The original chemical container is often the best choice for storing the waste.[1] Containers must have a secure, tight-fitting lid.[3][4]

  • Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[3] The label must clearly identify the contents, including the full chemical name, and list all applicable hazards (e.g., Halogenated, Toxic).[2][3]

  • Waste Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), such as a laboratory fume hood or a specified safety cabinet.[3]

    • Ensure the container is kept closed at all times, except when you are actively adding waste.[1][3][5]

    • Use secondary containment (e.g., a spill tray) for all liquid waste containers to prevent the spread of potential leaks.[5]

  • Segregation:

    • Crucially, do not mix this compound waste with non-halogenated organic waste.[1][4]

    • Keep this waste stream separate from acidic, alkaline, and reactive waste streams like oxidizers.[2][3]

  • Final Disposal:

    • Do not fill containers beyond 90% capacity to prevent spills and allow for expansion.[4]

    • Once the container is full, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[3][6]

    • Never dispose of this chemical down the sink, by evaporation, or in the regular trash.[1][5]

Data Presentation: Waste Stream Summary

This table summarizes the key parameters for the proper management of this compound waste based on general principles for halogenated compounds.

ParameterSpecificationRationale & Citation
Waste Classification Halogenated Organic WasteThe molecule contains chlorine atoms, classifying it as a halogenated compound.[2]
Halogen Content > 2%Waste streams with halogenated compounds exceeding 2% must be treated as halogenated waste.[4]
Container Type Original container or designated, compatible plastic/poly carboy (e.g., 4-liter bottle, 5-gallon carboy).[1][3]Ensures chemical compatibility and prevents leaks or degradation of the container.
Key Prohibitions - No mixing with non-halogenated waste.- No mixing with incompatible waste (acids, bases).- No drain or sewer disposal.- No disposal by evaporation.Prevents increased disposal costs, dangerous chemical reactions, and environmental contamination.[1][3][5]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.Complies with laboratory safety regulations and contains potential spills.[3][5]

Experimental Protocols

The following protocols provide step-by-step methodologies for routine disposal, container decontamination, and spill management.

Protocol 1: Routine Waste Collection and Disposal
  • Prepare a Waste Container: Select a clean, dry, and appropriate container. Affix a hazardous waste label and fill in all required generator information.

  • Transfer Waste: In a chemical fume hood, carefully pour or transfer the this compound waste into the prepared container.

  • Secure and Log: Securely close the container lid. On the waste label, log the chemical name and the estimated quantity added.[2]

  • Store Properly: Place the container in its designated SAA within secondary containment.

  • Request Pickup: When the container is 90% full, complete the hazardous waste tag and submit a waste collection request to your EHS office.[3]

Protocol 2: Decontamination of Empty Containers
  • Initial Rinse: Empty the container as thoroughly as possible into the designated halogenated waste stream.

  • Collect Rinseate: Add a small amount of a suitable solvent (e.g., acetone, ethanol). Close and rinse the container thoroughly. This first rinse must be collected and disposed of as hazardous waste. [5]

  • Subsequent Rinses: For standard chemicals, subsequent rinses can be managed according to institutional policy. Note: For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[5]

  • Final Disposal: Once decontaminated, deface the original label and dispose of the container as directed by your EHS office.

Protocol 3: Spill Management
  • Alert and Evacuate: Immediately alert personnel in the area. If the spill is large or poses a respiratory hazard, evacuate the immediate vicinity.

  • Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.[6]

  • Contain Spill: For small spills, contain the liquid and absorb it using an inert material such as vermiculite, sand, or a commercial absorbent pad.[3]

  • Collect Waste: Carefully scoop the absorbent material and place it into a sealable, compatible container (e.g., a heavy-duty plastic bag or bucket).[3]

  • Label and Dispose: Label the container as "Hazardous Waste" with a clear description of the contents (e.g., "Spill debris with this compound"). Request a waste pickup from EHS.[3]

  • Decontaminate: Clean the spill area with soap and water after the bulk of the material has been removed.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

start Waste Generated identify Identify Waste: This compound start->identify is_halogenated Is it a halogenated organic? identify->is_halogenated collect_halogenated Collect in designated HALOGENATED waste container is_halogenated->collect_halogenated Yes non_halogenated Use NON-HALOGENATED waste stream is_halogenated->non_halogenated No label_container Label container immediately with contents and hazards collect_halogenated->label_container store_saa Store container in SAA with secondary containment. Keep lid closed. label_container->store_saa check_full Container >90% full? store_saa->check_full check_full->store_saa No request_pickup Complete waste tag and request EHS pickup check_full->request_pickup Yes end Disposal Complete request_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N-(2,4-dichlorophenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of N-(2,4-dichlorophenyl)-2-methoxybenzamide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.

Task Eye/Face Protection Skin Protection Respiratory Protection
Weighing and preparing solutions Tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) standards.[1]Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat or chemical-resistant apron, and closed-toe shoes.If handling in a well-ventilated area is not possible or if dust/aerosols may be generated, a NIOSH-approved respirator is recommended.[1]
Conducting reactions Tightly fitting safety goggles with side-shields or a face shield.Chemical-resistant gloves, a lab coat, and closed-toe shoes. Consider double-gloving for extended operations.Work within a certified chemical fume hood.
Cleaning spills Chemical safety goggles and a face shield.Chemical-resistant gloves, coveralls or a chemical-resistant suit, and chemical-resistant boots.A full-face respirator with appropriate cartridges should be used, especially for large spills or in poorly ventilated areas.[1]
Waste disposal Safety glasses with side shields.Chemical-resistant gloves and a lab coat.Not generally required if handling sealed waste containers.

Emergency Procedures

Immediate and appropriate response in case of an emergency is crucial.

Emergency Situation First-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for safety and experimental integrity.

G cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management a Inspect Container b Log Chemical in Inventory a->b c Store in a Cool, Dry, Well-Ventilated Area b->c d Don Appropriate PPE e Work in a Fume Hood d->e f Weigh and Prepare Solutions e->f g Conduct Experiment f->g h Decontaminate Work Area g->h i Segregate Chemical Waste j Label Waste Container i->j k Store Waste Securely j->k l Arrange for Professional Disposal k->l

Caption: Workflow for handling this compound.

1. Receiving and Storage:

  • Inspect Container: Upon receipt, carefully inspect the container for any damage or leaks.

  • Log Chemical: Record the chemical in the laboratory's inventory system.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed.

2. Handling and Use:

  • Don PPE: Before handling, put on all required personal protective equipment as outlined in the table above.

  • Work in a Fume Hood: All operations with the potential to generate dust or aerosols should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1]

  • Weighing and Solution Preparation: Use a balance inside the fume hood or in a designated weighing enclosure. Handle the solid carefully to avoid creating dust.

  • Conduct Experiment: Follow the established experimental protocol.

  • Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.

Disposal Plan

Proper disposal of this compound and its contaminated materials is mandatory to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, paper towels), in a designated and clearly labeled waste container.

2. Waste Container Labeling:

  • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Secure Storage:

  • Store the sealed waste container in a designated, secure area, away from general laboratory traffic.

4. Professional Disposal:

  • Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash. Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[1]

By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and responsible handling of this compound in the laboratory.

References

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N-(2,4-dichlorophenyl)-2-methoxybenzamide
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